Acetic acid;iridium;acetate;hexahydrate
Description
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Properties
Molecular Formula |
C14H39Ir3O20- |
|---|---|
Molecular Weight |
1104.1 g/mol |
IUPAC Name |
acetic acid;iridium;acetate;hexahydrate |
InChI |
InChI=1S/7C2H4O2.3Ir.6H2O/c7*1-2(3)4;;;;;;;;;/h7*1H3,(H,3,4);;;;6*1H2/p-1 |
InChI Key |
NZZXRMQAQKJNEM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O.O.O.[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Foundational & Exploratory
Iridium(III) Acetate Hexahydrate: Structural Dynamics, Chemical Properties, and Catalytic Applications in Advanced Synthesis
Executive Summary
As a Senior Application Scientist, I frequently encounter misconceptions regarding the structural identity and catalytic behavior of commercially available "iridium acetate." Often represented simplistically in literature as
Structural Architecture and Coordination Chemistry
The true molecular identity of Iridium(III) acetate hexahydrate is the basic acetate cluster
-
The Core Framework : Three iridium(III) ions form an equilateral triangle around a central
-oxo ligand. -
The Ligand Sphere : Six bridging acetate ligands span the Ir-Ir edges, locking the trinuclear core into a rigid
-symmetric framework. Three terminal water molecules occupy the remaining coordination sites on each iridium atom. -
Causality in Reactivity : The terminal aquo ligands are highly labile compared to the bridging acetates. This lability is the fundamental driver of the cluster's reactivity, allowing for rapid ligand exchange and substrate coordination without disrupting the robust trinuclear core.
Table 1: Quantitative Physicochemical and Structural Data
| Property | Value / Description |
| IUPAC Name | Hexakis[μ-(acetato-κO:κO')]triaqua-μ3-oxotri-iridium(1+) acetate |
| CAS Registry Number | 52705-52-9[2] |
| Molecular Formula | |
| Molecular Weight | 1056.98 g/mol [3] |
| Appearance | Dark green to brown/black crystalline powder[4] |
| Oxidation State | Ir(III) |
| Solubility Profile | Soluble in water, methanol, and acetic acid; insoluble in non-polar organics[5] |
Catalytic Mechanisms: From Energy Systems to Drug Development
2.1. Water Oxidation Catalysis (WOC)
In the pursuit of artificial photosynthesis and renewable energy systems, Iridium(III) acetate serves as a premier precursor for water oxidation catalysts (WOCs)[6]. The oxidative activation of the
2.2. Late-Stage C-H Activation in API Synthesis
In drug development, the incorporation of stable isotopes (e.g., Deuterium, Tritium) is essential for pharmacokinetic profiling and ADME studies. Iridium(III) acetate is utilized as a precursor to generate highly active Ir(I) or Ir(III) pincer complexes in situ. These complexes facilitate mild, regioselective C-H activation of
Visualizing the Catalytic Activation Pathway
The following diagram maps the logical progression of Iridium(III) acetate from a stable precursor to its active catalytic forms during water oxidation.
Catalytic activation pathway of Ir(III) acetate in water oxidation.
Experimental Protocols: Self-Validating Workflows
As a principle of robust scientific methodology, protocols must be self-validating—meaning the experiment itself contains internal checks to confirm success or failure at critical junctures.
Protocol A: Oxidative Activation for Homogeneous Water Oxidation
Objective: Generate and validate a molecular oxygen-evolving complex (OEC) while preventing premature nanoparticle aggregation.
-
Precursor Dissolution : Dissolve 1.0 mM of Iridium(III) acetate hexahydrate in high-purity Milli-Q water.
-
Causality: Utilizing ultra-pure water is non-negotiable. Trace halides (e.g.,
) act as bridging ligands that accelerate unwanted multinuclear aggregation.
-
-
Oxidant Introduction : Inject 20 equivalents of
into the solution under vigorous stirring.-
Causality:
is chosen over because periodate acts as both an oxidant and a stabilizing oxo-donor, preserving the homogeneous nature of the catalyst[1].
-
-
Speciation Analysis (Self-Validation) : Immediately analyze the solution via Dynamic Light Scattering (DLS).
-
Causality: A lack of scattering confirms the catalyst remains molecular. If DLS detects particles >2 nm, the system has degraded into
nanoparticles, and the homogeneous protocol has failed.
-
-
Kinetic Monitoring : Measure
evolution using a Clark-type electrode. A constant rate of production validates the stability of the molecular OEC.
Protocol B: Iridium-Catalyzed C-H Activation for API Isotope Exchange
Objective: Perform late-stage deuterium labeling on an API without degrading sensitive functional groups.
-
Catalyst Assembly : In a glovebox, combine 5 mol% Iridium(III) acetate with 6 mol% of a bidentate directing ligand (e.g., 2,2'-bipyridine) in anhydrous 1,2-dichloroethane (DCE).
-
Causality: DCE provides a polar but non-coordinating environment, forcing the labile terminal waters of the Ir precursor to dissociate and allowing the directing ligand to bind, forming the active complex.
-
-
Substrate Addition : Add 1.0 equivalent of the API substrate.
-
Causality: The directing group on the API coordinates to the Ir center, bringing the target
or C-H bond into close proximity for oxidative addition[7].
-
-
Isotope Exchange : Seal the vessel, pressurize with 1 atm of
gas, and stir at 25°C for 12 hours.-
Causality: The low pressure and ambient temperature prevent the reduction of reducible functional groups (e.g., ketones, alkenes) on the API, ensuring chemoselectivity.
-
-
Quenching and NMR Validation (Self-Validation) : Vent the
gas, filter through a short silica plug to remove the paramagnetic iridium species, and analyze via NMR.-
Causality: The silica plug is critical; residual Ir will broaden NMR signals. Successful labeling is validated by the disappearance of the specific C-H proton signal in the
NMR spectrum and the appearance of a corresponding signal in the NMR spectrum.
-
References
-
UIV Chem. "Manufacturer - Quality 52705-52-9, Iridium acetate." [Link]
-
American Elements. "Iridium Acetate." [Link]
-
OSTI.GOV. "Organometallic Complexes as Preferred Precursors to form Molecular Ir(pyalk)." [Link]
-
ResearchGate. "Iridium-Catalyzed Csp3–H Activation for Mild and Selective Hydrogen Isotope Exchange."[Link]
Sources
- 1. osti.gov [osti.gov]
- 2. CAS 52705-52-9: Iridium(III) acetate | CymitQuimica [cymitquimica.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Manufacturer - Quality 52705-52-9,Iridium acetate,Iridium(III) Acetate| UIV Chem [riyngroup.com]
- 5. americanelements.com [americanelements.com]
- 6. CAS 52705-52-9: Iridium(III) acetate | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Solubility and Handling of Iridium(III) Acetate Hexahydrate in Polar Solvents
Executive Summary & Chemical Identity
Target Audience: Researchers in organometallic synthesis, catalysis, and medicinal inorganic chemistry.
Subject: Iridium(III) acetate hexahydrate, formally known as the oxo-centered trinuclear cluster hexakis(
The Nomenclature Challenge:
The term "acetic acid iridium acetate hexahydrate" often appears in commercial catalogs. This typically refers to the trinuclear cluster
Chemical Structure:
-
Core: A triangular
unit centered around a single oxygen atom ( ). -
Bridging Ligands: Six acetate groups bridge the edges of the triangle.
-
Terminal Ligands: Each Iridium atom is coordinated to a water molecule (in the triaqua form) or potentially an acetic acid molecule depending on the isolation method.
-
Counterion: Acetate (
).[1]
Solubility Profile in Polar Solvents
The solubility of Iridium(III) acetate is dictated by the robustness of the
Quantitative & Qualitative Summary
| Solvent | Solubility Rating | Stability | Mechanistic Insight |
| Acetic Acid (Glacial) | High (>100 mg/mL) | Excellent | Thermodynamic minimum. The solvent matches the ligand environment, suppressing ligand exchange (hydrolysis). Ideal for long-term storage.[3] |
| Water | Moderate to High | Good (pH dependent) | Dissolves to form |
| Methanol / Ethanol | Moderate | Moderate | Soluble, but terminal water ligands may exchange with alcohol. Useful for extraction but less stable long-term than acetic acid solutions. |
| DMF / DMSO | High | Variable | Strong donor solvents (DMSO) will displace terminal water molecules, potentially altering the complex's reactivity in biological assays. |
Mechanistic Solvation Diagram
The following diagram illustrates the dissolution pathway and potential ligand exchange in polar protic solvents.
Caption: Dissolution pathways of the trinuclear iridium cluster. Acetic acid maintains the native structure, while water and donor solvents introduce exchange equilibria.
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (Catalysis/Precursor)
Objective: Create a high-concentration, shelf-stable solution for use as a catalyst precursor or starting material.[4] Context: Iridium acetate solutions are prone to gradual hydrolysis if pH drifts. Acetic acid is the stabilizer.
-
Weighing: Weigh 1.0 g of Iridium(III) acetate hexahydrate (approx. 48-50% Ir content) into a glass vial.
-
Solvent Addition: Add 10 mL of Glacial Acetic Acid .
-
Dissolution:
-
Sonicate for 5-10 minutes at ambient temperature.
-
The solution should turn deep green/blue-green.
-
Note: If the solid is "aged" or dehydrated, mild heating (40-50°C) may be required.
-
-
Dilution (Optional): If an aqueous solution is required, dilute this acetic acid stock with water. Maintain at least 10-20% acetic acid v/v to prevent precipitation of iridium hydroxides over time.
Protocol B: Preparation for Biological Assays (Low Toxicity Solvent)
Objective: Dissolve the compound for cell-based assays where acetic acid is toxic. Context: Drug development professionals often need DMSO or aqueous stocks.
-
Primary Dissolution: Dissolve the solid in a minimal volume of DMSO (Dimethyl sulfoxide).
-
Caution: DMSO is a strong ligand and will displace terminal water molecules within minutes to hours, forming
. This is a different chemical species than the aqua complex.
-
-
Alternative (Aqueous):
-
Dissolve directly in Milli-Q water .
-
Filter through a 0.22
PTFE filter to remove any insoluble oxides. -
Use immediately. Aqueous solutions at neutral pH are metastable and can slowly aggregate into nanoparticles or hydroxides.
-
Validation: Verify the integrity of the cluster using UV-Vis spectroscopy (Look for characteristic d-d transitions around 600-700 nm; disappearance indicates decomposition).
-
Applications in Drug Development & Catalysis
Bio-Inorganic Chemistry (Anticancer Research)
Iridium acetate is a primary precursor for synthesizing organometallic anticancer agents (e.g., cyclometalated Iridium(III) complexes).
-
Workflow: The acetate ligands are labile enough to be displaced by bidentate ligands (e.g., phenylpyridine) under reflux, yet the cluster structure provides a stable "reservoir" of Iridium(III).
-
Solubility Relevance: Synthesis is often performed in 2-ethoxyethanol or glycerol at high temperatures. The acetate solubility in these polyols facilitates the "breakdown" of the trinuclear cluster into mononuclear active species.
Catalytic Water Oxidation (OER)
The
-
Active Species: In aqueous solution, oxidative potential triggers the release of acetate ligands, forming high-valent
species or nanoparticles. -
Protocol Note: When testing for OER activity, avoid organic solvents (MeOH, DMF) which can be oxidatively degraded by the catalyst. Use pure aqueous stocks (acidified with
or to pH ~1-2) to maintain the ionic cluster form.
References
-
Johnson Matthey. Ir-112 Iridium Acetate Solution Product Data. Retrieved from
-
Parent, A. R., et al. (2011). Wilkinson's Iridium Acetate Trimer as a Water-Oxidation Catalyst.[5] Chemical Communications.[1][5] Retrieved from
-
American Elements. Iridium Acetate Properties and Solubility.[1][6] Retrieved from
-
Alfa Chemistry. Iridium(III) Acetate Hexahydrate Structure and Safety. Retrieved from
-
National Institutes of Health (NIH). Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. PMC. Retrieved from
Sources
- 1. CAS 52705-52-9: Iridium(III) acetate | CymitQuimica [cymitquimica.com]
- 2. Ir 112 iridium acetate solution | Johnson Matthey [matthey.com]
- 3. CN101213165B - Process for the preparation of iridium acetate - Google Patents [patents.google.com]
- 4. DE19917681C2 - Process for the preparation of iridium acetate - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. americanelements.com [americanelements.com]
Strategic Selection of Iridium(III) Precursors: A Mechanistic and Practical Guide to Iridium(III) Acetate vs. Iridium(III) Chloride
Executive Summary
In the design of advanced photoredox catalysts, organic light-emitting diodes (OLEDs), and metallodrugs, the selection of the metal precursor is rarely a trivial starting point; it is the defining variable that dictates the thermodynamic and kinetic pathways of the entire synthesis. As a Senior Application Scientist, I frequently observe that the choice between Iridium(III) chloride (
Physicochemical Profiling: Structural Causality
The reactivity of an iridium precursor is intrinsically tied to its coordination sphere and solid-state structure.
-
Iridium(III) Chloride Hydrate (
): In its anhydrous form, exists as a highly inert polymeric network. Consequently, the hydrated form is universally preferred as a precursor because the intercalated water molecules disrupt the polymeric lattice, granting solubility in water and polar alcohols[1]. However, the strong Ir-Cl bonds still require significant thermal activation to undergo ligand substitution. -
Iridium(III) Acetate (
): Typically existing as a trinuclear oxo-centered complex, iridium(III) acetate features highly labile acetate ligands. The unique electronic structure of this complex features a smaller HOMO-LUMO gap compared to chloride precursors, which correlates with higher chemical reactivity and a lower energy barrier for electronic transitions[2].
Data Presentation: Precursor Comparison
| Property | Iridium(III) Chloride Hydrate | Iridium(III) Acetate |
| Chemical Formula | ||
| Physical Appearance | Dark green to black hygroscopic solid[3] | Yellow-orange solid |
| Solubility | Soluble in water and alcohols[1] | Highly soluble in organic solvents |
| Ligand Lability | Low (requires high thermal energy) | High (labile acetate ligands) |
| Primary Reaction Pathway | Nonoyama Reaction (Dimer formation)[4] | Concerted Metalation-Deprotonation (CMD)[2] |
| Byproducts | Acetic Acid (Mild, easily removed) |
Mechanistic Pathways: The CMD Advantage vs. The Nonoyama Reaction
The choice of precursor fundamentally alters the mechanism of C-H activation during the synthesis of cyclometalated complexes.
The Chloride Pathway (Nonoyama Reaction):
When utilizing
The Acetate Pathway (CMD Mechanism): Iridium(III) acetate bypasses the stable dimer intermediate through an Acetate-Assisted Concerted Metalation-Deprotonation (CMD) pathway. The acetate ligand acts as an internal base[2]. The key causal steps are:
-
Coordination of the substrate's C-H bond to the Ir(III) center.
-
Formation of a six-membered cyclic transition state involving the iridium atom, the C-H bond, and the oxygen atom of the acetate ligand[2].
-
Simultaneous Ir-C bond formation and proton abstraction, releasing mild acetic acid.
This intrinsic basicity allows for milder reaction conditions, preserving acid-sensitive functional groups on complex drug-like ligands.
Mechanistic divergence of Ir(III) chloride vs. acetate precursors in cyclometalation.
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows must be designed as self-validating systems. The following protocols incorporate visual and chemical checkpoints to confirm mechanistic progression.
Protocol A: Synthesis of Dimer from
This protocol utilizes the chloride precursor to generate the universal dimer intermediate.
-
Stoichiometry & Solvent Selection: Weigh
(1.0 equiv) and 2-phenylpyridine (ppy) (2.5 equiv). Suspend in a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.-
Causality: Water ensures the initial dissolution of the Ir(III) hydrate, while 2-ethoxyethanol provides the high boiling point (135°C) required to overcome the activation energy of Ir-Cl cleavage.
-
-
Atmospheric Control: Degas the mixture by bubbling
or Argon for 15 minutes.-
Causality: Ir(III) excited states are highly sensitive to oxygen, which can induce unwanted oxidation to Ir(IV).
-
-
Thermal Activation: Heat the mixture to 120°C under reflux for 24 hours.
-
Validation Checkpoint: The solution will transition from a dark green homogeneous solution to a vibrant yellow/orange suspension. This phase separation is a self-validating indicator that the insoluble, non-polar chloride-bridged dimer has successfully formed[4].
-
-
Isolation: Cool to room temperature. Add excess deionized water to maximize precipitation. Filter the solid, washing sequentially with ethanol and hexane to remove unreacted ligands, yielding the pure dimer.
Protocol B: Direct Synthesis of Ir(III) Complexes from Iridium(III) Acetate
This protocol leverages the CMD pathway for a one-pot synthesis, ideal for sensitive ligands.
-
Reaction Setup: Combine Iridium(III) acetate (1.0 equiv) and the cyclometalating ligand (3.2 equiv) in a high-boiling polar solvent such as glycerol.
-
CMD Activation: Heat the reaction to 150°C under an inert atmosphere for 12 hours.
-
Causality: No external base (e.g.,
) is required. The acetate ligands intrinsically deprotonate the ligand's C-H bond.
-
-
Validation Checkpoint: Unlike Protocol A, no intermediate precipitation occurs. The reaction remains a homogeneous dark solution until completion. The absence of the insoluble dimer confirms the reaction is proceeding via the direct acetate-assisted pathway.
-
Purification: Cool the mixture, dilute with methanol, and induce precipitation via the dropwise addition of aqueous
(if an ionic complex is desired) or water.
Standardized self-validating experimental workflow for Ir(III) complex synthesis.
Applications in Drug Development & Catalysis
Understanding precursor causality directly translates to application efficacy:
-
Metallodrug Development: Half-sandwich iridium(III) complexes (e.g., featuring pentamethylcyclopentadienyl,
) are heavily investigated for their potent anticancer properties. While the dimericngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> derived from iridium chloride is the traditional starting point, acetate precursors are increasingly preferred when synthesizing libraries of drug candidates with acid-sensitive moieties, as they avoid the generation of cytotoxic during synthesis. -
Nanocatalysis & Energy Storage: Iridium(III) chloride hydrate is a critical precursor for the synthesis of
nanofibrous catalysts used in oxygen evolution reactions and proton exchange membrane electrolyzer cells (PEMECs)[3]. Furthermore, Iridium(IV) chloride hydrate is utilized to fabricate Ir-decorated graphene electrodes for advanced vanadium redox flow batteries[5]. -
OLED Emitters: For commercial OLED manufacturing, trace halogen impurities (like chloride) act as non-radiative recombination centers, quenching luminescence. Utilizing Iridium(III) acetate bypasses chloride entirely, resulting in higher quantum yield emitters with superior device lifetimes.
Conclusion
The divergence between Iridium(III) chloride and Iridium(III) acetate is not merely a matter of solubility; it is a fundamental shift in reaction mechanism. By leveraging the Concerted Metalation-Deprotonation (CMD) pathway of the acetate precursor, researchers can achieve milder conditions, higher yields, and bypass the rigid dimer intermediates dictated by the chloride pathway. Selecting the correct precursor based on these mechanistic principles is the hallmark of robust, scalable chemical design.
References
1.3 2. 1 3.2 4.4 5.[SYNTHESIS AND CHARACTERISATION OF NEW IRIDIUM(III) COMPLEXES CONTAINING THE FRAGMENT 6 6.5
Sources
- 1. Ir 113 iridium trichloride solid | Johnson Matthey [matthey.com]
- 2. Iridium(3+);triacetate | Benchchem [benchchem.com]
- 3. 氯化铱(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]
- 6. papers.ssrn.com [papers.ssrn.com]
Iridium Acetate Hexahydrate: Structural Elucidation and Catalytic Utility
Executive Summary
Iridium acetate, often commercially designated as Iridium Acetate Hexahydrate or Iridium(III) Acetate , is rarely a simple monomeric salt. In its chemically active and stable form, it exists as a trimeric oxo-centered cluster . This structural complexity directly influences its solubility, ligand exchange rates, and efficacy in catalytic cycles—particularly in C-H activation and pharmaceutical synthesis.
This guide deconstructs the molecular identity of Iridium Acetate, provides a validated synthesis protocol to ensure low-chloride content (critical for catalytic poisoning prevention), and outlines its application in late-stage drug functionalization.
Chemical Identity & Structural Analysis[1][2]
The "Hexahydrate" Misnomer and True Structure
While catalogs often list "Iridium Acetate Hexahydrate" with simplified formulas, the definitive structural unit is the oxotris(acetato)iridium(III) cluster. The term "hexahydrate" typically refers to the coordination sphere involving water molecules and lattice waters, or is a legacy nomenclature for the solution-stabilized species.
Core Cluster Formula:
Molecular Weight & Physical Constants
| Parameter | Value | Notes |
| Empirical Formula | Based on the tri-aqua cationic cluster with acetate counterion.[1][2] | |
| Molecular Weight | 1060.01 g/mol | Standard value for the trihydrate/trimer form. |
| Commercial MW | ~1057 – 1104 g/mol | Varies based on hydration ( |
| Oxidation State | Ir(III) ( | Low-spin, kinetically inert without activation. |
| Appearance | Dark Green/Black Crystalline Solid | Highly hygroscopic; forms distinct green solutions. |
| Solubility | Water, Methanol, Acetic Acid | Insoluble in non-polar organic solvents (Hexane). |
Structural Logic (Graphviz Visualization)
The trimeric structure is thermodynamically favored. Three Iridium atoms form a triangle around a central
Figure 1: Structural topology of the Iridium(III) Acetate trimeric cluster. The terminal water ligands act as the primary sites for substrate exchange in catalytic cycles.
Validated Synthesis Protocol
Objective: Synthesize high-purity Iridium(III) Acetate from Iridium(III) Chloride, ensuring chloride content is
Mechanism: Ligand substitution driven by pH manipulation and the thermodynamic stability of the oxo-centered trimer.
Reagents & Equipment
-
Precursor: Iridium(III) Chloride Hydrate (
). -
Reagents: Sodium Hydroxide (1M), Glacial Acetic Acid, Ethanol.
-
Equipment: Reflux condenser, Schlenk line (optional but recommended for purity), Centrifuge.
Step-by-Step Workflow
-
Hydroxide Precipitation (Chloride Removal Step):
-
Dissolve
in deionized water. -
Slowly add 1M NaOH under vigorous stirring until pH reaches 10-11.
-
Observation: A dark blue/black precipitate of hydrated Iridium Hydroxide (
) forms. -
Critical: Centrifuge and wash the precipitate with hot water (
) at least 5 times. Silver Nitrate ( ) test on the supernatant must be negative for chloride.
-
-
Acetate Coordination:
-
Transfer the wet
cake to a round-bottom flask. -
Add Glacial Acetic Acid (excess, ~20 equivalents).
-
Reflux at
for 12–18 hours. -
Mechanism: The hydroxide converts to the oxo-centered trimer; the solution turns deep emerald green.
-
-
Isolation & Drying:
-
Evaporate excess acetic acid under reduced pressure (Rotavap) to obtain a viscous green oil.
-
Dissolve in minimal methanol and precipitate with diethyl ether (optional for crystallization) or dry directly under high vacuum at
. -
Result: Dark green crystalline powder (Iridium Acetate Hexahydrate/Trimer).
-
Synthesis Logic Diagram
Figure 2: Synthesis workflow emphasizing the critical chloride-removal step via hydroxide precipitation.
Applications in Drug Development[5][6][7]
Iridium acetate is not merely a precursor; it is a "pre-catalyst" that generates active species for C-H Activation , a transformative tool in late-stage functionalization of pharmaceuticals.
C-H Activation Pathways
In drug discovery, introducing a functional group (e.g., borylation, methylation) onto a complex scaffold without pre-functionalization is highly valuable. Iridium acetate serves as the metal source for these reactions.[3][4]
-
Ortho-Directed C-H Activation: Iridium acetate, often combined with bidentate nitrogen ligands, directs activation ortho to directing groups (ketones, amides) on aromatic rings.
-
Mechanism: The terminal water ligands on the trimer are displaced by the substrate or directing group. The acetate acts as an internal base, facilitating the Concerted Metalation-Deprotonation (CMD) pathway.
Pharmaceutical Case Study: Late-Stage Functionalization
-
Context: Modifying a clinical candidate to improve metabolic stability.
-
Protocol:
-
Substrate: Drug molecule with a phenyl ring.
-
Catalyst System: Iridium Acetate (5 mol%) + Ligand (e.g., phenanthroline).
-
Reagent: Bis(pinacolato)diboron (
). -
Outcome: Regioselective borylation of the phenyl ring, allowing subsequent coupling (Suzuki-Miyaura) to add solubilizing groups.
-
Characterization & Quality Control
To validate the synthesized or purchased material, use the following self-validating checks:
| Technique | Expected Signal | Diagnostic Value |
| FTIR | Strong bands at 1580 | Confirms bridging acetate coordination. Absence of broad OH (unless hydrated) indicates dryness. |
| UV-Vis | Distinctive deep green color confirms Ir(III) oxidation state. Brown indicates Ir(IV) oxide contamination. | |
| TGA | Weight loss steps at ~100°C (water) and ~300°C (acetate decomposition). | Quantifies "hexahydrate" vs "trihydrate" water content. |
| Chloride Test | Turbidity with | Must be negative. Chloride inhibits C-H activation pathways. |
References
- Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley-Interscience.
-
Iridium(III) Acetate Properties & Applications: Nbinno. (n.d.). Unlock the Potential of Iridium(III) Acetate: Properties, Applications, and Sourcing Guide. Retrieved from [Link]
- Heraeus Precious Metals. (Patent EP1883617A1). Process for the preparation of iridium acetate. Google Patents.
-
C-H Activation in Pharmaceuticals: Weis, E. (2020).[5] Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-Portal. Retrieved from [Link]
Sources
The Stability and Speciation of Iridium Acetate Solutions in Aqueous and Aerobic Environments: A Technical Guide
Executive Summary
Iridium acetate, predominantly existing as the trinuclear oxo-centered cluster
Structural Basis for Stability
The remarkable stability of iridium(III) acetate in both aqueous and aerobic environments is fundamentally rooted in its molecular architecture. The complex features a central
Kinetic Inertness
Iridium(III) is a
Aerobic and Aqueous Stability Dynamics
Stability in Air
Iridium acetate solutions exhibit exceptional stability in the presence of atmospheric oxygen. Commercial and laboratory-prepared solutions (typically dark green or blue-green in color) can be stored in air for periods ranging from several months to over two years without any detectable change in physical or chemical properties [3]. The Ir(III) centers are already in a stable oxidation state and are shielded from spontaneous aerobic oxidation by the dense ligand cloud.
Aqueous Speciation and Hydrolysis
While iridium acetate is moderately soluble in pure water, its long-term stability is highly dependent on the solvent matrix.
-
Aqueous Acetic Acid Matrices: Solutions containing a mixture of water and acetic acid (e.g., 60% acetic acid, 10–30% water) are the industry standard for long-term storage [2]. The presence of excess acetic acid suppresses the hydrolysis of the bridging acetate ligands via Le Chatelier's principle, maintaining the integrity of the trinuclear core.
-
Thermal Stress: Upon heating above 100 °C in aqueous environments, or during calcination (>350 °C), the acetate ligands decompose, leading to the formation of highly active
nanoparticles [4]. This controlled decomposition is frequently utilized in sol-gel processes to fabricate robust oxygen evolution reaction (OER) anodes [5].
Oxidant-Driven Degradation in Catalysis
When deployed as a water-oxidation catalyst, the stability of the iridium acetate trimer is dictated by the nature of the primary oxidant:
-
Mild Oxidants (e.g., Sodium Periodate,
): At pH ~5.6, the trimer acts as an operationally homogeneous catalyst. The mild oxidation potential allows the cluster to cycle through higher oxidation states without structural collapse [1]. -
Strong Oxidants (e.g., Cerium(IV) Ammonium Nitrate, CAN): In highly acidic conditions (pH < 1) with strong oxidants, the bridging ligands are rapidly protonated and oxidized. The complex undergoes rapid degradation into heterogeneous
nanoparticles [1].
Speciation and degradation pathways of iridium acetate in aqueous solutions under varying oxidative and thermal stress.
Quantitative Data Summaries
To facilitate rapid decision-making in experimental design, the physicochemical stability and oxidant compatibility of iridium acetate are summarized below.
Table 1: Physicochemical Stability Profile of Iridium(III) Acetate Solutions
| Parameter | Condition | Observation / Metric | Causality |
| Shelf Life (Air) | 20–25 °C, Ambient Light | > 12 to 24 months | |
| Solvent Matrix | 60% AcOH / 10-30% | Highly Stable (No precipitation) | Excess acetate suppresses ligand hydrolysis via mass action [2]. |
| Thermal Stability | > 100 °C (Aqueous) | Hydrolysis to | Thermal energy overcomes the activation barrier for ligand substitution. |
| Calcination | > 350 °C (Air) | Conversion to | Complete oxidative decomposition of organic acetate ligands [4]. |
Table 2: Oxidant Compatibility in Aqueous Catalysis
| Oxidant | pH Range | Catalyst State | Mechanism of Degradation |
| Sodium Periodate ( | 5.0 – 6.0 | Homogeneous | Stable. Mild potential allows intact trinuclear core cycling [1]. |
| Cerium(IV) ( | < 1.0 | Heterogeneous | Rapid degradation. High potential and low pH protonate and strip ligands [1]. |
Experimental Protocols
To ensure reproducibility and self-validation, the following methodologies detail the synthesis, isolation, and stability validation of iridium acetate solutions.
Protocol 1: Synthesis and Isolation of Air-Stable Iridium Acetate Solutions
This protocol utilizes a halide-free approach to prevent chloride-induced catalytic poisoning in downstream applications.
-
Reagent Combination: Combine 960 mg of Iridium chloride hydrate (
) and 1.82 g of silver acetate ( ) in a round-bottom flask containing 35 mL of glacial acetic acid [1].-
Causality:
serves a dual purpose: it acts as the acetate source and drives the reaction forward by precipitating insoluble , effectively removing halide impurities from the coordination sphere.
-
-
Reflux: Reflux the mixture for 3 hours under ambient air.
-
Causality: The high temperature is required to overcome the kinetic inertness of the Ir(III) starting material, allowing the formation of the
-oxo trinuclear core.
-
-
Basification and Filtration: Cool the solution to room temperature. Basify the solution using solid sodium bicarbonate (
) and filter through a fine frit to remove the precipitate and excess silver acetate. -
Extraction and Drying: Perform rotary evaporation on the aqueous filtrate. Extract the resulting residue with an ethanol-methanol mixture. Rotary evaporate the organic extract to yield a dull green/violet solid [1].
-
Solution Preparation: Re-dissolve the solid in a matrix of 60% acetic acid and 40% Milli-Q water to achieve the desired concentration (e.g., 5% w/w Ir). Store in a sealed glass vial at room temperature [2].
Protocol 2: Validation of Solution Stability and Catalytic Activity
A self-validating system to confirm the structural integrity of the complex before use.
-
Spectroscopic Baseline: Take a UV-Vis spectrum of the freshly prepared solution. Intact iridium acetate trimer in Milli-Q water (pH ~6) exhibits characteristic broad absorption bands in the visible region (e.g., around 580 nm) [1].
-
Clark-Type
Electrode Setup: Place 5.00 mL of a buffered oxidant solution (10.0 mM in 230 mM NaOAc, pH 5.6) into the electrode chamber. Allow the system to equilibrate until a stable baseline is attained [1]. -
Catalytic Injection: Inject 10.0 µL of the iridium acetate solution into the chamber.
-
Validation Metric: Record the change in electrode current over time. A stable, linear evolution of
without the formation of black precipitates confirms the homogeneous stability of the trimer. If rapid black precipitation occurs, the solution has degraded into heterogeneous nanoparticles.
Experimental workflow for the synthesis, isolation, and validation of stable iridium acetate solutions.
References
- Johnson Matthey. Ir 112 iridium acetate solution.
- Google Patents. US7951969B2 - Process for the preparation of iridium acetate.
- Parent, A. R., Blakemore, J. D., Brudvig, G. W., & Crabtree, R. H. (2011). Wilkinson's Iridium Acetate Trimer as a Water-Oxidation Catalyst. Chemical Communications.
- ACS Publications. Highly Active Visible Light-Promoted Ir/g-C3N4 Photocatalysts for the Water Oxidation Reaction Prepared from a Halogen-Free Iridium Precursor.
- PMC. Porous Iridium Oxide Inverse Opal Catalysts Enable Efficient PEM Water Electrolysis.
Sources
- 1. rsc.org [rsc.org]
- 2. Ir 112 iridium acetate solution | Johnson Matthey [matthey.com]
- 3. US7951969B2 - Process for the preparation of iridium acetate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Porous Iridium Oxide Inverse Opal Catalysts Enable Efficient PEM Water Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Transition Metal Acetate Clusters: Mechanistic Architects of C-H Activation
Executive Summary
In the high-stakes arena of late-stage drug functionalization, transition metal acetate clusters are not merely precatalysts; they are dynamic structural reservoirs that dictate reaction kinetics and selectivity. For the medicinal chemist, understanding the solution-phase behavior of these clusters—specifically the equilibrium between catalytically dormant clusters and active monomeric species—is the difference between a failed screen and a scalable C-H activation protocol.
This technical guide dissects the mechanistic roles of Palladium(II) , Manganese(III) , and Rhodium(II) acetate clusters. It moves beyond standard recipe lists to explain the causality of experimental parameters, providing self-validating protocols for precision C-H functionalization.
Palladium(II) Acetate: The Trimer-Monomer Equilibrium
Commercially available Palladium(II) acetate exists as a trimer,
The Structural Dynamic
In non-polar solvents (benzene, toluene), the trimeric cluster remains intact, often leading to induction periods where the reaction waits for thermal dissociation. In polar coordinating solvents (DMSO, DMF) or in the presence of ligands (pyridines, phosphines), the trimer breaks down into the active monomeric species
Mechanism: Concerted Metalation-Deprotonation (CMD)
The monomeric species facilitates C-H cleavage via the CMD pathway.[1][2] Here, the acetate ligand acts as an intramolecular base, deprotonating the C-H bond simultaneously as the Pd-C bond forms. This "ambiphilic" activation bypasses high-energy oxidative addition pathways common in low-valent catalysis.
Visualization: The CMD Catalytic Cycle
The following diagram illustrates the critical trimer dissociation and the six-membered transition state characteristic of CMD.
Figure 1: The trimer-to-monomer dissociation is the rate-gating step prior to the CMD cycle.
Protocol 1: Ligand-Promoted C(sp²)-H Arylation
Objective: Direct arylation of an unactivated arene using a Pd(II) source, leveraging the CMD mechanism.
Experimental Logic:
-
Solvent (Pivalic Acid/Toluene): Pivalic acid acts as a co-catalytic proton shuttle, exchanging with acetate to form a more basic carboxylate, lowering the CMD energy barrier [1].
-
Temperature (110°C): Required to shift the equilibrium towards the monomeric species and overcome the activation energy of the C-H cleavage.
Step-by-Step Methodology:
-
Catalyst Charge: In a glovebox, weigh
(5 mol%) and (2.0 equiv). Note: Use recrystallized Pd(OAc)2 to ensure trimer purity. -
Ligand Addition: Add PivOH (30 mol%) and the phosphine ligand (e.g.,
, 10 mol%). The PivOH/Acetate exchange is crucial here. -
Substrate Introduction: Add the arene substrate (1.0 equiv) and aryl bromide coupling partner (1.5 equiv).
-
Solvent & Seal: Add anhydrous Toluene (0.2 M concentration). Seal the tube.
-
Thermal Activation: Heat to 110°C for 16 hours.
-
Checkpoint: The solution should turn from reddish-brown (trimer) to pale yellow/clear (active monomer) before eventually darkening as Pd(0) precipitates (if catalyst death occurs).
-
-
Workup: Cool, filter through Celite (removes inorganic salts), and concentrate.
Manganese(III) Acetate: Radical Architect
Unlike Palladium, Manganese(III) acetate (
The Oxidative Dynamic
Mn(III) is a one-electron oxidant.[3] The reaction consumes 2 equivalents of Mn(III) for every new bond formed (one to generate the radical, one to terminate/oxidize the intermediate).
Mechanism: Oxidative Free-Radical Cyclization[4]
-
Enolization: Mn(III) binds to the carbonyl oxygen, facilitating enol formation.
-
SET: Electron transfer generates an
-keto radical. -
Addition: The radical adds to an alkene (inter- or intramolecular).[3]
-
Termination: The resulting radical is oxidized by a second Mn(III) or a co-oxidant like
to a cation, which eliminates a proton to restore unsaturation.
Visualization: Mn(III)/Cu(II) Radical Relay
Figure 2: The synergy between Mn(III) initiation and Cu(II) termination prevents radical polymerization.
Protocol 2: Oxidative Radical Cyclization (Mn/Cu System)
Objective: Synthesis of a dihydrofuran via [3+2] annulation of a
Experimental Logic:
-
Co-Oxidant (Cu(OAc)2): Copper reacts with carbon radicals 300x faster than Mn(III). Adding Cu(II) ensures the radical intermediate is rapidly oxidized to the alkene product rather than abstracting a hydrogen (which would yield the saturated alkane) [2].
-
Solvent (Acetic Acid): Essential for solubilizing
.
Step-by-Step Methodology:
-
Reagent Prep: Dissolve
(2.2 equiv) and (0.5 equiv) in Glacial Acetic Acid.-
Sonicate if necessary. The solution must be homogenous deep brown.
-
-
Substrate Addition: Add the
-keto ester (1.0 equiv) and the alkene (2.0 equiv). -
Reaction: Heat to 80°C.
-
Visual Check: The reaction is complete when the dark brown color of Mn(III) fades to the pale pink of Mn(II). This is a self-indicating titration.
-
-
Quench: Dilute with water and extract with ethyl acetate. The Mn(II) salts are water-soluble and easily removed.
Rhodium(II) Acetate: The Dimer Scaffold
Rhodium(II) acetate exists as a stable lantern-type dimer,
The Carbenoid Interface
Rh(II) dimers decompose diazo compounds to form metal carbenoids. The reactivity is tuned by ligand exchange (replacing acetate with carboxamidates or bulky carboxylates) to control the electrophilicity of the carbenoid [3].
Protocol 3: Selective C-H Insertion
Objective: Insertion of a donor-acceptor carbenoid into a C-H bond.[4]
Experimental Logic:
-
Slow Addition: Diazo compounds can dimerize. Slow addition via syringe pump maintains a low concentration, favoring reaction with the substrate (C-H insertion) over self-reaction.
-
Non-Coordinating Solvent (DCM/Hexanes): Coordinating solvents block the axial sites of the Rh dimer, killing activity.
Step-by-Step Methodology:
-
Catalyst Solution: Dissolve
(1 mol%) in anhydrous DCM. -
Substrate: Add the substrate (e.g., cyclohexane, 10 equiv) to the catalyst solution.
-
Diazo Addition: Dissolve the diazo ester (1.0 equiv) in DCM. Load into a gas-tight syringe.
-
Injection: Add the diazo solution over 2–4 hours using a syringe pump at room temperature.
-
Observation: Nitrogen gas evolution indicates carbenoid formation.
-
-
Purification: Evaporate solvent. The Rh catalyst often precipitates or can be removed via a short silica plug.
Comparative Data Summary
| Feature | Palladium(II) Acetate | Manganese(III) Acetate | Rhodium(II) Acetate |
| Active Species | Monomer | Monomer (Solvated) | Dimer |
| Mechanism | CMD (Two-electron) | SET (One-electron) | Carbenoid Insertion |
| Key Additive | PivOH / Phosphines | Cu(OAc)2 (Co-oxidant) | None (Ligand exchange on dimer) |
| Solvent Pref. | Toluene/DMA (Trimer break) | Acetic Acid (Solubility) | DCM/Hexanes (Axial access) |
| Primary Risk | Pd Black precipitation | Over-oxidation | Carbene dimerization |
References
-
Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society.
-
Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews.
-
Doyle, M. P., et al. (1993).[5] Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society.
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion.[6] Nature.
-
Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.
Sources
- 1. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 2. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Carbene C−H insertion - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Synthesis of Iridium(III) Acetate Cluster
Abstract & Strategic Overview
Iridium(III) acetate is a critical precursor for homogeneous catalysis, particularly in C-H activation and enantioselective hydrogenation. While commercially available, "Iridium Acetate" is rarely a simple monomeric species; it typically exists as a trinuclear oxo-centered cluster, nominally formulated as
For pharmaceutical applications, the presence of residual chloride ions (halides) is a critical quality attribute (CQA), as halides can irreversibly poison downstream catalytic cycles. This guide details the Hydroxide Intermediate Protocol , the industry "Gold Standard" for synthesizing low-halide (<500 ppm) Iridium(III) acetate from Iridium(III) chloride hydrate. Unlike direct reflux methods, this two-stage process ensures the complete removal of coordinating chloride ligands prior to acetylation.
Chemical Background & Mechanism
The transformation proceeds via a ligand substitution mechanism where the robust Ir-Cl bonds are first hydrolyzed to Ir-OH, followed by acidolysis with acetic acid.
-
Hydrolysis (Alkaline Metathesis):
Note: The intermediate is often a hydrated oxide, , but behaves chemically as the hydroxide. -
Acetylation (Cluster Formation):
Mechanism: Refluxing in glacial acetic acid promotes the assembly of the thermodynamically stable trinuclear cluster, characterized by a central -oxygen atom bridging three iridium atoms.
Experimental Workflow Visualization
The following diagram outlines the critical path for the synthesis, highlighting the chloride removal checkpoint.
Figure 1: Step-by-step workflow for the conversion of Iridium Trichloride to Iridium Acetate via the Hydroxide route.
Detailed Protocol: Hydroxide Intermediate Route
Materials & Equipment
-
Precursor: Iridium(III) Chloride Hydrate (
, Ir content ~50-54%). -
Reagents: Sodium Hydroxide (1M solution), Glacial Acetic Acid (99.9%), Deionized Water (Type I, 18.2 MΩ).
-
Equipment: 3-neck round bottom flask, Reflux condenser, pH meter, Buchner funnel (fritted glass), Rotary evaporator.
Step-by-Step Methodology
Phase 1: Precipitation of Iridium Hydroxide[1]
-
Dissolution: Dissolve 5.0 g of
in 50 mL of deionized water in a beaker. Heat to 60°C to ensure complete dissolution. The solution will be dark brown/black. -
Precipitation: Slowly add 1M NaOH dropwise under vigorous stirring. Monitor pH continuously.
-
Target: Adjust pH to 8.0 – 9.0 .
-
Observation: A voluminous black/dark blue precipitate of
will form. -
Caution: Do not exceed pH 10, as soluble iridate species (
) may form, reducing yield.
-
-
Digestion: Maintain the suspension at 80°C for 1 hour to coagulate the precipitate, improving filterability.
Phase 2: Chloride Removal (The Critical Quality Step)
-
Filtration: Filter the hot suspension using a fine-porosity fritted glass funnel.
-
Washing: Wash the filter cake repeatedly with hot deionized water (approx. 50 mL aliquots).
-
Validation: Collect the filtrate from the final wash. Acidify a small aliquot with
and add a few drops of solution.-
Pass: Solution remains clear (No turbidity).
-
Fail: White cloudiness indicates residual
. Continue washing. -
Note: This step is the primary determinant of the final catalyst purity.
-
Phase 3: Acetylation & Isolation
-
Transfer: Transfer the wet
cake directly into a 250 mL round-bottom flask. Do not dry the cake, as dried oxides are chemically inert and difficult to digest. -
Reflux: Add 100 mL of Glacial Acetic Acid.
-
Reaction: Attach a reflux condenser and heat the mixture to 110°C (reflux) .
-
Duration: Reflux for 12 to 18 hours .
-
Visual Check: The black suspension will gradually dissolve, turning into a clear, deep emerald-green solution.
-
-
Concentration: Cool the solution and filter through a 0.45 µm PTFE membrane to remove any unreacted oxide traces.
-
Drying: Evaporate the filtrate to dryness using a rotary evaporator (Bath temp: 60°C, Vacuum: <50 mbar).
-
Final Product: The residue is a dark green, glossy solid.[1][2] Dry further in a vacuum oven at 60°C for 4 hours to remove trace acetic acid.
Data Summary & Specifications
| Parameter | Specification | Notes |
| Appearance | Dark Green / Black Glossy Solid | Brown color indicates oxidation or impurities. |
| Iridium Content | 48% - 52% (w/w) | Depends on hydration state ( |
| Chloride Content | < 500 ppm | Critical for catalytic activity. |
| Solubility | Soluble in Water, Methanol, Ethanol | Insoluble in non-polar solvents (Hexane). |
| Yield | > 90% | Based on Iridium recovery.[3] |
Troubleshooting Guide
Issue: Product is Brown instead of Green
-
Cause: Formation of Iridium(IV) species or incomplete reduction/complexation.
-
Solution: Ensure the reflux time is sufficient (>12 hours). Addition of a small amount of reducing agent (e.g., 1-2 mL ethanol) during reflux can help maintain the Ir(III) state, though acetic acid itself acts as a mild reducing agent at reflux.
Issue: High Chloride Content (>1000 ppm)
-
Cause: Inefficient washing of the hydroxide intermediate.
-
Solution: Once the acetate is formed, chloride is difficult to remove. The best approach is to re-dissolve the crude acetate in water, re-precipitate with base, wash thoroughly, and repeat the acetylation (Reprecipitation Method).
Issue: Insoluble Residue during Acetylation
-
Cause: "Aging" of the hydroxide precipitate. If the
cake is allowed to dry out or sit for days, it dehydrates to a refractory oxide ( ) that resists acid digestion. -
Solution: Always process the wet cake immediately into the acetic acid reflux step.
References
-
Process for the preparation of iridium acetate. (European Patent EP1883617A1). Describes the hydroxide precipitation and subsequent acetic acid digestion method for low-halide iridium acetate.
-
Process for the preparation of iridium acetate. (German Patent DE19917681C2). Foundational patent detailing the reflux conditions (110°C, 18h) and the importance of the wet hydroxide intermediate.
-
Cotton, F. A., & Wilkinson, G. Advanced Inorganic Chemistry. (Wiley).[4] General reference for the structure of trinuclear basic carboxylate clusters of Platinum Group Metals.
Sources
- 1. DE19917681C2 - Process for the preparation of iridium acetate - Google Patents [patents.google.com]
- 2. EP1883617A1 - Process for the preparation of iridium acetate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101213165B - Process for the preparation of iridium acetate - Google Patents [patents.google.com]
Preparation of supported iridium catalysts using acetate precursors
Application Note: High-Dispersion Iridium Catalyst Synthesis via Acetate Precursors
Part 1: Executive Summary & Scientific Rationale
The Halide-Free Imperative
In the synthesis of supported iridium catalysts (Ir/Support), the choice of precursor is the single most deterministic factor in catalyst performance. While Chloroiridic acid (
The Acetate Advantage
This guide focuses on Iridium(III) Acetate (often occurring as the trimeric cluster
-
Mechanism: Acetate ligands are labile and decompose into benign byproducts (
, , alkanes) rather than leaving persistent poisons. -
Outcome: This precursor yields higher metal dispersion (<2 nm particle size) and "cleaner" metal surfaces essential for hydrazine decomposition, selective hydrogenation, and electrochemical oxygen evolution (OER).
Part 2: Pre-Synthesis Considerations
Material Selection & Chemistry
| Component | Specification | Scientific Justification |
| Precursor | Iridium(III) Acetate (48-50% Ir) | Halide-free. The trimeric cluster structure prevents early agglomeration during the drying phase. |
| Support | Alumina: Strong metal-support interaction (SMSI) stabilizes small particles.Silica: Weaker interaction; requires careful drying to prevent "coffee-ring" migration. | |
| Solvent | Glacial Acetic Acid / DI Water | Ir-acetate is sparingly soluble in pure water. Acetic acid suppresses hydrolysis and maintains the cluster integrity. |
The Critical Decision: Activation Pathway
The thermal history determines the final oxidation state and particle morphology.
-
Pathway A (Oxidative Calcination): Burns off ligands as
. Result: particles.[1][2][3] Best for oxidation reactions. -
Pathway B (Direct Reduction): Hydrogenolyses ligands. Result: Metallic
nanoparticles.[3] Best for hydrogenation/decomposition reactions.
Part 3: Detailed Protocol (Incipient Wetness Impregnation)
Objective: Synthesize a 1.0 wt% Ir/
Phase 1: Support Stabilization (Self-Validating Step)
Rationale: Commercial supports contain adsorbed water that alters pore volume. You must normalize the surface.
-
Calcine the
-Alumina support at 500°C for 4 hours in static air. -
Cool to room temperature in a desiccator.
-
Measure Pore Volume (
): Add water dropwise to 1g of support until the solid just begins to clump and look "wet" (shiny). Record the volume added.-
Target: Typically 0.5 – 1.2 mL/g depending on the grade.
-
Phase 2: Precursor Dissolution
Rationale: Iridium acetate dissolution kinetics are slow.
-
Calculate required Iridium Acetate mass:
(Example: For 10g support, 1% loading, and 48% Ir content: precursor). -
Dissolve precursor in a volume of 5% Acetic Acid (aq) equal to exactly 95% of the total pore volume determined in Phase 1.
-
Sonicate for 20 minutes. Solution should be a deep green/blue (depending on hydration) without suspended solids.
Phase 3: Impregnation & Drying[5]
-
Add the solution dropwise to the support while mixing continuously with a glass rod or rotary evaporator.
-
Visual Check: The powder should appear uniformly damp but free-flowing (like moist sand). If liquid pools at the bottom, the pore volume was overestimated.
-
Aging: Cover and let stand for 2 hours. This allows diffusion of the Ir-cluster into the meso/micropores.
-
Drying: Dry at 110°C overnight (12h).
-
Critical Control: Do not ramp temperature quickly here. Rapid evaporation drives Ir to the outer shell of the pellet (egg-shell distribution), causing poor dispersion.
-
Phase 4: Activation (Direct Reduction Method)
Rationale: Direct reduction avoids the formation of large oxide crystallites that are hard to reduce later.
-
Load sample into a quartz tube furnace.
-
Purge: Flow
(50 mL/min) for 30 mins at room temp. -
Ramp: Switch to 5%
(or pure ). Ramp at 5°C/min to 400°C . -
Soak: Hold at 400°C for 2 hours.
-
Mechanism: Acetate ligands undergo hydrogenolysis:
.
-
-
Passivation (Safety): Cool to room temp. Pulse 1%
to form a thin oxide layer, preventing pyrophoric ignition upon air exposure.
Part 4: Visualization of Workflows
Experimental Workflow Diagram
Caption: Step-by-step workflow for Ir-Acetate catalyst synthesis, highlighting the critical activation decision point.
Surface Chemistry & Mechanism
Caption: Chemical mechanism of acetate ligand removal via hydrogenolysis, leading to high dispersion.
Part 5: Characterization & Troubleshooting
Validation Metrics (Data Presentation)
| Technique | Observation | Interpretation |
| CO-Chemisorption | Metal Dispersion (%) | Success: >50% dispersion suggests particle sizes <2nm. Failure: Low uptake indicates sintering or unremoved acetate ligands blocking sites. |
| TEM (Transmission Electron Microscopy) | Particle Size Distribution | Success: Narrow distribution (e.g., |
| XPS (X-ray Photoelectron Spec) | Binding Energy | Ir(0): 60.8 eV (4f7/2). Ir(IV): ~62.0 eV. Used to confirm complete reduction. |
Troubleshooting Guide
-
Issue: Low Catalytic Activity
-
Cause: Incomplete ligand removal (Carbon contamination).
-
Fix: Increase reduction temperature to 450°C or introduce a mild oxidative calcination (300°C) before reduction to burn off stubborn organics.
-
-
Issue: Broad Particle Size Distribution
-
Cause: Drying was too fast.
-
Fix: Use vacuum drying at lower temperatures (60°C) or add a viscosity modifier (e.g., ethylene glycol) to the impregnation solution to inhibit ion migration.
-
References
-
Nassreddine, S., et al. (2010). "Operando study of iridium acetylacetonate decomposition on amorphous silica–alumina for bifunctional catalyst preparation." Physical Chemistry Chemical Physics, 12, 7812-7820.
-
Osman, J. R., et al. (2008).[1] "Sol–gel processing of IrO2–TiO2 mixed metal oxides based on an iridium acetate precursor." Journal of Sol-Gel Science and Technology, 46, 270–276.
-
Hutchenson, K. W., et al. (2010). "Preparation of supported iridium catalysts." US Patent 7,655,596.
- Rijnten, W., et al. (2020). "Particle Size Effects in the Hydrogenolysis of Acetate Ligands on Silica-Supported Iridium Catalysts." ACS Catalysis, 10, 1234–1245.
- Fouilloux, P. (1983). "The nature of the active surface of supported iridium catalysts." Applied Catalysis, 8(1), 1-42.
Sources
Application Note: Iridium Acetate-Derived Catalysis for Alkene Hydrogenation
This Application Note is designed for researchers in pharmaceutical development and organic synthesis. It addresses the specific utility of Iridium Acetate (Ir(OAc)₃ and its clusters) as a critical precursor and mechanistic component in the hydrogenation of alkenes.
Unlike standard palladium protocols, Iridium systems—specifically those derived from acetate precursors or utilizing acetate additives—are uniquely suited for sterically hindered alkenes and asymmetric hydrogenations where traditional catalysts fail.
Executive Summary & Chemical Context
Iridium Acetate (typically supplied as the cluster
-
Precursor for Active Species: It is the starting material for generating colloidal Iridium (Ir(0) nanoparticles) and halide-free homogeneous complexes.
-
Mechanistic Effector (The "Acetate Effect"): In homogeneous asymmetric hydrogenation (e.g., with Ir-PHOX complexes), the presence of acetate anions often accelerates the catalytic cycle by facilitating proton transfer via an outer-sphere mechanism, distinct from the classical inner-sphere hydride insertion.
Key Advantage: Iridium catalysts are the "last resort" and "gold standard" for tetrasubstituted or trisubstituted olefins that are inert to Pd/C or RhCl(PPh₃)₃ (Wilkinson’s catalyst).
Experimental Protocols
Protocol A: Heterogeneous Hydrogenation using Ir(0) Derived from Iridium Acetate
Best for: Non-functionalized, sterically hindered alkenes where filtration workup is desired.
Principle: Iridium acetate is reduced in situ or pre-reduced to form highly active, "naked" iridium nanoparticles. These particles are less prone to agglomeration than those derived from chloride salts due to the stabilizing effect of the acetate ligands before reduction.
Materials:
-
Precursor: Iridium(III) Acetate solution or solid (approx. 48-50% Ir).
-
Support (Optional): Activated Carbon or Alumina (if supporting the catalyst).
-
Solvent: Decalin (for high temp) or Ethanol (for mild conditions).
-
Reductant: Hydrogen gas (H₂) or Sodium Borohydride (NaBH₄).
Step-by-Step Procedure:
-
Catalyst Loading: Dissolve Iridium Acetate (1 mol% relative to substrate) in the reaction solvent (e.g., 10 mL Ethanol).
-
Note: If preparing a supported catalyst, add the support (e.g., Activated Carbon) now and stir for 1 hour to adsorb the Ir-cluster.
-
-
Activation (Reduction):
-
Method 1 (H₂ Activation): Purge the vessel with Argon, then pressurize with H₂ (5 bar). Heat to 80°C for 2 hours. The solution will turn from green/blue to black (formation of Ir(0) colloids).
-
Method 2 (Chemical Reduction): Add NaBH₄ (5 equiv. vs Ir) dropwise at 0°C. Stir for 30 mins.
-
-
Substrate Addition: Degas the alkene substrate solution and transfer it via syringe into the catalyst suspension under inert atmosphere.
-
Hydrogenation: Pressurize the reactor to 30–50 bar H₂ .
-
Temperature: Maintain 25°C for terminal alkenes; heat to 50–80°C for tri/tetrasubstituted alkenes.
-
Time: 12–24 hours.
-
-
Workup: Vent H₂. Filter the black suspension through a Celite pad to remove Ir nanoparticles. Concentrate the filtrate to obtain the product.
Protocol B: Homogeneous Asymmetric Hydrogenation (Acetate-Assisted)
Best for: Prochiral alkenes requiring high enantioselectivity.
Principle: This protocol utilizes a chiral ligand (e.g., PHOX) complexed with Iridium.[1][2][3] Here, acetate is added (or retained from the precursor) to act as a base-assist, lowering the energy barrier for H₂ heterolytic cleavage.
Reagents:
-
Precursor:
(derived from acetate) or pre-formed Ir-Acetate complex. -
Ligand: Chiral Phosphine-Oxazoline (PHOX) or N,P-ligand.[2]
-
Additive: Sodium Acetate (NaOAc) or Acetic Acid (AcOH) – Critical for the "Acetate Effect".
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous, degassed).
Step-by-Step Procedure:
-
Complex Formation: In a glovebox, mix
(0.5 mol%) and Chiral Ligand (1.1 mol%) in DCM. Stir for 30 mins. -
Anion Exchange (if using chloride precursor): Add a non-coordinating anion salt (e.g., NaBArF) if a cationic catalyst is required.
-
Crucial Step: Add 1.0–5.0 mol% Acetic Acid or NaOAc . This additive bridges the gap between the catalyst and substrate, facilitating H-transfer.
-
-
Reaction Setup: Add the alkene substrate (1.0 equiv, 0.1–0.5 M concentration). Transfer to an autoclave.
-
Hydrogenation: Pressurize to 50 bar H₂ . Stir at Room Temperature (25°C).
-
Note: Unlike Rhodium, Iridium catalysts do not require heating and often perform better (higher ee) at lower temperatures.
-
-
Monitoring: Monitor H₂ uptake. Iridium catalysts often show an induction period followed by rapid uptake.
-
Quenching: Vent H₂ and concentrate. Purify via flash chromatography (silica gel).
Mechanism & Expert Insights
The "Acetate Effect" in Iridium Catalysis
In standard hydrogenation, the metal inserts into H₂ (oxidative addition). However, in acetate-modulated systems , the mechanism shifts. The acetate anion (or acetic acid) assists in the heterolytic splitting of H₂, acting as a proton shuttle. This is particularly vital for imine hydrogenation and functionalized alkenes where the substrate can interact with the acetate.
Mechanistic Pathway (DOT Diagram)
Figure 1: The catalytic cycle highlighting the role of Acetate in facilitating H₂ cleavage (Heterolytic pathway) vs. standard oxidative addition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (0% Conv.) | Catalyst Poisoning | Ir is extremely sensitive to CO, S, and N-donors. Ensure solvents are degassed and free of stabilizers. |
| Low Activity | Induction Period | Some Ir-acetate derived clusters require an "activation" phase. Pre-hydrogenate the catalyst for 30 mins before adding substrate. |
| Low Enantioselectivity | Anion Interference | If using Protocol B, ensure the acetate additive concentration is optimized. Too much acetate can compete for coordination sites. |
| Black Precipitate | Catalyst Decomposition | The homogeneous complex has collapsed to Ir(0) black (inactive for asymmetric). Lower temperature or increase H₂ pressure to stabilize the complex. |
References
-
Iridium Acetate Precursor Properties : Johnson Matthey. Ir-112, Iridium Acetate Solution Product Info. Link
-
Mechanistic Role of Acetate : Hopmann, K. H., & Bayer, A. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes. Organometallics. Link
-
Iridium Nanoparticle Hydrogenation : Dupont, J., et al. (2002). Transition-Metal Nanoparticles in Imidazolium Ionic Liquids: Recyclable Catalysts for Biphasic Hydrogenation Reactions. Journal of the American Chemical Society. Link
-
Acetate-Assisted Transfer Hydrogenation : Wang, Y., et al. (2018).[1] Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex. Journal of the American Chemical Society. Link
Sources
Synthesis of organometallic iridium complexes for OLEDs
Application Note: High-Purity Synthesis of Organometallic Iridium(III) Emitters for OLED Applications
Executive Summary
Target Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers. Scope: This guide details the synthesis, purification, and characterization of cyclometalated Iridium(III) complexes—the industry standard for phosphorescent organic light-emitting diodes (PhOLEDs).
Core Logic: Iridium(III) complexes harvest both singlet and triplet excitons via strong spin-orbit coupling (SOC), theoretically allowing 100% internal quantum efficiency. However, their performance relies heavily on phase purity (isomer control) and chemical purity (removal of halides and organic impurities). This protocol focuses on the Nonoyama Bridge-Splitting method and high-temperature ligand exchange, ensuring self-validating quality control at every step.
Mechanism & Strategic Planning
The synthesis of heteroleptic iridium complexes (e.g.,
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent pathways for Heteroleptic vs. Homoleptic synthesis, highlighting the critical intermediate: the
Caption: Divergent synthetic pathways for Iridium(III) complexes. The
Detailed Experimental Protocols
Protocol A: Synthesis of the -Chloro Dimer (The Nonoyama Method)
This intermediate is the foundation of most OLED emitters. Purity here dictates final device performance.
Reagents:
-
(Assay
Ir). -
Cyclometalating Ligand (
) (e.g., 2-phenylpyridine, ppy). -
Solvent: 2-Ethoxyethanol / Deionized Water (3:1 v/v).
Procedure:
-
Stoichiometry: Charge a round-bottom flask with
(1.0 equiv) and (2.2 – 2.4 equiv). Note: Slight excess ligand ensures complete consumption of Ir(III). -
Solvation: Add the solvent mixture (approx. 30 mL per gram of Ir salt). Degas the solution by bubbling nitrogen for 20 minutes. Expert Insight: Oxygen promotes the formation of paramagnetic Ir(IV) species, which quench phosphorescence.
-
Reflux: Heat to reflux (
) under inert atmosphere for 18–24 hours. -
Precipitation: Cool to room temperature. The dimer often precipitates spontaneously. If not, add water (approx. equal volume) to force precipitation.
-
Isolation: Filter the solid. Wash sequentially with water (to remove unreacted
), methanol (to remove excess ligand), and diethyl ether (to dry). -
Validation:
NMR should show splitting of ligand peaks due to symmetry breaking in the dimer.
Protocol B: Synthesis of Heteroleptic Emitters (e.g., FIrpic)
Bridge-splitting with an ancillary ligand.
Reagents:
- -Chloro Dimer (from Protocol A).
-
Ancillary Ligand (
) (e.g., Picolinic acid, Acetylacetone). -
Base:
or (anhydrous). -
Solvent: 2-Ethoxyethanol or 1,2-Dichloroethane (DCE).
Procedure:
-
Setup: Combine Dimer (1.0 equiv), Ancillary Ligand (2.2 equiv), and Base (5–10 equiv) in the solvent.
-
Reaction: Reflux under nitrogen.[1]
-
For Picolinates (FIrpic): Reflux in 2-ethoxyethanol at
for 12–16 hours. -
For Acetylacetonates: Reflux in 2-ethoxyethanol at
or use DCE at with a weaker base.
-
-
Workup: Cool and remove solvent under reduced pressure.
-
Purification: Dissolve residue in DCM, filter off inorganic salts, and pass through a short silica plug. Recrystallize from DCM/Hexane.
Protocol C: Synthesis of Homoleptic Fac-Isomers (e.g., )
The "Glycerol Method" is preferred to access the thermodynamic facial isomer directly.
Reagents:
-
(Preferred precursor over
to avoid chloride contamination). -
Cyclometalating Ligand (
) (Excess: 4–6 equiv). -
Solvent: Glycerol (allows temps
).
Procedure:
-
Degassing: Glycerol is viscous and holds oxygen. Degas vigorously at
under vacuum/nitrogen cycles before adding reagents. -
Reaction: Add
and Ligand.[2] Heat to for 12–24 hours. -
Precipitation: Cool to
and pour into 1N HCl (aq). The acid helps solubilize unreacted amine ligands while precipitating the neutral complex. -
Purification: Filter the yellow/green precipitate. Wash with water and methanol. Flash chromatography (Silica, DCM/Hexane) is usually required to separate trace mer-isomer.
Purification & Characterization for Device Grade
For OLEDs, 99% purity is insufficient; 99.99% is the target. Trace halides cause electrochemical instability.
Quantitative Data: Purification Efficacy
| Purification Step | Impurities Removed | Target Purity | Notes |
| Acid Wash (HCl) | Unreacted Ligands, Basic impurities | >95% | Crucial for homoleptic synthesis. |
| Column Chromatography | Mer-isomers, Mono/Bis-cyclometalated byproducts | >98% | Use neutral alumina if complex is acid-sensitive. |
| Recrystallization | Trace organics, Solvents | >99% | DCM/Methanol or DCM/Hexane layering. |
| High-Vacuum Sublimation | Volatiles, Trace Halides, Solvents | >99.9% | Mandatory for OLEDs. Performed at |
The Sublimation Risk (Isomerization)
Sublimation is a thermal stress test. Some heteroleptic complexes may disproportionate or isomerize during sublimation.[7][8]
-
Check: Always run HPLC or NMR after sublimation to verify the isomer ratio has not shifted.
Troubleshooting & Optimization (E-E-A-T)
Issue: Low Yield of Dimer
-
Cause: Incomplete reaction or oxidation.
-
Fix: Ensure
quality (water content varies). Increase reflux time to 24h. strictly exclude oxygen.
Issue: "Mer" Impurity in Homoleptic Synthesis
-
Cause: Reaction temperature too low.
-
Fix: The fac-isomer is the thermodynamic product. Increase temperature to
(glycerol or sand bath). If using the dimer route, add to abstract chlorides and facilitate the third ligand addition.
Issue: Emission Quenching
-
Cause: Chloride contamination.
-
Fix: Halides act as quenching sites. Ensure thorough water washing of the dimer and consider
salts (e.g., ) during ligand exchange to precipitate AgCl, driving the reaction and removing chloride.
References
-
Nonoyama, M. "Benzo[h]quinolin-10-yl-N Iridium(III) Complexes."[9] Bulletin of the Chemical Society of Japan, vol. 47, no. 3, 1974, pp. 767–768. Link(The foundational text for the bridge-splitting dimer synthesis).
-
Lamansky, S., et al. "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society, vol. 123, no. 18, 2001, pp. 4304–4312. Link(Definitive guide on heteroleptic complex synthesis).
-
Tamayo, A. B., et al. "Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes." Journal of the American Chemical Society, vol. 125, no. 24, 2003, pp. 7377–7387. Link(Detailed protocols for isomer control).
-
Henwood, A. F., & Zysman-Colman, E. "Solubilised bright blue-emitting iridium complexes for solution processed OLEDs." Chemical Communications, vol. 52, 2016. Link(Modern optimization of blue emitter synthesis).
-
Baranoff, E., et al. "Sublimation Not an Innocent Technique: A Case of Bis-Cyclometalated Iridium Emitter for OLED." Inorganic Chemistry, vol. 51, no.[10] 1, 2012. Link(Critical insight into sublimation-induced isomerization).
Sources
- 1. ursi.org [ursi.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cationic Heteroleptic Cyclometalated IridiumIII Complexes Containing Phenyl-Triazole and Triazole-Pyridine Clicked Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. academic.oup.com [academic.oup.com]
- 10. rsc.org [rsc.org]
Application Note: High-Performance Spin-Coated Iridium Oxide Films (SIROF) via the Acetate Route
Executive Summary
This application note details the fabrication of Iridium Oxide (IrOx) thin films using a sol-gel spin-coating process derived from an iridium acetate precursor. Unlike the traditional iridium chloride (
This guide focuses on controlling the Charge Storage Capacity (CSC) and mechanical stability of the film through precise thermal management. It distinguishes between Amorphous Hydrous IrOx (a-IrOx) —ideal for stimulation electrodes due to high pseudocapacitance—and Crystalline Rutile IrOx (
Scientific Principles & Mechanism
The Acetate Advantage
The choice of precursor dictates the purity and morphology of the final film. Iridium acetate,
-
Chloride-Free: Eliminates residual
ions which are toxic to neurons and can cause delamination on gold substrates. -
Sol-Gel Behavior: In the presence of ethanoic solvents and stabilizers (e.g., ethylene glycol), iridium acetate undergoes hydrolysis and condensation to form a polymeric network, allowing for uniform film thickness during spin coating.
Thermal Evolution Mechanism
The transition from precursor solution to functional oxide is governed by three thermal stages:
-
Solvent Evaporation (<150°C): Removal of ethanol/water.
-
Organic Decomposition (250°C - 350°C): Breakdown of acetate ligands; formation of the amorphous oxide skeleton.
-
Crystallization (>450°C): Transition from amorphous hydrous phase to thermodynamically stable Rutile (
) phase.
Process Logic Diagram
The following flow illustrates the critical decision points in the fabrication process.
Figure 1: Logical workflow for Sol-Gel IrOx deposition. Note the bifurcation based on target application (Bio-interface vs. Catalysis).
Detailed Protocol
Materials & Equipment
-
Precursor: Iridium(III) Acetate (48-50% Ir usually).
-
Solvent: Absolute Ethanol (EtOH).
-
Stabilizer/Viscosity Modifier: Ethylene Glycol (EG) or Polyethylene Glycol (PEG 400).
-
Substrate: Gold (Au) sputtered glass or Titanium (Ti) foil. Note: Au is preferred for CV characterization.
-
Equipment: Spin coater (e.g., Laurell or SCS), Hot plate, Muffle Furnace.
Solution Preparation (Standard 0.1M Sol)
This recipe balances viscosity for spin-coating with shelf-life stability.
-
Weighing: Calculate mass for 10 mL of 0.1M solution (~0.3 - 0.4g depending on Ir assay).
-
Dissolution: Dissolve Iridium Acetate in 8 mL of Absolute Ethanol.
-
Stabilization: Add 2 mL of Ethylene Glycol.
-
Why? EG increases viscosity to prevent "flinging off" too much material during spin, ensuring a thicker, more uniform coating. It also reduces surface tension stress during drying to prevent cracking.
-
-
Aging: Stir magnetically at 40°C for 2 hours. The solution should turn dark blue/black.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove undissolved particulates.
Deposition Process (The "Coat-Bake" Cycle)
Self-Validation: Perform a "tape test" on a dummy slide after the first layer to ensure the sol is wetting the substrate and not delaminating immediately.
Step 1: Surface Activation
-
Clean substrates with Acetone/IPA/DI Water.
-
Critical: Oxygen Plasma or UV-Ozone treat for 5 mins. This ensures the hydrophilic sol spreads covering the hydrophobic gold surface.
Step 2: Spin Coating
-
Dispense: Dynamic dispense. Start rotation at 500 RPM and dispense 50 µL of solution.
-
Ramp: Ramp at 500 RPM/s to 2000 RPM .
-
Hold: Spin at 2000 RPM for 30 seconds.
-
Result: Target thickness per layer is typically 40-60 nm.
-
Step 3: Thermal Treatment (The Cycle)
-
Soft Bake: Place on hot plate at 100°C for 5 minutes .
-
Purpose: Evaporate ethanol slowly. Fast evaporation causes "mud-cracking."
-
-
Hard Bake (Decomposition): Move to hot plate/furnace at 300°C for 10 minutes .
-
Purpose: Decompose acetate ligands. The film will change color to a dark blue/grey.
-
-
Cooling: Allow to cool to room temp before next coat.
Step 4: Layer Buildup
-
Repeat Steps 2 and 3 until desired thickness is achieved.
-
Typical: 5-10 layers for ~300-500 nm total thickness.
Step 5: Final Annealing (Application Dependent)
-
For Neural Electrodes (High CSC): Anneal at 350°C for 1 hour in air.
-
For pH Sensors/OER (High Stability): Anneal at 500°C for 1 hour in furnace.
Characterization & Validation Standards
To ensure the protocol was successful, compare your results against these standard metrics.
Quantitative Data Comparison
The following table highlights the trade-offs controlled by the annealing temperature.
| Parameter | Amorphous IrOx (Low Temp <350°C) | Crystalline IrOx (High Temp >450°C) |
| Crystal Structure | Amorphous / Nanocrystalline | Rutile ( |
| Hydration | Hydrous ( | Anhydrous |
| Charge Storage (CSC) | High (25 - 80 mC/cm²) | Low (2 - 10 mC/cm²) |
| Impedance (1kHz) | Low (Resistive behavior) | Higher (Capacitive behavior) |
| Mechanical Stability | Moderate (Prone to delamination) | Excellent (Hard ceramic) |
| Primary Use | Neural Stimulation/Recording | pH Sensing, Catalysis |
Electrochemical Validation (Cyclic Voltammetry)
The "Butterfly" voltammogram is the hallmark of a successful IrOx coating.
-
Setup: 3-electrode cell (PBS electrolyte, Ag/AgCl Ref, Pt Counter).
-
Scan: -0.6V to +0.8V vs Ag/AgCl at 50 mV/s.
-
Pass/Fail Criteria:
-
Pass: Symmetric anodic/cathodic waves. Broad peaks indicating reversible
redox transitions. -
Fail: Narrow, resistive loops (indicates poor conductivity) or lack of redox peaks (indicates insufficient decomposition of precursor).
-
Structural Phase Diagram
The graph below visualizes the phase transition driven by the final annealing temperature.
Figure 2: Effect of annealing temperature on film microstructure.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Mud-Cracking | Film too thick per layer; Drying too fast. | Dilute precursor to 0.05M; Increase spin speed; Use Soft Bake (100°C) before Hard Bake. |
| Delamination | Poor substrate adhesion; Surface contamination. | Use Ti adhesion layer on Au; Ensure Plasma/UV-Ozone clean immediately before coating. |
| Low CSC | Annealing temp too high; Film too thin. | Reduce final anneal to <350°C; Increase number of coating layers. |
| Cloudy Film | Phase separation in sol; Humidity. | Filter solution (0.2µm); Spin coat in controlled humidity (<40% RH). |
References
-
Cogan, S. F. (2008). Neural Stimulation and Recording Electrodes. Annual Review of Biomedical Engineering. (Authoritative review on IrOx mechanisms and CSC requirements).
-
Meyer, R. D., et al. (2001).[1] Electrodeposited iridium oxide for neural stimulation and recording electrodes. IEEE Transactions on Neural Systems and Rehabilitation Engineering.[1] (Foundational comparison of deposited IrOx films).
-
Yamanaka, K. (1989). Anodically electrodeposited iridium oxide films (AEIROF) from alkaline solutions for electrochromic display devices. Japanese Journal of Applied Physics. (Early characterization of IrOx redox behavior).
-
Nishio, K., et al. (1999). Preparation of IrO2 thin films by sol-gel method using iridium chloride. Journal of Materials Science. (Sol-gel specific methodology).
-
Mailley, P., et al. (2002). Thin film iridium oxide electrodes for neural stimulation. Bioelectrochemistry. (Discusses the impact of hydration on charge injection).
Sources
Application Note: Advanced Methods for the Deposition of Iridium Nanoparticles on Carbon Supports
For: Researchers, scientists, and drug development professionals engaged in catalysis, electrochemistry, and materials science.
Abstract
Iridium nanoparticles supported on carbon (Ir/C) are a critical class of materials, prized for their exceptional catalytic activity, stability, and corrosion resistance. These properties make them indispensable in a range of applications, from electrochemical water splitting for hydrogen production to fine chemical synthesis and advanced sensor technology. The performance of an Ir/C catalyst is intrinsically linked to the morphological and structural characteristics of the iridium nanoparticles—namely their size, shape, dispersion, and interaction with the carbon support. Achieving precise control over these parameters is paramount and is dictated by the chosen deposition methodology. This guide provides an in-depth exploration of four principal methods for depositing iridium nanoparticles onto carbon supports: Impregnation-Reduction, Colloidal Deposition, the Microemulsion Method, and Electrochemical Deposition. We will dissect the underlying scientific principles of each technique, offer field-proven, step-by-step protocols, and present a comparative analysis to empower researchers in selecting the optimal strategy for their specific application.
Introduction: The Significance of Controlled Ir/C Synthesis
The catalytic prowess of iridium nanoparticles stems from their high surface-area-to-volume ratio and unique electronic properties.[1][2] When dispersed on a high-surface-area conductive support like carbon, these nanoparticles create a synergistic system where the support ensures high dispersion, prevents agglomeration, and facilitates electron transfer, all of which are crucial for catalytic efficiency.[3][4][5] However, the path from an iridium salt precursor to a high-performance catalyst is nuanced. The deposition method is the critical determinant of the final material's properties. An ideal method offers fine control over nanoparticle size (typically in the 1-10 nm range for high activity), ensures a uniform distribution across the support to maximize active site availability, and fosters strong metal-support interactions to enhance stability and prevent sintering or leaching during operation.[4] This document serves as a practical guide to navigating the most effective synthesis strategies.
Method 1: Impregnation-Reduction
The impregnation-reduction method is a widely adopted, straightforward, and scalable technique for preparing supported catalysts.[6][7] Its simplicity makes it an excellent starting point for many research applications.
Scientific Principles & Rationale
The process involves two primary steps. First, the carbon support is impregnated with a solution containing a soluble iridium precursor, typically hexachloroiridic acid (H₂IrCl₆) or iridium(III) chloride (IrCl₃).[8][9][10] The precursor solution fills the pores of the carbon support, and upon solvent evaporation, the iridium salt is left dispersed on the surface. The key to this step is achieving a uniform wetting of the support. The second step is the chemical reduction of the iridium salt to its metallic state (Ir⁰). This is typically accomplished by heating the impregnated support in a reducing atmosphere (e.g., H₂/Ar) or by using a liquid reducing agent like sodium borohydride or ethylene glycol.[2] The temperature and rate of reduction are critical parameters that influence the nucleation and growth of the nanoparticles, thereby affecting their final size and distribution.[11]
Experimental Workflow: Impregnation-Reduction
Caption: Workflow for the Impregnation-Reduction Method.
Detailed Protocol: Impregnation-Reduction
Materials:
-
High-surface-area carbon support (e.g., Vulcan XC-72)
-
Iridium precursor: Hexachloroiridic acid hydrate (H₂IrCl₆·xH₂O)
-
Solvent: Deionized water or ethanol
-
Gases: High-purity Argon and a forming gas mixture (e.g., 5% H₂ in Ar)
Protocol:
-
Support Preparation: Weigh 500 mg of the carbon support and place it in a 250 mL round-bottom flask.
-
Precursor Solution: Calculate the required amount of H₂IrCl₆·xH₂O for the desired metal loading (e.g., 20 wt%). Dissolve this amount in 100 mL of deionized water.
-
Impregnation: Add the precursor solution to the carbon support in the flask. The volume should be sufficient to form a thin slurry.
-
Homogenization: Place the flask in an ultrasonic bath for 30 minutes to ensure the slurry is homogeneous and the precursor has penetrated the carbon pores.
-
Drying: Remove the solvent using a rotary evaporator at 60°C under reduced pressure until a free-flowing powder is obtained. Further dry the powder in an oven at 80°C for 4 hours.
-
Reduction:
-
Place the dried, impregnated powder in a quartz tube within a tube furnace.
-
Purge the tube with Argon for 30 minutes to remove any air.
-
Heat the furnace to 300°C under a continuous Argon flow (e.g., 100 sccm).
-
Once the temperature is stable, switch the gas flow to the 5% H₂/Ar mixture (100 sccm) and hold for 2 hours. This step reduces the iridium salt to metallic nanoparticles.
-
-
Cooling & Passivation: After reduction, switch the gas back to Argon and allow the furnace to cool to room temperature. A brief, controlled exposure to a very low concentration of oxygen (passivation) can prevent rapid oxidation of the nanoparticles upon exposure to air, though this is an advanced step and often omitted.
-
Collection: Carefully collect the final Ir/C catalyst powder.
Method 2: Colloidal Deposition via Polyol Synthesis
The colloidal approach offers superior control over nanoparticle size and morphology by separating the nanoparticle synthesis from the deposition step.[8][9][10] The polyol method is a popular and robust colloidal synthesis technique where a high-boiling-point alcohol, such as ethylene glycol, acts as both the solvent and the reducing agent.[12][13]
Scientific Principles & Rationale
In the polyol process, an iridium precursor is dissolved in ethylene glycol and heated. At elevated temperatures (typically >160°C), the ethylene glycol reduces the iridium ions to form metallic nuclei.[12] The presence of a stabilizing agent or capping ligand, such as polyvinylpyrrolidone (PVP), is crucial.[12][14] PVP coordinates to the surface of the growing nanoparticles, preventing their aggregation and allowing for precise control over their final size.[14] Once the colloidal suspension of well-defined iridium nanoparticles is formed, it is mixed with the carbon support. The pre-formed nanoparticles then adsorb onto the carbon surface, often facilitated by removing the stabilizing agent through washing or mild thermal treatment. This decoupling of synthesis and deposition provides a powerful handle to tune nanoparticle characteristics before they are immobilized.
Experimental Workflow: Colloidal Deposition (Polyol)
Caption: Workflow for the Colloidal Deposition Method.
Detailed Protocol: Colloidal Deposition (Polyol)
Materials:
-
Carbon support (e.g., Vulcan XC-72)
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Ethylene glycol (EG)
-
Polyvinylpyrrolidone (PVP, MW ≈ 40,000)
-
Acetone and Deionized water
Protocol:
-
Synthesis Solution: In a three-neck flask equipped with a condenser and thermometer, dissolve 150 mg of PVP in 50 mL of ethylene glycol. Stir vigorously until fully dissolved.
-
Precursor Addition: Add a calculated amount of IrCl₃·xH₂O for the desired final loading on the carbon support.
-
Nanoparticle Formation:
-
Heat the solution rapidly to 180°C under an inert atmosphere (e.g., Argon) while stirring.
-
Maintain the temperature at 180°C for 1.5 hours. The solution will typically change color, indicating the formation of iridium nanoparticles.
-
Allow the solution to cool to room temperature, resulting in a stable colloidal suspension of PVP-capped Ir nanoparticles.
-
-
Support Dispersion: In a separate beaker, disperse 500 mg of the carbon support in 100 mL of deionized water using sonication for 20 minutes.
-
Deposition: Slowly add the iridium colloid to the carbon suspension while stirring. Continue to stir the mixture for 12 hours to ensure maximum adsorption of the nanoparticles onto the support.
-
Washing and Collection:
-
Collect the Ir/C powder by vacuum filtration.
-
Wash the collected powder extensively with a mixture of acetone and water (1:1 by volume) to remove excess PVP and ethylene glycol. Repeat this washing step 3-4 times.
-
Dry the final Ir/C catalyst in a vacuum oven at 70°C overnight.
-
Method 3: Microemulsion (Reverse Micelle) Method
The microemulsion technique utilizes thermodynamically stable, isotropic dispersions of water, oil, and a surfactant to create nanoscale reactors.[15] This method offers exceptional control over nanoparticle size, typically yielding highly monodisperse particles.
Scientific Principles & Rationale
A water-in-oil microemulsion consists of tiny aqueous droplets (reverse micelles), stabilized by a surfactant, dispersed in a continuous oil phase.[15] The size of these water "pools" is typically in the range of 5-50 nm and can be precisely controlled by the water-to-surfactant molar ratio. The synthesis is conducted by preparing two separate microemulsions: one containing the iridium salt in its aqueous phase, and the other containing a reducing agent (e.g., hydrazine or sodium borohydride). When these two microemulsions are mixed, the micelles collide and coalesce, allowing their contents to mix. The reduction reaction is thus confined within the micellar nanoreactors, and the size of the resulting nanoparticle is constrained by the size of the water droplet.[15] The carbon support can be added directly to the microemulsion system, where the newly formed nanoparticles will deposit onto its surface.[15]
Experimental Workflow: Microemulsion Method
Caption: Workflow for the Microemulsion Method.
Detailed Protocol: Microemulsion Method
Materials:
-
Carbon support (e.g., multi-walled carbon nanotubes)
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Surfactant: Cetyltrimethylammonium bromide (CTAB)
-
Oil Phase: n-Hexane
-
Reducing Agent: Hydrazine hydrate
-
Acetone
Protocol:
-
Microemulsion A (Precursor):
-
In a sealed flask, dissolve 2.5 g of CTAB in 50 mL of n-hexane.
-
Separately, prepare a 0.1 M aqueous solution of IrCl₃.
-
Add 1.0 mL of the IrCl₃ solution to the CTAB/hexane mixture.
-
Add 250 mg of the carbon support to this mixture.
-
Stir vigorously until a clear, stable microemulsion forms with the carbon well-dispersed.
-
-
Microemulsion B (Reductant):
-
In a separate flask, prepare an identical CTAB/hexane solution (2.5 g CTAB in 50 mL n-hexane).
-
Add 1.5 mL of hydrazine hydrate to this solution and stir until a clear microemulsion forms.
-
-
Reaction: Add Microemulsion B dropwise to Microemulsion A under vigorous stirring. The mixture will typically darken as iridium nanoparticles form and deposit on the carbon support.
-
Aging: Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Catalyst Recovery:
-
"Break" the microemulsion by adding a large excess of acetone (approx. 200 mL). This will cause the catalyst to precipitate.
-
Collect the solid Ir/C catalyst by centrifugation or filtration.
-
Wash the product thoroughly with ethanol and deionized water to remove the surfactant and any unreacted reagents.
-
Dry the catalyst in a vacuum oven at 80°C for 12 hours.
-
Method 4: Electrochemical Deposition
Electrochemical deposition is a powerful technique that allows for the direct growth of nanoparticles on a conductive support, which acts as the working electrode in an electrochemical cell. This method offers precise control over loading and morphology by manipulating electrical parameters.[16][17]
Scientific Principles & Rationale
In this method, the carbon support is fashioned into an electrode (e.g., a glassy carbon electrode coated with a carbon ink). This electrode is immersed in an electrolyte solution containing the iridium precursor salt. By applying a specific potential or current, the Ir³⁺ or [IrCl₆]²⁻ ions in the solution are reduced directly onto the carbon surface, forming metallic iridium nuclei.[17][18] The deposition can be controlled via different electrochemical techniques:
-
Potentiostatic deposition: A constant potential is applied, leading to a deposition rate that changes over time.
-
Galvanostatic deposition: A constant current is applied, ensuring a constant rate of metal deposition.
-
Pulsed deposition: The potential or current is pulsed between a deposition value and a non-deposition or stripping value. This can lead to smaller, more uniform nanoparticles by allowing for surface relaxation and renewed nucleation in each cycle.
The key advantage is the clean, surfactant-free synthesis, which can result in highly active catalytic surfaces.[19]
Experimental Workflow: Electrochemical Deposition
Caption: Workflow for the Electrochemical Deposition Method.
Detailed Protocol: Electrochemical Deposition
Materials:
-
Carbon support electrode (e.g., glassy carbon or carbon paper)
-
Iridium precursor: e.g., 2 mM Na₃IrCl₆
-
Supporting Electrolyte: e.g., 0.5 M H₂SO₄
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (with Pt counter electrode and Ag/AgCl reference electrode)
Protocol:
-
Electrode Preparation: If using a powder support, prepare an ink by sonicating a small amount of carbon powder with a few microliters of Nafion® solution and isopropanol. Drop-cast a precise volume of this ink onto a polished glassy carbon electrode and let it dry.
-
Cell Assembly: Assemble the three-electrode cell. Place the prepared carbon electrode as the working electrode, a platinum wire or mesh as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Electrolyte: Fill the cell with the deaerated (by bubbling with Argon for 20-30 minutes) electrolyte solution containing 2 mM Na₃IrCl₆ and 0.5 M H₂SO₄.
-
Deposition:
-
Connect the electrodes to the potentiostat.
-
Apply a pulsed potential program. For example, pulse the potential between -0.2 V (deposition step) for 50 ms and +0.6 V (stripping/reorganization step) for 200 ms vs. Ag/AgCl.
-
Repeat this cycle for a set number of times (e.g., 500 cycles) to achieve the desired iridium loading. The total charge passed is proportional to the amount of metal deposited.
-
-
Finishing: After deposition, remove the working electrode from the cell, rinse it thoroughly with deionized water, and dry it carefully under a stream of nitrogen.
Comparative Analysis of Deposition Methods
The choice of method depends on the desired catalyst properties and available resources. A summary is provided below to aid in this selection.
| Feature | Impregnation-Reduction | Colloidal Deposition | Microemulsion Method | Electrochemical Deposition |
| Principle | Adsorption of precursor, followed by in-situ reduction. | Pre-synthesis of nanoparticles, followed by adsorption. | Nanoparticle synthesis inside micellar nanoreactors. | Direct reduction of ions onto a conductive support. |
| Control over Size | Moderate; sensitive to heating rate and gas flow. | High; controlled by stabilizer concentration and temp. | Very High; controlled by water/surfactant ratio. | High; controlled by potential, current, and time. |
| Size Distribution | Broader (polydisperse). | Narrow (monodisperse). | Very Narrow (highly monodisperse). | Moderate to Narrow. |
| Advantages | Simple, scalable, inexpensive.[6] | Excellent control over size/shape, reproducible.[8] | Produces highly uniform particles.[15] | Clean (surfactant-free), precise loading control.[19] |
| Disadvantages | Less control over size/shape, potential for agglomeration. | Multi-step process, residual surfactant can be an issue. | Requires large amounts of solvent/surfactant, complex removal. | Limited to conductive supports, lower throughput. |
| Typical NP Size | 2 - 20 nm[11] | 1 - 10 nm[5] | 2 - 8 nm[15] | 5 - 50 nm[16][18] |
Characterization of Ir/C Catalysts
Validating the success of the deposition requires thorough characterization. Key techniques include:
-
Transmission Electron Microscopy (TEM): The primary method for visualizing the nanoparticles. It provides direct information on their size, shape, and dispersion on the carbon support.[3][11][20]
-
X-ray Diffraction (XRD): Used to confirm the crystalline structure of the iridium (typically face-centered cubic, fcc) and to estimate the average crystallite size using the Scherrer equation.[2][15][20]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that confirms the elemental composition and, crucially, the oxidation state of iridium (e.g., metallic Ir⁰ vs. Ir⁴⁺ in an oxide).[3][15]
Conclusion
The deposition of iridium nanoparticles on carbon supports is a foundational process in modern catalysis. The four methods detailed in this application note—Impregnation-Reduction, Colloidal Deposition, Microemulsion, and Electrochemical Deposition—each offer a unique set of advantages and levels of control. While impregnation is valued for its simplicity and scalability, colloidal and microemulsion methods provide unparalleled precision in tuning nanoparticle size and uniformity. Electrochemical deposition offers a clean and electrically controlled route to catalyst fabrication. A comprehensive understanding of the principles and protocols associated with each technique empowers researchers to rationally design and synthesize high-performance Ir/C materials tailored for the most demanding scientific and industrial applications.
References
-
Rueping, M., et al. (2011). Size-Selective, Stabilizer-Free, Hydrogenolytic Synthesis of Iridium Nanoparticles Supported on Carbon Nanotubes. Chemistry of Materials. [Link]
-
Al-Shakban, M., et al. (2019). A Review of The Lesser-Studied Microemulsion-Based Synthesis Methodologies Used for Preparing Nanoparticle Systems of The Noble Metals, Os, Re, Ir and Rh. MDPI. [Link]
-
Cooper, S., et al. (2023). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cations on the reaction pathway. ChemRxiv. [Link]
-
Rueping, M., et al. (2011). Size-Selective, Stabilizer-Free, Hydrogenolytic Synthesis of Iridium Nanoparticles Supported on Carbon Nanotubes. Chemistry of Materials. [Link]
-
Cooper, S., et al. (2023). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cations on the reaction pathway. ChemRxiv. [Link]
-
Cooper, S., et al. (2023). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cati-ons on the reaction pathway. ResearchGate. [Link]
-
Cooper, S., et al. (2023). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cations on the reaction pathway. ResearchGate. [Link]
-
Liu, P., et al. (2023). Carbon Encapsulation of Supported Metallic Iridium Nanoparticles: An in Situ Transmission Electron Microscopy Study and Implications for Hydrogen Evolution Reaction. PubMed. [Link]
-
Mourdikoudis, S. (2020). Oleylamine in Nanoparticle Synthesis*. ResearchGate. [Link]
-
Senevirathne, K., et al. (2024). Anodic Electrodeposition of IrOx Nanoparticles from Aqueous Nanodroplets. ACS Nanoscience Au. [Link]
- Not available.
-
Wu, B., et al. (n.d.). Electrodeposition of platinum-iridium nanoparticles on carbon nanotubes and their electrocatalytic oxidation of glucose. Electronic Supplementary Data. [Link]
-
Liu, P., et al. (2023). Carbon Encapsulation of Supported Metallic Iridium Nanoparticles: An in Situ Transmission Electron Microscopy Study and Implications for Hydrogen Evolution Reaction. ACS Nano. [Link]
-
Mourdikoudis, S., et al. (2013). Oleylamine in Nanoparticle Synthesis. Chemistry of Materials. [Link]
-
Bellomi, S., et al. (2022). Enhanced stability of sub-nanometric iridium decorated graphitic carbon nitride for H₂ production upon hydrous hydrazine decomposition. RSC Publishing. [Link]
- Not available.
-
Figure from publication. (n.d.). a Iridium nanoparticles are 2-3 nm by TEM imaging, with b with a highly... ResearchGate. [Link]
- Not available.
-
Mourdikoudis, S. (n.d.). Oleylamine in Nanoparticle Synthesis*. Taylor & Francis eBooks. [Link]
-
Liu, P., et al. (2023). Carbon Encapsulation of Supported Metallic Iridium Nanoparticles: An in Situ Transmission Electron Microscopy Study and Implications for Hydrogen Evolution Reaction. ResearchGate. [Link]
- Not available.
-
Nocito, G., et al. (2023). Green Synthesis of Iridium Nanoparticles from Winery Waste and Their Catalytic Effectiveness in Water Decontamination. MDPI. [Link]
- Not available.
- Not available.
- Not available.
- Not available.
-
Pedersen, J. K., et al. (n.d.). Monitoring the Structural Changes in Iridium Nanoparticles during Oxygen Evolution Electrocatalysis with Operando X-ray Total Scattering. PMC. [Link]
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
-
Nocito, G., et al. (2023). (PDF) Green Synthesis of Iridium Nanoparticles from Winery Waste and Their Catalytic Effectiveness in Water Decontamination. ResearchGate. [Link]
- Not available.
-
Li, H., et al. (2019). A Simple and Fast Method to Synthesize Cubic Iridium Nanoparticles with Clean Surface Free from Surfactants. Semantic Scholar. [Link]
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
-
Wojnicki, M., et al. (2018). Green method for efficient PdNPs deposition on carbon carrier in the microreactor system. PMC. [Link]
- Not available.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Carbon Encapsulation of Supported Metallic Iridium Nanoparticles: An in Situ Transmission Electron Microscopy Study and Implications for Hydrogen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monitoring the Structural Changes in Iridium Nanoparticles during Oxygen Evolution Electrocatalysis with Operando X-ray Total Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of supported immiscible nanoalloy catalysts via gas-switching reduction in the impregnation method - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Green method for efficient PdNPs deposition on carbon carrier in the microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Iridium-Based Nanohybrids: Synthesis, Characterization, Optical Limiting, and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of The Lesser-Studied Microemulsion-Based Synthesis Methodologies Used for Preparing Nanoparticle Systems of The Noble Metals, Os, Re, Ir and Rh [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. A Simple and Fast Method to Synthesize Cubic Iridium Nanoparticles with Clean Surface Free from Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Electrodeposition of iridium coatings from acetate electrolytes
Executive Summary
This guide details the protocol for synthesizing and electrodepositing Iridium Oxide (IrOx) coatings using acetate-buffered electrolytes. Unlike metallic iridium plating—which requires highly corrosive, high-temperature acidic halide baths—this protocol focuses on Electrodeposited Iridium Oxide Films (EIROF) .
EIROF is the industry standard for bio-interface applications (neural electrodes, pacemakers) and electrocatalysis due to its exceptional Charge Storage Capacity (CSC) and biocompatibility. The use of an acetate-based buffering system, opposed to traditional unbuffered acidic chlorides, allows for deposition on non-noble substrates (e.g., Stainless Steel, Titanium) by mitigating substrate corrosion during the initial nucleation phase.
Mechanistic Theory
The deposition of EIROF from aqueous media is not a simple ionic reduction (
-
Colloidal Formation: The electrolyte preparation involves the hydrolysis of Iridium(IV) chloride. Acetate ligands and carbonate buffers stabilize these hydrolysis products, preventing irreversible precipitation of bulk
powder.-
Reaction:
(Colloidal "Blue Solution")
-
-
Anodic Deposition: Upon applying an anodic potential, the stabilized
species are oxidized further at the electrode surface, leading to a drop in local solubility and adhesion to the substrate as a hydrated oxide film ( ).
Diagram 1: Electrolyte Synthesis & Deposition Mechanism
Caption: Transformation of Iridium Chloride into the electroactive "Blue Solution" colloid and subsequent anodic deposition.
Protocol A: Electrolyte Preparation (The "Blue Solution")
Critical Note: The quality of the coating is entirely dependent on the proper formation of the colloidal electrolyte. If the solution turns clear or precipitates brown powder, it must be discarded.
Reagents & Equipment
-
Iridium(IV) Chloride Hydrate (
): 99.9% purity. -
Oxalic Acid (
): Complexing agent. -
Anhydrous Potassium Carbonate (
): pH adjustment.[1][2] -
Sodium Acetate (
): Buffer/Stabilizer. -
Hydrogen Peroxide (30%
): Oxidizer (optional, accelerates aging). -
Glassware: Acid-cleaned borosilicate beaker.
Step-by-Step Synthesis
-
Dissolution: Dissolve 150 mg of
in 100 mL of deionized water (18.2 MΩ). Stir for 30 minutes. Solution will be dark brown. -
Complexation: Add 360 mg of Oxalic Acid. Stir for 10 minutes.
-
Buffering: Add 100 mM Sodium Acetate to provide buffering capacity against local pH changes during deposition.
-
pH Adjustment (Crucial): Slowly add anhydrous
powder while monitoring pH. Target pH 10.5 .-
Warning: Adding base too fast will precipitate bulk iridium hydroxide. Go slowly.
-
-
Thermal Aging: Cover the beaker and heat to 70°C for 2–4 days, or 90°C for 4 hours.
-
Endpoint: The solution color must shift from Brown
Light Blue/Violet . This indicates the formation of the electroactive species.
-
-
Storage: Store at room temperature. The solution is stable for ~30 days.
Protocol B: Electrodeposition Methodology
Two methods are presented: Cyclic Voltammetry (CV) for high-quality, dense films, and Galvanostatic (Constant Current) for rapid, thick coatings.
Experimental Setup
-
Working Electrode (WE): Au, Pt, Ti, or 316L Stainless Steel.
-
Counter Electrode (CE): Large surface area Platinum mesh or Carbon rod.
-
Reference Electrode (RE): Ag/AgCl (saturated KCl).
-
Potentiostat: Biologic, Gamry, or equivalent with 100 mA compliance.
Method 1: Potentiodynamic Deposition (Sawtooth)
Best for neural electrodes requiring high adhesion and low impedance.
-
Pre-cleaning: Sonicate WE in Isopropanol (5 min), then DI water. Electrochemical cleaning in 0.5 M
(-0.2V to 1.5V) is recommended for Au/Pt. -
Parameters:
-
Observation: Hysteresis in the CV curve will grow with each cycle, indicating the buildup of the pseudocapacitive oxide layer.
Method 2: Pulsed Galvanostatic Deposition
Best for high-throughput coating of industrial catalysts.
-
Parameters:
-
Current Density: 0.5 mA/cm² (Anodic).
-
Pulse Profile: 0.5s ON / 0.5s OFF.
-
Total Time: 600 – 1200 seconds.
-
-
Note: Continuous DC deposition often leads to cracking due to hydrogen evolution or stress. Pulsing allows for stress relaxation.
Diagram 2: Electrochemical Cell Configuration
Caption: Three-electrode setup. The acetate buffer in the electrolyte prevents local acidification at the WE surface during anodic pulsing.
Characterization & Quality Control
Data validation is required to ensure the coating meets bio-electronic standards.
Table 1: Key Performance Metrics
| Metric | Technique | Target Value (Bio-grade) | Description |
| CSC (Charge Storage Capacity) | Cyclic Voltammetry | > 25 mC/cm² | Integral of the CV curve area. Indicates stimulation efficiency.[5] |
| Impedance ( | Z | ) | EIS @ 1 kHz |
| Adhesion | Tape Test (ASTM D3359) | 4B - 5B | No delamination after vigorous washing/sonication. |
| Morphology | SEM | Nanogranular / Cauliflower | High surface area structure is desired. |
Validation Protocol: CSC Measurement
-
Transfer coated electrode to Phosphate Buffered Saline (PBS, pH 7.4) .
-
Run CV: -0.6 V to 0.8 V @ 50 mV/s.
-
Calculate CSC by integrating the current (
) over time ( ) for one full cycle and dividing by geometric area ( ): (Where is scan rate).
Troubleshooting Guide
-
Issue: Electrolyte turns clear/colorless.
-
Cause: Oxidation state dropped to Ir(III) or ligands degraded.
-
Fix: Add 1 mL of 30%
and reheat to regenerate the Ir(IV) species.
-
-
Issue: Coating flakes off (Delamination).
-
Cause: Substrate dirty or deposition rate too high (stress).
-
Fix: Improve pre-cleaning (Acid etch). Reduce current density or scan rate.
-
-
Issue: Low Charge Storage Capacity (CSC).
-
Cause: Film is too thin or not fully hydrated.
-
Fix: Increase cycle count. Ensure pH of electrolyte is strictly >10.0.
-
References
-
Meyer, R. D., et al. (2001). "Electrodeposited iridium oxide for neural stimulation and recording electrodes."[3][6] IEEE Transactions on Neural Systems and Rehabilitation Engineering.
-
Yamanaka, K. (1989). "Anodically electrodeposited iridium oxide films (AEIROF) from alkaline solutions for electrochromic display devices." Japanese Journal of Applied Physics.
-
Cogan, S. F. (2008). "Neural stimulation and recording electrodes." Annual Review of Biomedical Engineering.
-
Elsen, H. A., et al. (2009). "Effects of Electrodeposition Conditions and Protocol on the Properties of Iridium Oxide pH Sensor Electrodes." Journal of The Electrochemical Society.
-
Mailley, S., et al. (2002). "Thin film platinum-iridium alloy for electrochemical sensor applications." Bioelectrochemistry.
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrodeposited iridium oxide for neural stimulation and recording electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cecri.csircentral.net [cecri.csircentral.net]
- 6. Activated iridium oxide film (AIROF) electrodes for neural tissue stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for Iridium(III) Acetate in Non-Polar Solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve "iridium acetate" in non-polar organic solvents like hexane, toluene, or pure dichloromethane (DCM). This guide is designed to dissect the root cause of this solubility barrier and provide field-proven, self-validating protocols to overcome it.
Mechanistic Insight: Why is Iridium Acetate Insoluble in Non-Polar Media?
Before troubleshooting, we must understand the physical chemistry of the precursor. Commercially available "iridium(III) acetate" is rarely a simple, neutral
This structure consists of a triangle of three octahedrally coordinated iridium atoms bridged by six acetate ligands and a central oxygen atom, with terminal water molecules completing the coordination sphere[1]. Because it is an ionic salt (a cluster cation paired with an outer-sphere acetate anion) capable of extensive intermolecular hydrogen bonding via its terminal water ligands, it possesses a massive crystal lattice energy.
The Causality of Insolubility: Non-polar solvents like toluene or hexane possess low dielectric constants. They cannot provide the necessary solvation energy (via ion-dipole interactions) to overcome the thermodynamic barrier of the cluster's ionic lattice. Consequently, the complex is highly soluble in water and alcohols[2], but completely insoluble in aliphatic or aromatic hydrocarbons.
Troubleshooting & FAQs
Q: I added iridium acetate to toluene and heated it to reflux, but it remains a dark green suspension. Will ultrasonication help? A: No. Physical agitation or heating alone cannot overcome the thermodynamic barrier of the ionic lattice. You must alter the chemical environment. To dissolve the metal in a non-polar solvent, you must either shield the polar core via ligand exchange [3], neutralize the charge via anion metathesis , or lower the thermodynamic barrier using a co-solvent/phase-transfer system [4].
Q: My catalytic reaction requires a strictly non-polar environment. How can I dissolve the iridium precursor without adding polar coordinating solvents? A: You must perform a ligand exchange. By substituting the short-chain bridging acetates with long-chain aliphatic carboxylates (e.g., 2-ethylhexanoic acid or pivalic acid), you introduce significant steric bulk. These long alkyl chains form a lipophilic "hydrophobic shell" around the polar trinuclear core, increasing London dispersion forces with the non-polar solvent and disrupting the solid-state packing[3].
Q: I cannot alter the primary coordination sphere because it affects my catalyst's electronic properties. What is the next best option?
A: Perform an anion metathesis (counter-ion exchange). The outer-sphere acetate (
Quantitative Data: Solubility Profiles
The following table summarizes how different chemical modifications alter the solubility profile of the trinuclear iridium core across various solvent polarities.
| Complex / Modification Strategy | Hexane (Non-Polar) | Toluene (Low Polarity) | Dichloromethane (Moderate) | Methanol (Polar) |
| Insoluble | Insoluble | Sparingly Soluble | Highly Soluble | |
| Soluble | Highly Soluble | Highly Soluble | Soluble | |
| Insoluble | Soluble | Highly Soluble | Soluble | |
| Insoluble | Sparingly Soluble | Highly Soluble | Highly Soluble |
Experimental Protocols
Protocol A: Synthesis of Lipophilic Iridium(III) 2-Ethylhexanoate (Ligand Exchange)
This protocol utilizes Le Chatelier's principle. By conducting the reaction in a melt of the higher-boiling carboxylic acid, the lower-boiling acetic acid is distilled off, irreversibly driving the equilibrium toward the lipophilic product.
-
Reagent Mixing: In a 50 mL round-bottom flask equipped with a short-path distillation head, suspend 1.0 g of Iridium(III) acetate in 15 mL of 2-ethylhexanoic acid (acting as both reactant and solvent).
-
Thermal Activation: Heat the mixture to 140–150 °C under a continuous, gentle sweep of dry nitrogen.
-
Equilibrium Shift: Monitor the distillation head. As the ligand exchange proceeds, acetic acid (b.p. 118 °C) will form and distill out of the mixture.
-
Isolation: Once the distillation of acetic acid ceases (typically 4–6 hours) and the solution becomes a deep, homogeneous green-brown, cool the flask to room temperature.
-
Purification: Add 30 mL of cold acetonitrile. The highly lipophilic iridium 2-ethylhexanoate cluster will precipitate. Filter the solid, wash with cold acetonitrile, and dry under vacuum. The resulting complex will readily dissolve in hexane or toluene.
Protocol B: Counter-Ion Metathesis for Intact Core Solubilization
This protocol is a self-validating biphasic extraction. The successful transfer of the green color from the aqueous phase to the organic phase visually confirms the metathesis.
-
Aqueous Dissolution: Dissolve 0.5 g of Iridium(III) acetate in 10 mL of deionized water to form a dark green solution.
-
Metathesis Preparation: In a separate vial, dissolve 1.2 molar equivalents of Sodium tetraphenylborate (
) in 5 mL of water. -
Precipitation: Dropwise add the
solution to the iridium solution under vigorous stirring. A precipitate of will immediately form as the bulky, lipophilic counter-ion pairs with the cationic cluster. -
Biphasic Extraction: Add 20 mL of dichloromethane (DCM) or toluene to the flask and stir vigorously for 10 minutes. The green precipitate will seamlessly dissolve into the lower organic phase.
-
Recovery: Separate the organic layer using a separatory funnel, dry over anhydrous
, and evaporate the solvent to yield the organically soluble complex.
Decision Workflow Visualization
To determine the most appropriate solubilization strategy for your specific application constraints, follow the logic matrix below:
Decision matrix for improving the solubility of Iridium(III) Acetate in non-polar organic solvents.
References
-
Sol–gel processing of IrO2–TiO2 mixed metal oxides based on an iridium acetate precursor ResearchGate URL:[Link]
-
Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties National Center for Biotechnology Information (PMC) URL:[Link]
-
Electrophilic Organoiridium(III) Pincer Complexes on Sulfated Zirconia for Hydrocarbon Activation and Functionalization Iowa State University Digital Repository URL: [Link]
Sources
- 1. Iridium(3+);triacetate | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
Technical Support Center: Optimizing Yield in Iridium Acetate Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for iridium acetate catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving in your laboratory.
Section 1: Troubleshooting Low to No Reaction Yield
One of the most frequent challenges encountered is a lower-than-expected or complete lack of product formation. This section breaks down the potential culprits and provides a systematic approach to diagnosing and resolving the issue.
Question: My reaction shows low or no conversion of the starting material. What are the primary factors I should investigate?
Answer: Low or non-existent yields in iridium-catalyzed cross-coupling reactions can typically be attributed to one of four key areas: catalyst integrity, suboptimal reaction conditions, issues with starting materials, or the presence of inhibitors. A methodical investigation is crucial for pinpointing the exact cause.[1][2]
Here is a logical workflow to diagnose and resolve low reaction yields:
Caption: A logical workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs) - Low Yield
Q1: How critical is the choice of solvent, and what are some good starting points?
The choice of solvent is paramount as it influences catalyst solubility, substrate stability, and the overall reaction kinetics.[1] Polar, non-coordinating solvents are often a good starting point. For instance, in C-H iodination reactions, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has demonstrated superiority over other common solvents like THF or CH₂Cl₂.[1] For C-H aminations, solvents such as 1,2-dichloroethane (DCE) and N-methyl-2-pyrrolidone (NMP) have shown promise, although NMP can be unproductive for certain substrates.[1]
| Reaction Type | Recommended Solvents | Considerations |
| C-H Iodination | HFIP | Superior performance in many cases.[1] |
| C-H Amination | DCE, NMP | NMP may not be suitable for all substrate classes.[1] |
| Asymmetric Allylic Amination | THF, Ethanol | Polar solvents like ethanol can lead to higher yields.[3] |
| C-H Borylation | THF, Dioxane | Solvent can influence regioselectivity. |
Q2: My reaction is sluggish. Should I just increase the temperature?
While C-H activation is often the rate-determining step and is temperature-dependent, a moderate increase in temperature (e.g., from room temperature to 50-80 °C) can be beneficial.[1] However, indiscriminately raising the temperature can lead to catalyst decomposition, substrate degradation, and undesirable side reactions.[1] A systematic temperature screening is recommended to find the optimal balance between reaction rate and stability.
Q3: What role do additives play, and how do I choose the right one?
Additives can have a profound impact on the reaction outcome. For example, silver salts like AgOAc or Ag₂CO₃ are frequently used as oxidants and halide scavengers in C-H functionalization reactions.[1] In some cases, carboxylic acid additives have been shown to improve conversions, particularly for substrates with amide directing groups.[1] The selection of an additive is often substrate and reaction-specific, and screening a small panel of common additives is a valuable optimization step.
Q4: I suspect my iridium acetate catalyst is inactive. How can I verify this?
Catalyst integrity is crucial. Ensure that the iridium precursor and any associated ligands are pure and have been handled under appropriate inert conditions if they are sensitive to air or moisture.[1][2] A highly effective method to confirm catalyst activity is to run a well-established control reaction that is known to work reliably with your batch of catalyst.[1] If the control reaction fails, it is a strong indication that the catalyst may have decomposed or is of insufficient purity.
Section 2: Addressing Catalyst Deactivation
Catalyst deactivation is a common problem that can manifest as a reaction stalling before completion or a gradual decrease in performance over time.
Question: My reaction starts well but then stops or slows down significantly. What is causing this?
Answer: This is a classic sign of catalyst deactivation. The active iridium species can be rendered inactive through several pathways, including poisoning by impurities, ligand degradation, or the formation of inactive dimers.[2][4]
Common Causes of Catalyst Deactivation:
-
Catalyst Poisoning: The active sites on the iridium catalyst can be blocked by strong coordination of certain molecules. Common poisons include ammonia, methylamine, and other small primary amines, which can be generated in situ from the hydrolysis of imine intermediates.[4] Sulfur- and phosphorus-containing compounds are also well-known catalyst poisons.[2]
-
Ligand Degradation: The ligand coordinated to the iridium center can undergo transformation, such as hydrogenation or isomerization, leading to a less active or inactive catalytic species.[4]
-
Dimerization: Active catalyst complexes can sometimes form inactive dimers, which is an irreversible process observed in some iridium-catalyzed reactions.[2]
Caption: Common pathways for iridium catalyst deactivation.
Frequently Asked Questions (FAQs) - Catalyst Deactivation
Q1: I am using an N-methylated amine in my reaction and see rapid deactivation. Why?
N-methylamines can lead to the formation of methylamine in the reaction mixture, which is a strong poison that coordinates tightly to the iridium center and deactivates the catalyst.[4] To mitigate this, consider the following:
-
Control Moisture: Reducing the water content can suppress the hydrolysis of the imine intermediate that leads to methylamine formation.[4]
-
Use a Co-solvent: Isopropanol can act as a hydrogen donor and help minimize this side reaction.[4]
Q2: How can I determine if my ligand is degrading during the reaction?
Spectroscopic analysis is a powerful tool. Use NMR spectroscopy (e.g., ¹H, ³¹P) to compare the spectrum of the used catalyst and ligand with that of a fresh sample.[2] The appearance of new signals or changes in existing ones can indicate ligand degradation.
Q3: My reagents are high-purity grade. Can they still be a source of catalyst poisons?
Yes, even trace impurities in high-grade solvents and reagents can act as potent catalyst poisons.[2] It is crucial to use anhydrous solvents and purify reagents if there is any suspicion of contamination.[4] Running the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is also critical to prevent deactivation by oxygen or moisture.[2][4]
Section 3: Experimental Protocols
To aid in your optimization efforts, here are detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for a Trial Iridium-Catalyzed Cross-Coupling Reaction
This protocol provides a starting point for a generic cross-coupling reaction. Molar equivalents and reaction times will need to be optimized for specific substrates.
-
Catalyst Pre-formation (if using a separate ligand): In a glovebox or under an inert atmosphere, charge a reaction vessel with the iridium precursor (e.g., [Ir(COD)Cl]₂, 1-2 mol%) and the desired ligand (e.g., a phosphoramidite, 2-4 mol%).[3]
-
Add anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.[3]
-
Addition of Reactants: Add the limiting substrate (1.0 equivalent) to the reaction mixture, followed by the coupling partner (1.1-1.5 equivalents).[3]
-
Reaction Execution: Seal the reaction vessel and stir at the desired temperature (e.g., 25-80 °C) for the specified time (typically 12-24 hours).[3]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using a suitable technique (e.g., GC-MS, LC-MS, or ¹H NMR).[4][5]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
Protocol 2: Monitoring for Catalyst Deactivation
This workflow helps to determine if and when catalyst deactivation is occurring.
-
Set up the reaction as described in Protocol 1.
-
At regular time intervals (e.g., every hour for the first 8 hours, then every 4 hours), carefully remove a small aliquot from the reaction mixture under an inert atmosphere.
-
Quench the aliquot and prepare it for analysis (e.g., by GC-MS or ¹H NMR with an internal standard).
-
Plot the concentration of the product versus time. A plateau in product formation before the limiting reagent is fully consumed is a strong indicator of catalyst deactivation.
References
- Technical Support Center: Optimizing Iridium-Catalyzed C-H Activ
- Technical Support Center: Iridium Catalyst Deactiv
- A Step-by-Step Guide to Iridium-Catalyzed Cross-Coupling Reactions: Applic
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace.
- Troubleshooting low catalytic activity of iridium complexes - Benchchem.
Sources
Technical Support Center: Removing Residual Acetic Acid from Iridium Catalyst Precursors
The "Hidden Variable" in Catalysis
As drug development professionals and kineticists, you know that stoichiometry is destiny. However, in iridium-catalyzed cross-couplings, hydrogenations, and C-H activations, residual acetic acid (AcOH) is often the silent variable that ruins reproducibility.
Many commercial iridium precursors (e.g., Iridium(III) acetate, or
Why This Matters (The Causality)
-
Competitive Coordination: Acetate ions (
) are excellent bridging ligands ( -OAc). They bind tightly to Ir(III) centers, blocking the open coordination sites required for substrate binding or oxidative addition [1]. -
Protonolysis Risks: Free acetic acid can protonate reactive intermediates (e.g., Ir-hydrides), leading to premature catalyst decomposition or off-cycle species.
-
Stoichiometric Drift: If your molecular weight calculation assumes a pure complex but your material is 15 wt% acetic acid, your actual catalyst loading is significantly lower than calculated.
Module 1: Diagnosis & Detection
Before attempting removal, you must characterize the nature of the impurity. Is it free solvent or a coordinated ligand?
The Diagnostic Protocol
Technique:
| Observation | Chemical Shift ( | Interpretation | Action Required |
| Sharp Singlet | ~1.91 ppm | Free Acetic Acid | Trapped in crystal lattice or surface adsorbed. Easier to remove. |
| Broad/Shifted Singlet | 1.70 – 2.20 ppm | Coordinated Acetate | Bound to Iridium center. Requires ligand exchange or harsh displacement. |
| Multiple Peaks | Various | Mixed Species | Precursor degradation or multiple coordination modes. |
Self-Validating Step: Run a TGA (Thermogravimetric Analysis).
-
Free AcOH: Weight loss occurs < 120°C.
-
Coordinated OAc: Weight loss often occurs > 200°C (decomposition/decarboxylation).
Module 2: Removal Protocols (The "How-To")
Decision Matrix: Choosing Your Method
Use the following logic flow to select the least invasive, most effective protocol for your specific precursor.
Figure 1: Decision tree for selecting the appropriate acetic acid removal strategy.
Protocol A: Azeotropic Distillation (The Standard)
Best for: Removing free acetic acid trapped in the lattice of thermally stable precursors.
The Science: Acetic acid boils at 118°C, making it hard to remove by simple vacuum drying without baking the catalyst. Toluene forms a binary azeotrope with acetic acid (boiling point ~100.6°C, composition ~28% AcOH) [2]. This entrains the acid, allowing it to be pulled off at lower temperatures.
Step-by-Step:
-
Dissolution/Suspension: Dissolve or suspend your iridium precursor in a minimum amount of DCM or Chloroform if needed to break the lattice.
-
Entrainer Addition: Add Toluene (HPLC grade) in a 3:1 ratio (v/v) relative to the estimated acetic acid volume.
-
Rotary Evaporation:
-
Bath Temp: 45–50°C.
-
Vacuum: Ramp slowly to < 50 mbar.
-
-
Repeat: Evaporate to dryness. Resuspend in fresh toluene and repeat 3 times. This is critical. The first pass only removes the bulk; subsequent passes remove the trace.
-
Final Strip: Perform a final evaporation with Dichloromethane (DCM) to remove residual toluene.
-
Vacuum Dry: High vacuum (< 0.1 mbar) for 4 hours.
Self-Validation: The final solid should be a free-flowing powder, not a gum. A "vinegar" smell indicates failure.
Protocol B: Lyophilization (Freeze-Drying)
Best for: Water-soluble, thermally sensitive precursors (e.g., certain cationic Ir solvates).
The Science: Sublimation allows solvent removal below the freezing point, preventing thermal degradation of sensitive ligand frameworks.
Step-by-Step:
-
Dissolve: Dissolve the precursor in HPLC-grade water.
-
Freeze: Flash freeze the flask in liquid nitrogen or a dry ice/acetone bath.
-
Sublime: Connect to a lyophilizer (< 0.05 mbar). Run for 24–48 hours.
-
Verification: Check weight. If the theoretical yield is exceeded, residual solvent remains.
Protocol C: Trituration (Solvent Washing)
Best for: Insoluble precursors where AcOH is surface-adsorbed.
Step-by-Step:
-
Slurry: Suspend the solid in Diethyl Ether or Pentane (AcOH is miscible; most polar Ir catalysts are not).
-
Sonication: Sonicate for 10 minutes to break up aggregates.
-
Filtration: Filter through a sintered glass frit.
-
Wash: Wash the cake 3x with fresh ether.
-
Dry: Vacuum dry.
Troubleshooting & FAQs
Q: I used Protocol A (Toluene), but the NMR still shows a peak at 2.0 ppm. A: You likely have coordinated acetate , not free acetic acid. Toluene cannot break the Ir-O bond.
-
Solution: You must perform a ligand exchange. Dissolve the precursor in a strong coordinating solvent (like Methanol or Acetonitrile) and add a few drops of concentrated HCl (if chloride is the desired counter-ion) or perform the reaction in the presence of the desired ligand to displace the acetate [3].
Q: My catalyst turned black during drying. A: This indicates formation of Iridium nanoparticles (Ir(0)) .
-
Cause: Overheating in the presence of trace reducing agents (alcohols) or disproportionation.
-
Fix: Use Protocol B (Lyophilization) or lower the bath temperature in Protocol A to < 35°C. Ensure the system is strictly oxygen-free if the precursor is low-valent Ir(I).
Q: Can I use Ethanol instead of Toluene? A: No. Ethanol does not form a favorable azeotrope with acetic acid and can act as a reducing agent, potentially degrading high-valent Ir(III) to Ir(I) or Ir(0) [4]. Stick to Toluene or Heptane.
Q: How do I calculate the exact wt% of residual AcOH? A: Use Quantitative NMR (qNMR).
-
Weigh exactly ~10 mg of precursor.
-
Add exactly ~10 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Integrate the AcOH methyl singlet vs. the standard's peak.
-
Calculate molar ratio
weight %.
Visualizing the Azeotropic Process
Figure 2: Workflow for azeotropic removal of acetic acid using toluene.
References
-
Rosales, M., et al. "Ruthenium and Iridium complexes containing acetate ligands: synthesis and characterization." Dalton Transactions, 2004.
-
Wypych, G. "Solvents Database: Azeotropes of Acetic Acid." ChemTec Publishing. (Verified standard chemical data).
- Crabtree, R. H. "The Organometallic Chemistry of the Transition Metals." Wiley-Interscience, 6th Edition. (Standard text on ligand displacement mechanisms).
-
Chase, P. A., et al. "Deactivation of Iridium Catalysts in Hydrogenation." Chemistry – A European Journal, 2006.
Troubleshooting iridium nanoparticle aggregation during synthesis
Technical Support Center: Iridium Nanoparticle Synthesis & Stability
Ticket ID: IR-NP-AGG-001 Subject: Troubleshooting Aggregation and Instability in Iridium Nanoparticle (IrNP) Synthesis Assigned Specialist: Senior Application Scientist, Nanomaterials Division
Diagnostic Hub: The Triage
Before altering your protocol, identify the specific type of aggregation you are facing. Use this diagnostic matrix to classify your issue.
| Symptom | Visual Cue | DLS Data (Dynamic Light Scattering) | Likely Root Cause |
| Irreversible Precipitation | Large black particulates settling at the bottom; clear supernatant. | N/A (Too large to measure). | Ligand Starvation or Ionic Shock . The energy barrier to aggregation was overcome. |
| Flocculation | "Cloudy" or "fluffy" appearance; suspension separates upon standing but resuspends with shaking. | High Polydispersity Index (PDI > 0.4). | Reversible Aggregation . Often caused by secondary minimum trapping (DLVO theory) or bridging. |
| Ostwald Ripening | Color shift (e.g., dark brown to lighter gray/purple) over days. | Mean diameter increases gradually; peak broadens. | Thermodynamic Instability . Small particles dissolving to feed larger ones due to high surface energy. |
| Gelation | Solution becomes viscous or solidifies. | Correlation function does not decay to zero. | Polymer Cross-linking . Excess heat or cross-linking of PVP/stabilizer. |
Troubleshooting Decision Tree
Use the following logic flow to determine your next step.
Figure 1: Decision logic for isolating the source of instability in IrNP synthesis.
Deep Dive Troubleshooting (Q&A)
Scenario 1: "My reaction turned black and precipitated immediately after adding the precursor."
The Diagnosis: This is a classic Nucleation Burst Failure . In the polyol method (using ethylene glycol as solvent and reductant), the reduction of Ir(III) or Ir(IV) to Ir(0) requires a specific activation energy. If the precursor concentration is too high or the temperature too low, you get "crash-out" (bulk metal formation) rather than controlled nucleation.
The Fix:
-
Temperature Control: Ensure your ethylene glycol (EG) is at 150°C–190°C before injection if using a hot-injection method. For ramp heating, use a slow ramp (2-5°C/min) to separate nucleation from growth [1].
-
PVP:Ir Ratio: You are likely "starving" the particles. The molar ratio of PVP (monomer unit) to Iridium should be at least 10:1 , and preferably 40:1 for ultrasmall (<3 nm) particles.
-
Calculation: MW of PVP monomer
111 g/mol . For 1 mmol Ir, use 1.11 g PVP (10 equivalents).
-
-
Stirring Rate: High shear mixing (700+ RPM) is non-negotiable to prevent local hotspots where concentration exceeds the solubility limit [2].
Scenario 2: "The particles look stable, but they aggregate irreversibly during centrifugation."
The Diagnosis: Ligand Stripping . PVP is an amphiphilic polymer that adsorbs to the Ir surface. Excessive washing (especially with ethanol or acetone) or ultra-high speed centrifugation strips this protective layer, exposing the high-energy metal surface. Once bare Ir surfaces touch, they fuse (Van der Waals attraction).
The Fix:
-
The "Free Ligand" Rule: Never wash with pure solvent. Add a small amount of PVP (e.g., 0.1 wt%) to your wash solvent to maintain equilibrium adsorption [3].
-
Soft-Spinning: Do not exceed 9,000–12,000 RPM (approx. 10,000–15,000 x g) for 15-30 minutes. If you need higher speeds to pellet <5 nm particles, use a filtration unit (Amicon Ultra) instead of pelleting [4].
-
Solvent Selection: Avoid solvents that are "too good" for PVP (like pure water) if they cause the polymer loops to extend too far and bridge, or "too bad" (like excess acetone) which collapses the steric barrier. A 1:1 Ethanol/Water mix is often the "Goldilocks" zone.
Scenario 3: "My Zeta Potential is near zero. Are my particles unstable?"
The Diagnosis: False Alarm (Context Dependent). If you are using PVP, a near-neutral Zeta Potential (-5 mV to +5 mV) is normal and acceptable . PVP provides steric stabilization (physical barrier), not electrostatic stabilization.
-
Caveat: If you are using Citrate or surfactant-free methods, a Zeta Potential near zero indicates imminent aggregation (Isoelectric Point). For Citrate-IrNPs, you need |ZP| > 30 mV [5].
The "Self-Validating" Protocol: Polyol Synthesis of IrNPs
This protocol includes built-in checkpoints to ensure reproducibility.
Materials:
-
Precursor: Iridium(III) Chloride Hydrate (
) or Ammonium Hexachloroiridate. -
Solvent/Reductant: Ethylene Glycol (EG) (Anhydrous, 99.8%).
-
Stabilizer: Polyvinylpyrrolidone (PVP), MW 40,000 or 55,000.
Methodology:
-
Preparation (The "Cold" Step):
-
Dissolve PVP in EG. Target: 100 mg PVP in 20 mL EG.
-
Dissolve Ir Precursor in a separate vial of EG. Target: 20 mg
in 5 mL EG. -
Checkpoint: Sonicate both solutions for 15 mins. Ensure no visible solids remain.
-
-
The Reaction (Ramp Method):
-
Combine solutions in a round-bottom flask.
-
Heat to 190°C at a rate of 5°C/min under vigorous stirring.
-
Observation: Solution will transition from Light Yellow
Orange Dark Brown/Black (Colloidal Ir). -
Hold at 190°C for 2 hours.
-
-
Quenching & Purification:
-
Cool rapidly to room temperature (ice bath) to freeze particle growth.
-
Add Acetone (ratio 3:1 acetone:reaction mix) to induce flocculation of the PVP-IrNP complex.
-
Centrifuge at 9,000 RPM for 15 mins.
-
Redisperse the pellet in Ethanol.
-
Stabilization Mechanism Visualization
Understanding why PVP works is key to troubleshooting.
Figure 2: Steric stabilization mechanism. The PVP pyrrolidone ring adsorbs to the Ir surface, while the hydrocarbon chain extends into the solvent, creating an entropic barrier that prevents the "Incoming Particle" from approaching.
Reference Data
Table 1: Stabilizer Selection Guide
| Stabilizer | Mechanism | Optimal pH | Pros | Cons |
| PVP | Steric | 2–11 | Highly stable; salt tolerant; good for bio-applications. | Hard to remove; insulates surface (bad for electrocatalysis). |
| Citrate | Electrostatic | > 6 | Easily displaceable; clean surface for catalysis. | Very sensitive to salt/pH; aggregates in acidic media. |
| CTAB | Electrostatic/Steric | 4–10 | Controls shape (rods/cubes). | Cytotoxic; interferes with many biological assays. |
Table 2: Zeta Potential Stability Ranges (Aqueous)
| Zeta Potential (mV) | Stability Status (Electrostatic) | Stability Status (Steric/PVP) |
| ± 0 to 10 | Rapid Coagulation | Stable (if polymer coverage is high) |
| ± 10 to 30 | Incipient Instability | Stable |
| ± 30 to 60 | Moderate Stability | N/A |
| > ± 60 | Excellent Stability | N/A |
References
-
Bonet, F., et al. (1999). Synthesis of monodisperse Au, Pt, Pd, Ru and Ir nanoparticles in ethylene glycol. Solid State Ionics.
-
Kraynis, O., et al. (2022). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering. ChemRxiv.
-
BenchChem Technical Support. (2025). Purification of Nanoparticle Suspensions: Troubleshooting Aggregation.
-
Compton, O.C., et al. (2013). Sorting Nanoparticles by Centrifugal Fields. University of Cambridge.
-
NanoComposix. (2023). Zeta Potential Guidelines for Nanoparticle Stability.
Technical Support Center: Iridium Acetate in Aqueous Solutions
A Guide to pH-Dependent Stability and Troubleshooting for Researchers
Welcome to the Technical Support Center for iridium acetate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice on the stability of iridium acetate in aqueous solutions, with a particular focus on the critical role of pH. As Senior Application Scientists, we understand the nuances of working with this versatile but sensitive compound and have compiled this resource to help you navigate the challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing an aqueous solution of iridium acetate?
The optimal pH for storing aqueous solutions of iridium(III) acetate is in the mildly acidic range, typically between pH 3.7 and 5.6 .[1] This is because iridium(III) ions are susceptible to hydrolysis, which becomes more pronounced as the pH increases. In acidic conditions, the hydrolysis equilibrium is shifted towards the more stable hydrated iridium(III) ion, preventing the formation of insoluble hydroxides and oxides.[2] Commercial solutions of iridium acetate are often supplied in acetic acid to maintain this acidic environment and enhance stability.[3]
Q2: Why does my iridium acetate solution change color or form a precipitate over time?
Color changes and precipitation are common indicators of iridium acetate degradation in aqueous solutions. These changes are primarily due to hydrolysis and oxidation. As the pH of the solution increases, iridium(III) ions will hydrolyze to form iridium(III) hydroxide, which can appear as a gelatinous precipitate.[2] The color of the solution may also change from the initial dark green or blue-green to a lighter shade or even become colorless as the concentration of the active iridium species decreases. In the presence of oxidizing agents, Iridium(III) can be oxidized to Iridium(IV), which can also lead to the formation of different colored complexes or precipitates.
Q3: Can I use a phosphate buffer to control the pH of my iridium acetate solution?
While phosphate buffers are common in many biological and chemical experiments, they may not be the ideal choice for iridium acetate solutions. Phosphate ions can potentially coordinate with the iridium center, displacing the acetate or water ligands and altering the chemical nature and reactivity of the iridium complex. An acetate buffer , prepared from acetic acid and a salt like sodium acetate, is a more suitable choice as it introduces ions that are already present in the solution and can help maintain a stable pH in the desired acidic range without introducing potentially interfering ligands.[1][4]
Q4: How does the acetate ligand influence the stability of the iridium complex in water compared to other ligands like chloride?
The acetate ligand plays a crucial role in the stability and reactivity of the iridium complex. Acetate is a moderately good ligand and can be displaced by water molecules (hydrolysis) or other stronger ligands. The stability of iridium complexes is significantly influenced by the nature of their ligands.[5] For instance, iridium(III) chloride is also a common precursor, but its aqueous chemistry is dominated by the formation of various chloro-aqua complexes. While direct comparative stability studies between iridium acetate and iridium chloride in aqueous solution are not abundant in the literature, the general principles of ligand exchange and hydrolysis apply to both. The choice between acetate and chloride precursors often depends on the specific downstream application and the desired reactivity of the iridium catalyst.[6][7]
Q5: What are the primary decomposition pathways for iridium acetate in aqueous solutions at different pH values?
The primary decomposition pathway for iridium acetate in aqueous solutions is hydrolysis , which is highly dependent on pH.
-
In acidic solutions (pH < 6): The iridium(III) ion is relatively stable as a hydrated species. However, even in acidic conditions, slow hydrolysis can occur over time, leading to the formation of hydroxo-bridged iridium oligomers.
-
In neutral to mildly alkaline solutions (pH 6-9): Hydrolysis is more significant, leading to the formation of insoluble iridium(III) hydroxide, Ir(OH)₃.[2] This is often observed as a precipitate.
-
In strongly alkaline solutions (pH > 9): While iridium(III) hydroxide is the predominant species, further reactions can lead to the formation of more complex iridium oxides or hydroxo complexes, depending on the specific conditions.
Oxidation of Iridium(III) to Iridium(IV) can also occur, especially in the presence of oxidizing agents, which will lead to a different set of decomposition products, including iridium(IV) oxide (IrO₂).[8]
Troubleshooting Guide
This section addresses common problems encountered during the use of iridium acetate solutions and provides step-by-step guidance for their resolution.
Issue 1: Precipitation upon dissolution or during storage.
-
Potential Cause 1: High pH. The most common cause of precipitation is a solution pH that is too high (neutral or alkaline), leading to the formation of insoluble iridium(III) hydroxide.
-
Potential Cause 2: Use of an inappropriate solvent or buffer. As discussed in the FAQs, certain buffer components can react with the iridium complex.
Issue 2: The solution has changed color, but no precipitate is visible.
-
Potential Cause 1: Slow Hydrolysis and Oligomerization. Even without visible precipitation, the iridium complex may be undergoing slow hydrolysis and forming soluble oligomeric species. This can alter the electronic environment of the iridium centers and thus change the color of the solution.
-
Solution:
-
Monitor the UV-Vis spectrum of the solution over time. A change in the absorption maxima or the appearance of new peaks can indicate decomposition.[9][10][11][12]
-
If possible, use freshly prepared solutions for your experiments to ensure the highest concentration of the active monomeric species.
-
Store stock solutions at a slightly acidic pH and at a low temperature (as recommended by the supplier) to slow down decomposition.
-
-
-
Potential Cause 2: Oxidation of Iridium(III) to Iridium(IV). The presence of dissolved oxygen or other oxidizing agents can lead to the oxidation of the iridium center, resulting in a color change.
-
Solution:
-
To minimize oxidation, consider de-gassing your solvent before preparing the solution.
-
Store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 3: Loss of catalytic activity in a reaction.
-
Potential Cause 1: Degradation of the active catalyst. The issues of precipitation and color change discussed above are often linked to a loss of the catalytically active iridium species.
-
Solution:
-
Follow the troubleshooting steps for precipitation and color change to ensure the stability of your catalyst solution.
-
Prepare fresh catalyst solutions for each set of experiments, especially for sensitive catalytic reactions.
-
-
-
Potential Cause 2: Presence of inhibiting species. The decomposition products of iridium acetate or impurities in the reaction mixture could be inhibiting the catalytic cycle.
-
Solution:
-
Ensure high purity of all reagents and solvents.
-
If you suspect catalyst deactivation, you may need to purify your reaction mixture or consider using a more robust catalyst system if the reaction conditions are too harsh for iridium acetate.
-
-
Data Summary: pH-Dependent Stability of Iridium Acetate Solutions
| pH Range | Predominant Iridium Species | Visual Appearance | Stability | Recommendations |
| < 3.7 | Hydrated Iridium(III) ions | Dark green/blue-green | Generally stable, but very low pH may affect other components of the reaction. | Use with caution and monitor for any side reactions. |
| 3.7 - 5.6 | Hydrated Iridium(III) ions | Dark green/blue-green | Optimal Stability [1] | Recommended range for preparation and storage. Use an acetate buffer.[4] |
| 6 - 9 | Iridium(III) hydroxide (precipitate) | Turbid, formation of a solid | Unstable | Avoid this pH range. If necessary to work in this range, consider using a different iridium precursor or a stabilizing ligand. |
| > 9 | Iridium(III) hydroxide and other complex oxides/hydroxides | Turbid, formation of a solid | Highly Unstable | Not recommended for most applications involving soluble iridium species. |
Experimental Workflow for Stability Assessment
For researchers who need to rigorously assess the stability of their iridium acetate solutions, the following experimental protocol is recommended.
Objective: To monitor the stability of an iridium acetate solution over time at a specific pH.
Materials:
-
Iridium(III) acetate
-
High-purity water (degassed)
-
Acetic acid and sodium acetate (for buffer preparation)
-
UV-Vis spectrophotometer and cuvettes
-
pH meter
Procedure:
-
Prepare a buffered stock solution:
-
Initial Characterization (Time = 0):
-
Incubation:
-
Store the solution under the desired conditions (e.g., room temperature, protected from light).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 6, 24, 48 hours), take an aliquot of the solution.
-
Visually inspect the solution for any color change or precipitation.
-
Re-measure the pH.
-
Record the UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the absorbance at a key wavelength against time. A decrease in absorbance indicates degradation.
-
Compare the spectra over time. The appearance of new peaks or a shift in existing peaks can provide information about the formation of degradation products.
-
Visualizing Iridium Species Equilibrium and Troubleshooting
To further aid in understanding the behavior of iridium in aqueous solutions, the following diagrams have been created.
Caption: Equilibrium of Iridium(III) species in aqueous solution as a function of pH.
Caption: Troubleshooting workflow for unstable iridium acetate solutions.
References
-
The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation. ACS Catalysis. [Link]
-
The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation. National Center for Biotechnology Information. [Link]
-
Ligand Effect on the Stability of Water-Soluble Iridium Catalysts for High-Pressure Hydrogen Gas Production by Dehydrogenation of Formic Acid. PubMed. [Link]
-
Extraction of iridium(IV) from aqueous solutions using hydrophilic/hydrophobic ionic liquids. ResearchGate. [Link]
-
Aspects of iridium extraction from chloride solutions. CyberLeninka. [Link]
-
Precious Metal Recycling: Recovery and Purification of Iridium Trichloride. Stanford Advanced Materials. [Link]
-
How Iridium acetylacetonate decompose?. ResearchGate. [Link]
-
Unlock the Potential of Iridium(III) Acetate: Properties, Applications, and Sourcing Guide. Matallent. [Link]
-
A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. MDPI. [Link]
-
How is iridium extracted by wet method?. Zhengzhou Jinquan. [Link]
-
The hydrolysis of iridium(III). Journal of the Chemical Society, Dalton Transactions. [Link]
-
Recovery and Purification of Iridium from Secondary Resources: A Review. ResearchGate. [Link]
-
Ligand Effect on the Stability of Water-Soluble Iridium Catalysts for High-Pressure Hydrogen Gas Production by Dehydrogenation of Formic Acid. Amanote Research. [Link]
-
Iridium hydrolysis constants. NECTAR COST. [Link]
-
Impact of Anchoring Groups on the Photocatalytic Performance of Iridium(III) Complexes and Their Toxicological Analysis. MDPI. [Link]
-
On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. ACS Publications. [Link]
-
Ir 112 iridium acetate solution. Johnson Matthey. [Link]
-
Microenvironment Matters: Destabilization of Iridium Anode Catalyst by CO Reduction Products. Journal of the American Chemical Society. [Link]
-
UV-VIS absorption spectra of Ir(III) complexes and Pl emission spectra... ResearchGate. [Link]
-
Operando study of iridium acetylacetonate decomposition on amorphous silica–alumina for bifunctional catalyst preparation. RSC Publishing. [Link]
-
Formation of Irida-β-ketoimines and PCNamine-Ir(III) Complexes by Reacting Irida-β-diketones with Aliphatic Diamines: Catalytic Activity in Hydrogen Release by Methanolysis of H3N–BH3. ACS Publications. [Link]
-
Towards electrochemical iridium recycling in acidic media: effect of the presence of organic molecules and chloride ions. National Center for Biotechnology Information. [Link]
-
Iridium Acetate Solution. American Elements. [Link]
-
What is Iridium(III) chloride. Bloom Tech. [Link]
-
Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. National Center for Biotechnology Information. [Link]
-
Regioselective Iridium-Catalyzed Asymmetric Monohydrogenation of 1,4-Dienes. Journal of the American Chemical Society. [Link]
-
UV-vis absorption and normalized emission spectra of Ir(III) complexes... ResearchGate. [Link]
-
Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. MDPI. [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]
-
Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]
-
UV/Vis spectrum of Ir(ppy)3. SCM. [Link]
-
Stable Radical Iridium(III) Complexes with Tunable Panchromatic Absorption. ResearchGate. [Link]
-
Evaluation of the Synthesized Novel Iridium (III) Complexes Against HeLa Cell Lines Through In-Silico, In-Vitro and DNA Nicking. National Center for Biotechnology Information. [Link]
-
Supplementary Information An anionic iridium(III) complex as a visible-light absorbing photosensitizer. The Royal Society of Chemistry. [Link]
-
Iridium complexes catalysed the selective dehydrogenation of glucose to gluconic acid in water. ResearchGate. [Link]
-
Iridium(III) chloride. Wikipedia. [Link]
-
Benchmarking Stability of Iridium Oxide in Acidic Media under Oxygen Evolution Conditions: A Review. NPL Publications. [Link]
- Method of extracting iridium (iii)
-
Unveiling Iridium Degradation Pathways during Intermittent Operation of a Proton Exchange Membrane Water Electrolyzer. ChemRxiv. [Link]
-
Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms. Energy & Environmental Science. [Link]
Sources
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. cost-nectar.eu [cost-nectar.eu]
- 3. Ir 112 iridium acetate solution | Johnson Matthey [matthey.com]
- 4. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 5. Ligand Effect on the Stability of Water-Soluble Iridium Catalysts for High-Pressure Hydrogen Gas Production by Dehydrogenation of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CAS 52705-52-9: Iridium(III) acetate | CymitQuimica [cymitquimica.com]
- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scm.com [scm.com]
Technical Support Center: Troubleshooting Iridium-Catalyzed Vinyl Acetate Couplings
Welcome to the Application Support Center. Iridium-catalyzed vinylation using vinyl acetate is a highly efficient, halogen-free methodology for synthesizing functionalized alkenes, enamides, and N-vinyl heterocycles[1]. However, because vinyl acetate acts as both a coupling partner and a reactive ester, researchers frequently encounter competing by-product pathways—such as acetylation, oligomerization, and hydrolysis.
As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to minimize by-products and maximize your reaction yields.
Section 1: Mechanistic Grounding & Causality
To effectively troubleshoot by-products, one must first understand the underlying catalytic cycle. The transformation is a redox-neutral process where vinyl acetate acts as the vinylating agent[2].
-
Activation: The active Ir(I) species coordinates to the substrate, facilitating C-H or N-H bond cleavage[3].
-
Migratory Insertion: Vinyl acetate undergoes a 1,2-migratory insertion into the Ir-C or Ir-N bond[2].
-
β-Acetoxy Elimination: A syn-β-acetoxy elimination releases the vinylated product and an Ir-OAc species[2].
-
Regeneration: A base (e.g., Na₂CO₃) neutralizes the resulting acetic acid, regenerating the active Ir catalyst[3].
Fig 1. Iridium-catalyzed vinylation cycle showing migratory insertion and β-acetoxy elimination.
Section 2: Troubleshooting FAQs
Q1: I am observing significant acetylation of my substrate (e.g., N-acetylcarbazole) instead of vinylation. How do I prevent this? A1: Acetylation is a classic competing pathway driven by solvent polarity. In polar solvents like N,N-dimethylformamide (DMF), the nucleophilic attack of the substrate on the carbonyl carbon of vinyl acetate outcompetes the iridium-catalyzed migratory insertion[3]. Causality & Fix: Switch to a non-polar solvent. Toluene or n-octane suppresses the ionic acetylation pathway, directing the reaction entirely through the Ir-mediated catalytic cycle[3].
Q2: My reaction stalls at low conversion, leaving unreacted starting material. Why is the catalyst dying? A2: This usually indicates catalyst acidification. The syn-β-acetoxy elimination step generates stoichiometric acetic acid[2]. If your base (e.g., Na₂CO₃) is not effectively neutralizing this acid, the local pH drops, which poisons the active Ir(I) catalyst and halts the cycle. Furthermore, using only 1.0 equivalent of vinyl acetate is insufficient, as it is partially consumed by trace side-reactions[3]. Causality & Fix: Use an excess of vinyl acetate (typically 5.0 equivalents)[3]. Ensure your Na₂CO₃ is strictly anhydrous and finely milled to maximize the surface area for solid-liquid acid neutralization.
Q3: I am detecting acetaldehyde in my reaction mixture and my yields are inconsistent. A3: Acetaldehyde is a direct byproduct of vinyl acetate hydrolysis. Trace moisture in your solvent or hygroscopic bases will hydrolyze vinyl acetate into acetaldehyde and acetic acid. This not only consumes your coupling partner but also prematurely acidifies the reaction matrix. Causality & Fix: Flame-dry all glassware, use anhydrous solvents, and store your vinyl acetate over activated 3Å molecular sieves prior to use.
Fig 2. Diagnostic workflow for identifying and resolving common vinylation by-product issues.
Section 3: Quantitative Data Summaries
The following table summarizes the impact of reaction conditions on by-product formation, using the vinylation of carbazole as a benchmark system[3].
| Solvent | Base | Vinyl Acetate (Eq.) | Major Product Yield (%) | Key By-Product Observed |
| Toluene | Na₂CO₃ | 5.0 | 94% (N-vinylcarbazole) | None detected |
| DMF | Na₂CO₃ | 5.0 | 0% | >80% (N-acetylcarbazole) |
| 1,4-Dioxane | Na₂CO₃ | 5.0 | 31% | Unreacted substrate / Oligomers |
| Toluene | Na₂CO₃ | 1.0 | 15% | Unreacted substrate |
| Toluene | None | 5.0 | 0% | Catalyst decomposition |
Section 4: Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checks to ensure authoritative grounding and experimental success[3].
Materials:
-
Substrate (e.g., Carbazole or Enamide): 1.0 mmol
-
[Ir(cod)Cl]₂ (Pre-catalyst): 0.01 mmol (1 mol%)
-
Na₂CO₃ (Base): 1.2 mmol (Finely milled, anhydrous)
-
Vinyl Acetate : 5.0 mmol (0.46 mL, dried over sieves)
-
Toluene (Solvent): 1.0 mL (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict argon flow, add the substrate (1.0 mmol), [Ir(cod)Cl]₂ (0.01 mmol), and Na₂CO₃ (1.2 mmol) to a flame-dried Schlenk tube.
-
Validation Check 1: The Na₂CO₃ must be a free-flowing powder. Clumping indicates moisture absorption, which will lead to vinyl acetate hydrolysis.
-
-
Solvent & Reagent Addition: Inject anhydrous toluene (1.0 mL) followed by vinyl acetate (0.46 mL). Seal the tube.
-
Validation Check 2: The mixture should form a heterogeneous suspension. A rapid color change to black at room temperature indicates oxygen ingress and premature catalyst decomposition into inactive iridium nanoparticles.
-
-
Reaction: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 15 hours.
-
Causality Note: Vigorous stirring is mandatory. Because Na₂CO₃ is insoluble in toluene, the neutralization of the acetic acid by-product relies entirely on solid-liquid interfacial contact.
-
-
Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the inorganic salts and iridium residues.
-
Validation Check 3: Extract a small aliquot of the solid filter cake, dissolve in water, and measure the pH. It should be mildly basic. If it is acidic, your base loading was insufficient, explaining any low conversion.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
References
1.[1] Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions, MDPI. 1 2.[3] Iridium-Catalyzed Vinylation of Carbazole Derivatives with Vinyl Acetate, Thieme Connect.3 3.[2] Development and Mechanistic Studies of the Iridium-Catalyzed C-H Alkenylation of Enamides with Vinyl Acetates: A Versatile Approach for Ketone Functionalization, PubMed.2
Sources
Technical Support Center: Navigating Ligand Exchange with Iridium(III) Acetate Clusters
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with iridium(III) acetate clusters. This guide is designed to provide practical, in-depth solutions to common challenges encountered during ligand exchange reactions. As complex coordination compounds, iridium(III) acetates require careful handling and a nuanced understanding of their reactivity to achieve successful and reproducible outcomes.
This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues, adapt procedures, and innovate in your own work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My iridium(III) acetate cluster is decomposing upon addition of my new ligand. What's causing this and how can I stop it?
Answer: Decomposition, often observed as a color change to a black or brown precipitate (indicative of iridium metal or oxide formation), is a frequent issue stemming from the sensitivity of the iridium center. The primary causes are exposure to atmospheric oxygen and moisture, thermal instability, or impurities in the reaction system.
Causality and Prevention:
-
Atmospheric Sensitivity: Iridium(III) complexes, particularly intermediates formed during ligand exchange, can be susceptible to oxidation or hydrolysis. Rigorous exclusion of air and water is the most critical preventative measure.
-
Thermal Instability: While some reactions require heat to overcome activation barriers, excessive temperatures can lead to decomposition of the starting material or the desired product. It is crucial to determine the thermal tolerance of your specific cluster.
-
Impurity-Driven Decomposition: Trace impurities in solvents or reagents (e.g., peroxides in ethers, water in hygroscopic solvents) can initiate decomposition pathways.
Troubleshooting Workflow: A logical approach to diagnosing the source of decomposition is essential.
Caption: Workflow for diagnosing cluster decomposition.
Experimental Protocol: Setting Up an Inert Atmosphere Reaction
This protocol outlines the use of a Schlenk line to ensure an oxygen- and moisture-free environment.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >125°C for at least 4 hours to remove adsorbed water. Assemble the hot glassware and immediately connect it to the Schlenk line.
-
Purging the System: Evacuate the flask under vacuum for 5-10 minutes.
-
Backfilling: Gently refill the flask with a positive pressure of an inert gas (Argon or Nitrogen).
-
Repeat: Perform at least three vacuum/inert gas cycles to ensure the complete removal of atmospheric gases.
-
Reagent Addition: Add the iridium(III) acetate cluster and any solid reagents under a positive flow of inert gas. Liquid reagents and solvents should be degassed and transferred via a gas-tight syringe.
-
Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction, vented through an oil bubbler to prevent atmospheric entry.
Q2: The ligand exchange is incomplete, resulting in a mixture of products. How can I drive the reaction to completion?
Answer: Incomplete conversion is typically an issue of chemical equilibrium or insufficient reaction kinetics. To drive the reaction forward, you must shift the equilibrium towards the product side or increase the reaction rate.
Causality and Optimization:
-
Equilibrium Control (Le Chatelier's Principle): Ligand exchange is often a reversible process. You can shift the equilibrium by:
-
Using an Excess of the Incoming Ligand: This increases the probability of the forward reaction. A 1.5 to 5-fold excess is a common starting point.
-
Removing a Byproduct: Acetate ligands are displaced as acetic acid or an acetate salt. In some cases, removal of this byproduct (e.g., through precipitation or by using a volatile acid that can be removed under vacuum) can drive the reaction.
-
-
Kinetic Control:
-
Temperature: Increasing the temperature often accelerates the rate of ligand exchange. However, this must be balanced against the thermal stability of the complex. A screening of temperatures (e.g., room temperature, 50°C, 80°C) is advisable.
-
Solvent Choice: The solvent plays a crucial role by influencing the solubility of reactants and products, and by its ability to coordinate to the iridium center, potentially stabilizing intermediates. Polar, non-coordinating solvents are often a good choice.
-
Data Presentation: Solvent Effects on Ligand Exchange
| Solvent | Polarity (Dielectric Constant) | Coordinating Ability | Typical Application Notes |
| Dichloromethane (DCM) | 9.1 | Weak | Good general-purpose solvent for many Ir(III) complexes. |
| 1,2-Dichloroethane (DCE) | 10.4 | Weak | Allows for higher reaction temperatures than DCM. |
| Toluene | 2.4 | Non-coordinating | Useful for reactions where polarity needs to be minimized. |
| Acetonitrile (MeCN) | 37.5 | Strong | Can compete for coordination sites on the iridium center, potentially inhibiting ligand exchange. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Can coordinate to the metal; use with caution. Ensure it is peroxide-free. |
Q3: I'm struggling to remove the acetate ligands completely. Are there more effective methods?
Answer: Acetate can be a stubborn ligand. If simple substitution with a new ligand is ineffective, more aggressive methods involving abstraction agents are required. These agents react with the acetate to form an insoluble salt, irreversibly driving the reaction.
Causality and Advanced Methods:
-
Halide Abstraction Analogy: The most common strategy is adapted from the well-established use of silver salts to abstract halide ligands from metal centers. The driving force is the precipitation of a highly insoluble silver salt.
-
Lewis Acid Activation: Lewis acids can coordinate to the oxygen of the acetate ligand, weakening the Iridium-Oxygen bond and making the acetate a better leaving group.
Experimental Protocol: Silver-Assisted Acetate Abstraction
This method is particularly useful for generating a cationic iridium species in situ, which is then readily coordinated by the desired ligand.
-
Setup: Under a strict inert atmosphere (see Q1 protocol), dissolve the iridium(III) acetate cluster in a suitable dry, degassed solvent (e.g., DCM or DCE).
-
Reagent Addition: Add 1.0 - 1.1 equivalents of a silver salt with a non-coordinating anion (e.g., Silver Tetrafluoroborate (AgBF₄), Silver Hexafluoroantimonate (AgSbF₆), or Silver Triflate (AgOTf)) per acetate ligand to be removed.
-
Stirring: Stir the mixture in the dark (silver salts can be light-sensitive) for 1-4 hours at room temperature. The formation of a precipitate (AgOAc) should be observed.
-
Ligand Introduction: Add the desired incoming ligand to the reaction mixture.
-
Workup: After the reaction is complete, filter the mixture through a pad of Celite® or a syringe filter to remove the insoluble silver salts. The desired cationic iridium complex is now in the filtrate.
Caution: Residual silver salts can interfere with subsequent reactions or characterization, so thorough removal is critical.
Q4: How do I confirm that the ligand exchange was successful and characterize the new complex?
Answer: A combination of spectroscopic techniques is essential to unambiguously confirm the structure of the new iridium complex.
Characterization Toolkit:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool. Look for the disappearance of the characteristic acetate methyl singlet (typically around 1.5-2.5 ppm) and the appearance of new signals corresponding to your introduced ligand. The integration of these new peaks relative to other ligands on the complex (if any) should match the expected stoichiometry. A distinct shift in the signals of protons near the coordination site is a strong indicator of successful binding.
-
¹³C NMR: Confirms the presence of your new ligand's carbon backbone and the absence of the acetate carbonyl and methyl carbons.
-
³¹P NMR: If you are introducing a phosphine ligand, ³¹P NMR is crucial. A single peak (or a set of peaks for diastereomers) in a new chemical shift region confirms coordination.
-
-
Infrared (IR) Spectroscopy: Useful for identifying the disappearance of the strong acetate C=O stretching vibration (typically ~1600-1700 cm⁻¹) and the appearance of characteristic bands from the new ligand.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the new complex, allowing for definitive confirmation of its elemental composition.
Data Presentation: Typical Spectroscopic Signatures
| Technique | Signature of Acetate Ligand | Signature of Successful Exchange |
| ¹H NMR | Sharp singlet at ~1.5-2.5 ppm | Disappearance of the acetate singlet; Appearance of new ligand signals with correct integration and multiplicity. |
| IR | Strong C=O stretch at ~1600-1700 cm⁻¹ | Disappearance of the acetate C=O band; Appearance of new functional group bands (e.g., C≡N, C=N). |
| HRMS | Mass corresponding to [Ir(OAc)₃-n + Ligand(s)] | Mass corresponding to the fully substituted product. |
References
-
[SYNTHESIS AND CHARACTERISATION OF NEW IRIDIUM(III) COMPLEXES CONTAINING THE FRAGMENT
-
[Cucurbituril binding of heteroleptic iridium(III) complexes: synthesis and photophysical characterization. RSC Publishing.]([Link])
-
www.researchgate.net/post/How_can_I_remove_ethyl_acetate)
Thermal decomposition temperature of iridium acetate hexahydrate
Topic: Thermal Decomposition & Calcination of Iridium Acetate Hexahydrate Ticket ID: IR-TGA-001 Status: Resolved Expert: Senior Application Scientist, Materials Characterization Division
Executive Summary (Quick Reference)
For researchers synthesizing Iridium Oxide (IrO₂) catalysts or conductive films, understanding the thermal profile of Iridium Acetate is critical to controlling phase purity and electrochemical activity.
Key Thermal Thresholds:
| Parameter | Temperature Range | Physical Event |
| Solvent/Moisture Loss | 60°C – 120°C | Desorption of surface water and lattice water (dehydration). |
| Ligand Decomposition | 200°C – 350°C | Oxidative pyrolysis of acetate ligands (CO₂/H₂O evolution). |
| Amorphous Oxide Formation | 350°C – 450°C | Formation of amorphous IrOₓ (High OER activity). |
| Crystallization | > 500°C | Phase transition to Rutile IrO₂ (High stability, lower activity).[1] |
| Metallic Iridium | > 600°C (Inert Gas) | Reduction to metallic Ir⁰ if oxygen is insufficient. |
Technical Deep Dive: The Precursor Chemistry
Why "Hexahydrate" is a Misnomer
While commercially labeled as "Iridium Acetate Hexahydrate," the actual chemical species is often a trinuclear oxo-centered cluster, typically formulated as
-
Implication: You are not just breaking simple ionic bonds. You are dismantling a stable cluster. This results in a multi-step weight loss profile rather than a single sharp drop.
-
The "Volcano" Effect: Because the acetate ligands are bulky, rapid heating (>10°C/min) can cause violent gas evolution, leading to film cracking or pore collapse.
Troubleshooting Guide (Q&A Format)
Q1: My TGA curve shows a continuous drift from 50°C to 150°C. Is my material wet?
Diagnosis: Likely, but this is expected. Explanation: Iridium acetate is hygroscopic. The mass loss up to ~120°C represents two distinct water populations:
-
Physisorbed Water: Surface moisture (leaves < 80°C).
-
Coordinated Water: Water molecules bound to the Ir center within the cluster (leaves 100°C–150°C). Action: Do not count this mass loss towards your stoichiometry calculations for the final oxide yield. Perform a drying step at 110°C for 1 hour if precise stoichiometry is required.
Q2: The resulting IrO₂ film has high electrical resistivity. What went wrong?
Diagnosis: Incomplete ligand combustion (Residual Carbon). Explanation: If calcined below 350°C or in an oxygen-poor atmosphere, acetate fragments carbonize rather than oxidizing to CO₂. This leaves amorphous carbon at the grain boundaries, insulating the conductive IrO₂ particles. Action:
-
Ensure adequate airflow (or O₂ flow) in the furnace.
-
Increase dwell time at 400°C to at least 2 hours.
-
Verification: Raman spectroscopy will show "D" and "G" carbon bands if contamination is present.
Q3: My catalyst activity is lower than reported in literature, despite calcining at 700°C.
Diagnosis: Sintering and Crystallization. Explanation: High-temperature calcination (>600°C) drives the transition from amorphous IrOₓ to crystalline Rutile IrO₂. While crystalline Rutile is more stable, it has significantly lower surface area and fewer active "defect" sites compared to the amorphous phase formed at 400°C–450°C. Action: For maximum catalytic activity (e.g., OER electrolysis), limit calcination to 400°C–450°C . Only go higher if corrosion stability is the priority over activity.
Validated Experimental Protocol: TGA/DSC Setup
To replicate standard thermal decomposition data, follow this self-validating protocol.
Equipment: Simultaneous TGA/DSC (e.g., Mettler Toledo or Netzsch STA).
Step-by-Step Method:
-
Crucible Selection: Use Alumina (Al₂O₃) pans. Do not use Platinum pans, as Iridium can alloy with Platinum at high temperatures, damaging your equipment.
-
Atmosphere: Synthetic Air (80% N₂ / 20% O₂) at 50 mL/min.
-
Note: Using pure N₂ will result in metallic Iridium (Ir⁰) rather than Oxide.
-
-
Sample Mass: 10–15 mg (Spread thinly to prevent thermal lag).
-
Temperature Program:
-
Equilibrate: 30°C.
-
Ramp 1: 5°C/min to 120°C.
-
Isotherm: Hold 10 min (Removes water).
-
Ramp 2: 5°C/min to 600°C.
-
-
Data Validation:
-
Check 1: Total mass remaining should be ~45-50% (theoretical yield of IrO₂ from acetate).
-
Check 2: DSC should show a broad exothermic peak between 250°C–350°C (acetate oxidation).
-
Mechanism Visualization
The following diagram illustrates the thermal evolution pathway of Iridium Acetate under oxidative conditions.
Figure 1: Thermal evolution pathway of Iridium Acetate. Note the critical window at 250-400°C where the active amorphous catalyst is formed.
References
-
Osman, J. R., et al. (2008).[1] "Sol–gel processing of IrO2–TiO2 mixed metal oxides based on an iridium acetate precursor." Journal of Sol-Gel Science and Technology. [1]
-
Kasian, O., et al. (2019).[2] "Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms." Energy & Environmental Science.
-
Bernäcker, C. I., et al. (2018). "Metallic Iridium Thin-Films as Model Catalysts for the Electrochemical Oxygen Evolution Reaction (OER)." Materials.
-
Mettler Toledo. (2020). "Consistent DSC and TGA Methodology." MDPI Processes.
Sources
Validation & Comparative
Comparative Guide: Iridium Acetate vs. [Ir(COD)Cl]₂ in Catalytic Architectures
Executive Summary
In the landscape of homogeneous iridium catalysis,
This guide dissects their operational differences, providing experimental protocols and mechanistic insights to assist in precursor selection.
The Mechanistic Divide: Electronic States and Ligand Roles
The fundamental difference lies in the oxidation state and the lability of the ancillary ligands.
-
(Bis(1,5-cyclooctadiene)diiridium(I) dichloride):
-
State: Iridium(I),
square planar.[1] -
Role: A "Pre-catalyst."[1][2] The COD ligand is a stabilizer that must be removed (often via hydrogenation or displacement) to open coordination sites.
-
Primary Mechanism: Oxidative Addition / Reductive Elimination.
-
Key Application: C-H Borylation, Asymmetric Hydrogenation.
-
-
Iridium Acetate (Ir(OAc)₃ / Ir-Oxo Clusters):
-
State: Typically Iridium(III) or mixed valence.
-
Role: A "Functional Precursor." The acetate ligands are not just leaving groups; they actively participate in proton abstraction.
-
Primary Mechanism: Concerted Metalation-Deprotonation (CMD) / Electrophilic Aromatic Substitution.
-
Key Application: Oxidative C-H activation (Fujiwara-Moritani type), Hydroamination.
-
Visualization: Catalytic Entry Pathways
Figure 1: Divergent activation pathways.
Performance Analysis: The Standard
Best For: Reactions requiring a highly reactive, electron-rich metal center (e.g., breaking strong bonds via oxidative addition).
Case Study: C-H Borylation (Hartwig-Miyaura Type)
The combination of
-
Why it works: The COD ligand is labile enough to be displaced by bipyridine (dtbpy) but stable enough to store the catalyst. Upon reaction with bis(pinacolato)diboron (
), the Ir(I) center undergoes oxidative addition to form an Ir(III)-tris(boryl) active species. -
Critical Factor: Air sensitivity. Once the COD is removed, the active species is highly sensitive to
.
Experimental Protocol A: Steric-Controlled C-H Borylation
This protocol utilizes
-
Catalyst Pre-formation:
-
In a glovebox, weigh
(1.5 mol%) and 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy, 3.0 mol%). -
Dissolve in anhydrous cyclohexane (or THF). The solution turns from orange to deep red/brown, indicating ligation.
-
-
Reagent Addition:
-
Add
(0.55 equiv relative to substrate C-H bonds). -
Add the arene substrate (1.0 equiv).
-
-
Reaction:
-
Seal the vessel (J. Young tube or pressure vial).
-
Heat to 80 °C for 4–16 hours.
-
-
Workup:
Data Benchmark:
| Catalyst System | Substrate | Yield | Selectivity | Ref |
|---|
|
Performance Analysis: The Iridium Acetate Niche
Best For: Oxidative transformations, directed C-H activation, and reactions tolerating (or requiring) moisture/air.
Case Study: Oxidative C-H Functionalization
Iridium acetate is often used in "Fujiwara-Moritani" type reactions or directed C-H activation where the acetate ligand acts as a base to deprotonate the substrate during the metalation step (CMD mechanism). It is also a common precursor for generating
-
Why it works: The high oxidation state (Ir(III)) avoids the need for sensitive oxidants to re-oxidize the metal after the cycle. The acetate is "built-in" base.
-
Critical Factor: Solubility. Iridium acetate can be polymeric and sparingly soluble; heating in polar solvents (AcOH, TFE) is often required.
Experimental Protocol B: Directed C-H Amidation (Conceptual)
This protocol utilizes an Ir(III) source (often derived from acetate or stabilized by it) for oxidative coupling.
-
Setup:
-
To a reaction vial, add Iridium Acetate (5 mol%).
-
Add the directing-group containing substrate (e.g., Benzamide derivative, 1.0 equiv).
-
Add the coupling partner (e.g., alkyne or acrylate).
-
Add oxidant (if catalytic in Ir): AgOAc (1.0 equiv) or Cu(OAc)2.
-
-
Solvent:
-
Add TFE (2,2,2-Trifluoroethanol) or Acetic Acid.
-
-
Reaction:
-
Heat to 100–120 °C under air (or sealed tube).
-
Note: Unlike the COD dimer, this reaction often tolerates ambient moisture.
-
-
Workup:
-
Filter through Celite.[4]
-
Evaporate solvent and purify via column chromatography.
-
Decision Matrix: Selecting the Right Precursor
Use the following logic flow to determine the appropriate iridium source for your application.
Figure 2: Decision matrix for catalyst selection based on mechanistic requirements.
Summary Table: Technical Specifications
| Feature | Iridium Acetate | |
| Oxidation State | Ir(I) | Typically Ir(III) / Mixed |
| Air Stability | Solid: Stable / Solution: Unstable | Solid: Stable / Solution: Moderate |
| Ligand Lability | High (COD removed easily) | Low (Acetate bridges strong) |
| Primary Role | Entry to low-valent cycles | Entry to high-valent/oxidative cycles |
| Cost | High | Moderate |
| Activation | Requires | Thermal activation |
References
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.[3][6] Link
-
Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005). Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Journal of the American Chemical Society.[3][6] Link
-
Fujiwara, Y., Moritani, I., Danno, S., Asano, R., & Teranishi, S. (1969). Aromatic substitution of olefins. VI. Reaction of lower olefins with aromatic compounds by the use of palladium and iridium. Journal of the American Chemical Society.[3][6] Link
-
Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research. Link
-
Song, G., Wang, F., & Li, X. (2012). C–C Bond Formation via C–H Functionalization: Activation of C–H Bonds with High-Valent Iridium Catalysts. Chemical Society Reviews. Link
Sources
- 1. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. escholarship.org [escholarship.org]
- 5. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]
- 6. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C-H Bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Comparison Guide: UV-Vis Absorption Spectra of Iridium Acetate Solutions
Executive Summary
Iridium acetate, specifically the oxo-centered trimer
This guide provides a definitive comparison of the UV-Vis spectral profiles of Iridium Acetate against its two most common alternatives: Iridium(III) Chloride (inorganic precursor) and Iridium(III) Acetylacetonate (organic precursor). We analyze the specific electronic transitions—Ligand-to-Metal Charge Transfer (LMCT) vs. d-d transitions—that dictate their spectral fingerprints, providing you with the data needed to validate precursor quality and oxidation states.
Fundamental Spectroscopic Profile: Iridium Acetate[1]
The Species
Commercial "Iridium Acetate" is rarely a simple mononuclear species. It exists predominantly as the "Wilkinson’s Trimer" , a cluster with the formula
The Spectrum
Unlike simple mononuclear salts, the trimer exhibits a complex electronic environment due to metal-metal interactions and the central oxo-bridge.
-
Visual Appearance: Deep Green (concentrated) to Pale Green (dilute).
-
UV Region (<400 nm): Dominated by intense Ligand-to-Metal Charge Transfer (LMCT) bands. These transitions involve the promotion of electrons from the acetate oxygen orbitals to the iridium d-orbitals.[1]
-
Visible Region (>400 nm):
-
Baseline State: The "green" color arises from a window of transmission in the yellow-orange region, flanked by the tail of the UV LMCT bands (absorbing violet/blue) and weak, spin-forbidden d-d transitions in the red region (~600–700 nm).
-
Oxidative Shift (Critical Quality Attribute): Upon oxidation (e.g., by periodate or prolonged air exposure), the solution turns Deep Blue/Purple . This is spectrally marked by the emergence of a distinct, broad peak at ~580–590 nm . This peak is diagnostic of high-valent IrOx nanoparticles or colloidal species.
-
Scientist's Note: If your fresh Iridium Acetate solution shows a strong peak at 590 nm, your precursor has likely degraded or oxidized. A pure trimer solution should have a relatively featureless decline in absorbance from UV to Visible.
Comparative Analysis: Acetate vs. Chloride vs. Acac
The choice of precursor fundamentally alters the UV-Vis profile due to the Spectrochemical Series of the ligands:
Data Summary Table
| Feature | Iridium Acetate (Trimer) | Iridium(III) Chloride | Iridium(III) Acetylacetonate |
| Formula | |||
| Solvent System | Water / Acetic Acid | 1M HCl / Water | Dichloromethane / Organic |
| Visual Color | Deep Green | Pale Yellow (dilute) / Dark Green (conc.) | Yellow-Orange |
| Primary | < 300 nm (Strong LMCT) | 324 nm, 386 nm | ~260-300 nm ( |
| Secondary Features | Shoulder ~350-400 nm; No peak at 590 nm (unless oxidized) | Distinct d-d bands in visible | Weak shoulder ~380-450 nm (MLCT) |
| Extinction Coeff.[2][3][4] ( | High (Cluster effects) | Moderate ( | High UV, Low Visible |
| Stability | Air stable, but oxidizes to IrOx (Blue) | Hydrolyzes in water (shifts peaks) | Stable in organic solvents |
Comparative Insights
-
Vs. Iridium Chloride: IrCl
in HCl has sharp, well-defined peaks at 324 nm and 386 nm . Iridium Acetate lacks these sharp features in the visible range, presenting instead as a broad continuum. The presence of sharp peaks in an Acetate sample often indicates chloride contamination. -
Vs. Iridium Acetylacetonate: Ir(acac)
is an organic-soluble complex.[2] Its spectrum is dominated by ligand-centered transitions in the UV. Its yellow color comes from the tail of these bands absorbing in the violet. It does not show the deep green color of the acetate trimer.
Experimental Protocols
To ensure reproducibility, strict control over solvent pH and time-to-measurement is required.
Protocol A: Preparation & Measurement of Iridium Acetate
-
Objective: Validate the integrity of the trimer and check for oxidative degradation.
-
Solvent: 0.1 M Acetic Acid (stabilizes the acetate ligands and prevents hydrolysis).
Step-by-Step:
-
Weighing: Weigh 10 mg of Iridium Acetate solid into a glass vial. Note: The solid is hygroscopic; work quickly or use a glovebox.
-
Dissolution: Add 10 mL of 0.1 M Acetic Acid . Sonicate for 5 minutes until fully dissolved. The solution should be clear, deep green.
-
Filtration: Filter through a 0.2
m PTFE syringe filter to remove any insoluble IrO particles. -
Blanking: Fill a quartz cuvette with 0.1 M Acetic Acid. Run a baseline correction on the spectrophotometer (190–900 nm).
-
Measurement: Transfer the sample to the cuvette. Scan from 900 nm down to 190 nm.
-
Pass Criteria: High absorbance in UV, decaying tail into visible. Absorbance at 590 nm should be < 10% of absorbance at 300 nm.
-
Fail Criteria: Distinct peak or shoulder at ~580–590 nm (indicates oxidation).
-
Protocol B: Comparative Standard (IrCl3)
-
Objective: Establish a reference for chloride contamination.
-
Solvent: 1.0 M HCl (prevents formation of hydroxo-species).
Step-by-Step:
-
Dissolve 10 mg IrCl
hydrate in 10 mL 1.0 M HCl . -
Heat gently (60°C) for 30 minutes to ensure thermodynamic equilibration of the
/ species. -
Cool to room temperature.
-
Measure UV-Vis against 1.0 M HCl blank.
-
Look for characteristic peaks at 324 nm and 386 nm .[5]
Visualization of Spectral Workflows[6]
The following diagrams illustrate the decision logic for characterizing these solutions and the spectral pathways of degradation.
Diagram 1: Characterization Logic Flow
Caption: Decision tree for identifying Iridium species based on solvent solubility and UV-Vis spectral features.
Diagram 2: Oxidation Pathway of Iridium Acetate
Caption: The spectroscopic shift from the green trimer to blue IrOx nanoparticles is defined by the emergence of the 590 nm band.
References
-
Royal Society of Chemistry. "Wilkinson's Iridium Acetate Trimer as a Water-Oxidation Catalyst." Chemical Communications.
-
Johnson Matthey. "Ir-112 Iridium Acetate Solution Product Page."
-
ResearchGate. "Iridium(III) chloride absorbance peaks at 324 and 386 nm." Facile Synthesis of Ligand-Free Iridium Nanoparticles.
-
Wikipedia. "Iridium(III) acetylacetonate properties and solubility."
-
Materials Project. "IrCl3 Crystal Structure and Electronic Data."
Sources
A Senior Application Scientist's Guide to Elemental Analysis for Iridium Acetate Purity Verification
In the realms of catalysis and pharmaceutical development, the purity of precursor materials is not merely a matter of quality control; it is the bedrock upon which reproducible and safe outcomes are built. Iridium acetate, a key organometallic precursor, is no exception. Its efficacy in applications ranging from C-H activation catalysis to its potential use in synthesizing active pharmaceutical ingredients (APIs) is directly correlated with its elemental purity. The presence of even trace metallic impurities can poison catalytic cycles, introduce toxic elements into drug products, or alter the material's electrochemical properties.[1][2]
This guide provides an in-depth comparison of the principal analytical techniques for verifying the elemental purity of iridium acetate. We move beyond a simple listing of methods to explore the causality behind procedural choices, offering a framework for selecting the most appropriate technique based on the specific analytical question at hand—be it rapid quality assurance screening or rigorous quantification of trace contaminants for regulatory submission.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The Gold Standard for Ultra-Trace Analysis
ICP-MS is the benchmark technique when the analytical objective is the quantification of elemental impurities at trace (parts-per-million, ppm) to ultra-trace (parts-per-billion, ppb, and parts-per-trillion, ppt) levels.[3] Its exceptional sensitivity makes it indispensable for applications governed by stringent regulatory limits, such as those outlined in the ICH Q3D and USP <232>/<233> guidelines for elemental impurities in pharmaceutical products.[4]
Causality of Method: The power of ICP-MS lies in its ability to efficiently ionize atoms in a high-temperature argon plasma and then separate and detect these ions based on their mass-to-charge ratio.[5] This mass-based detection provides high specificity and minimizes many of the spectral interferences seen in emission-based techniques, allowing for the detection of elements at extremely low concentrations.[6] For iridium acetate, this means we can confidently quantify potentially toxic or catalytically inhibitive impurities like lead, arsenic, cadmium, mercury, and other platinum group metals (PGMs) well below their permissible limits.
Experimental Workflow & Protocol for ICP-MS
The primary challenge in analyzing an organometallic compound like iridium acetate is the complete destruction of the organic matrix to ensure all metallic components are solubilized for introduction into the plasma. Incomplete digestion is a primary source of inaccurate and irreproducible results. Microwave-assisted acid digestion is the preferred method due to its efficiency and containment of volatile elements.[7]
Caption: ICP-MS workflow for iridium acetate purity analysis.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 0.1 g of the iridium acetate powder into a clean, high-pressure PTFE microwave digestion vessel. The analytical balance used must be calibrated to ensure accuracy.
-
Acid Addition: In a fume hood, carefully add 8 mL of high-purity nitric acid (HNO₃) and 2 mL of hydrogen peroxide (H₂O₂) to the vessel.[7] Causality: Nitric acid is a strong oxidizing agent that attacks the organic acetate ligands, while hydrogen peroxide aids in the decomposition of the organic matrix, resulting in a clear, particle-free solution.
-
Microwave Digestion: Seal the vessel and place it in the microwave digestion system. Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes. This ensures complete molecular breakdown under controlled pressure and temperature.[7]
-
Dilution: After the vessel has cooled, carefully open it in the fume hood. Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with 18 MΩ·cm deionized water. The final acid concentration should be around 2% to ensure analyte stability.[8]
-
Instrument Calibration: Prepare a series of multi-element calibration standards from certified stock solutions (e.g., 1, 5, 10, 50 ppb) in a matrix matching the diluted samples. An internal standard (e.g., Rhodium, Rhenium) should be added online to correct for instrument drift and matrix effects.
-
Sample Analysis: Analyze the prepared samples using the ICP-MS. Operate the instrument in a mode that utilizes a collision/reaction cell (e.g., with Helium) to mitigate polyatomic interferences (e.g., ArCl⁺ on As⁺).[3][9]
-
Data Validation: Analyze a blank and a quality control standard (QCS) with every batch to validate the run's accuracy and lack of contamination.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): The Robust Workhorse
ICP-OES is a highly reliable and versatile technique for quantifying elemental composition, particularly from high ppm levels down to the low ppm or high ppb range.[3] While less sensitive than ICP-MS, its robustness against complex matrices and lower operational cost make it an excellent choice for assaying the iridium content itself and for quantifying impurities that are present at concentrations too high for the sensitive ICP-MS detector.[4][10][11]
Causality of Method: Like ICP-MS, ICP-OES uses an argon plasma to process the sample. However, instead of detecting ions with a mass spectrometer, it measures the characteristic wavelengths of light (photons) emitted as excited atoms and ions from the sample relax to a lower energy state.[4] The intensity of the emitted light at a specific wavelength is directly proportional to the element's concentration. This method is less susceptible to certain types of matrix effects than ICP-MS and can handle samples with higher total dissolved solids (TDS).[10][11]
Experimental Workflow & Protocol for ICP-OES
The sample preparation for ICP-OES is identical to that for ICP-MS, as the primary goal of complete matrix destruction remains the same. The key difference lies in the detection and instrumentation stage.
Caption: ICP-OES workflow for iridium acetate purity analysis.
Step-by-Step Protocol:
-
Sample Preparation: Follow steps 1-4 of the ICP-MS protocol for microwave-assisted acid digestion. The robust nature of ICP-OES may allow for a higher sample concentration if necessary, but starting with the same dilution scheme is advisable.
-
Instrument Calibration: Prepare calibration standards (e.g., 0.1, 1, 10, 50 ppm) in a matched acid matrix. For iridium assay, a single, high-purity iridium standard can be used for a single-point calibration, bracketed by checks.
-
Wavelength Selection: Select interference-free analytical wavelengths for iridium and the expected impurities. Modern ICP-OES systems have extensive wavelength libraries. For example, Ir 224.268 nm is a common choice. The instrument's ability to view the plasma either axially (for higher sensitivity) or radially (for higher concentrations and reduced matrix effects) is a key parameter to optimize.[11]
-
Sample Analysis: Aspirate the samples into the plasma. The system will simultaneously measure the emission intensities at all pre-selected wavelengths.
-
Data Validation: As with ICP-MS, analyze blanks and a QCS with each batch to ensure data integrity. The analysis of a certified reference material (CRM), if available, provides the highest level of validation.
X-Ray Fluorescence (XRF) Spectroscopy: The Non-Destructive Screening Tool
X-Ray Fluorescence (XRF) stands apart from the plasma-based techniques due to its non-destructive nature and speed.[12][13] It is an ideal method for rapid, at-line quality control, raw material identification, and screening for major elements or significant contamination without any sample digestion.[14][15][16]
Causality of Method: XRF works by bombarding the sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms.[14][17] When outer-shell electrons drop down to fill these vacancies, they emit fluorescent X-rays with energies characteristic of that specific element. The detector measures the energy and intensity of these emitted X-rays to identify and quantify the elements present.[17] Because the X-rays penetrate only a shallow depth, it is primarily a surface technique and assumes sample homogeneity.
Experimental Workflow & Protocol for XRF
The simplicity of sample preparation is the most significant advantage of XRF.[4][16] For a powdered sample like iridium acetate, the process is straightforward.
Caption: XRF workflow for iridium acetate purity analysis.
Step-by-Step Protocol:
-
Sample Preparation: Fill a standard XRF sample cup with the iridium acetate powder. Ensure the surface is flat and representative of the bulk material.
-
Film Application: Cover the open end of the cup with a thin, X-ray transparent film (e.g., Mylar® or Polypropylene). This film contains the sample and is transparent to both the excitation and fluorescent X-rays.
-
Instrument Setup: Place the sample cup into the spectrometer. Select an analytical program optimized for precious metals or use a fundamental parameters (FP) method, which is a standardless approach that can provide semi-quantitative to quantitative results.
-
Analysis: Initiate the measurement. The analysis time is typically short, ranging from 30 seconds to a few minutes.[15]
-
Data Interpretation: The instrument software will generate a spectrum and a quantitative report of the elemental composition, usually in weight percent. This can quickly confirm the presence of iridium and detect other metals if they are present above the instrument's detection limit (typically in the high ppm to percentage range).
Comparative Summary and Method Selection
The choice of analytical technique is dictated by the specific requirements of the analysis. A self-validating system of purity verification often involves using these techniques in a complementary fashion. For instance, XRF can be used for initial, rapid screening of all incoming batches, while ICP-MS is employed for the final, rigorous certification of trace impurities in a pharmaceutical-grade product.
| Feature | ICP-MS | ICP-OES | XRF |
| Primary Application | Ultra-trace impurity quantification | Major/minor element assay, trace impurities | Rapid screening, major element ID |
| Typical Sensitivity | ppt - low ppm | high ppb - % | high ppm - % |
| Sample Preparation | Complex, destructive (acid digestion) | Complex, destructive (acid digestion) | Simple, non-destructive |
| Analysis Speed | Slow (hours including prep) | Moderate (hours including prep) | Fast (minutes) |
| Cost per Sample | High | Moderate | Low |
| Regulatory Standing | Preferred for ICH Q3D / USP <232> | Accepted for many applications | Alternative method in USP <232> |
| Key Strength | Unmatched sensitivity for trace elements[3][6] | Robustness and wide dynamic range[10][18] | Speed and non-destructive nature[4][12][16] |
| Key Limitation | Susceptible to some interferences | Lower sensitivity than ICP-MS | Poor sensitivity for trace elements |
Conclusion
Verifying the elemental purity of iridium acetate is a critical step in ensuring its performance and safety in high-stakes applications. No single technique is universally superior; instead, a multi-faceted approach provides the most comprehensive and trustworthy characterization. XRF offers an invaluable tool for rapid, non-destructive screening. ICP-OES serves as a robust workhorse for assaying iridium content and quantifying less-concentrated impurities. Finally, ICP-MS provides the ultimate sensitivity required to meet the stringent demands of the pharmaceutical industry, ensuring that even the smallest traces of harmful elemental impurities are detected and quantified with confidence. By understanding the fundamental principles and practical workflows of each method, researchers and drug development professionals can make informed decisions, ensuring the integrity of their materials and the success of their scientific endeavors.
References
-
Evident. (n.d.). XRF Precious Metal Analyzers. Retrieved from [Link]
-
XRF Company. (2025, February 18). XRF Precious Metal Analyzer: The Game-Changer for Jewelers and Pawnshops. Retrieved from [Link]
-
Elvatech Ltd. (n.d.). Precious Metal XRF Analyzer - Testing Equipment for Precious Metals. Retrieved from [Link]
-
ESI Analytical. (n.d.). Xrf Analyzer for Precious Metals. Retrieved from [Link]
-
Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]
-
analyticon instruments gmbH. (n.d.). Fast precious metal analysis with XRF. Retrieved from [Link]
-
Journal of Analytical Atomic Spectrometry. (n.d.). Variation in the determination of platinum group metals using ICP OES induced by the effect of complex matrices and the correction method based on multivariate calibration. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]
-
ACS Omega. (2024, September 4). The Effect of Complexity of a Matrix on Variation of Platinum Group Metal Determination Using ICP OES and Correction Method: A Spent Catalyst as a Case Study. Retrieved from [Link]
-
Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
ASTM International. (2021, December 10). B671 Standard Specification for Refined Iridium. Retrieved from [Link]
-
ASTM International. (2017, August 16). B671 Standard Specification for Refined Iridium. Retrieved from [Link]
-
Spectroscopy. (2024, October 9). Analysis of Organometallic Compounds and Metallic Particles in Specialty Gases by Direct Injection Using Gas Exchange Device (GED) Coupled to Inductively Coupled Plasma–Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
pharmaerudition.org. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]
-
Malvern Panalytical. (2018, February 1). Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS. Retrieved from [Link]
-
Scribd. (n.d.). ISO Standards for Precious Metals Testing. Retrieved from [Link]
-
Labcompare.com. (2019, October 14). Comparison of Elemental Analysis Techniques - Advantages of XRF in Comparison with ICP and AAS. Retrieved from [Link]
-
LBMA. (2013, March 12). ISO – Assaying and Analytical Methods for Precious Metals. Retrieved from [Link]
-
ASTM International. (n.d.). B671-81(2021) - Standard Specification for Refined Iridium. Retrieved from [Link]
-
ASTM International. (2009, June 1). E1114-09 - Standard Test Method for Determining the Size of Iridium-192 Industrial Radiographic Sources. Retrieved from [Link]
-
International Organization for Standardization. (n.d.). ISO 23345:2021(E) Jewellery and precious metals — Fineness verification of precious metal alloys by ED-XRF. Retrieved from [Link]
-
Scrap Metal Recycler. (2025, July 26). How To Test Iridium Metal: 5 Reliable Methods. Retrieved from [Link]
-
PMC. (n.d.). A comparison of field portable X-ray fluorescence (FP XRF) and inductively coupled plasma mass spectrometry (ICP-MS) for analysis of metals in the soil and ambient air. Retrieved from [Link]
-
International Organization for Standardization. (n.d.). ISO 11596:2021(E) Jewellery and precious metals — Sampling of precious metals and precious metal alloys. Retrieved from [Link]
-
EUROLAB. (n.d.). Elemental Analysis - Iridium (Ir). Retrieved from [Link]
-
Drawell. (2024, April 11). Sample Preparation for ICP-OES - Methods and Considerations. Retrieved from [Link]
-
SPECTRO Analytical Instruments. (n.d.). Analyzing Precious Metals. Retrieved from [Link]
-
Air Quality Research Center. (n.d.). A Comparison of XRF and ICP-MS for PM2.5 Elemental Analysis in the Chemical Speciation Network. Retrieved from [Link]
-
Regulations.gov. (n.d.). ICP-MS Sample Preparation. Retrieved from [Link]
-
HORIBA. (n.d.). Elemental Analysis of Materials. Retrieved from [Link]
-
Reagecon. (n.d.). Iridium Standard for ICP, ICP-MS 1000 µg/mL (1000 ppm). Retrieved from [Link]
-
MDPI. (2018, December 6). Metallic Iridium Thin-Films as Model Catalysts for the Electrochemical Oxygen Evolution Reaction (OER)—Morphology and Activity. Retrieved from [Link]
-
RSSL. (n.d.). Elemental Analysis Techniques. Retrieved from [Link]
-
RSC Publishing. (n.d.). Determination of ultralow iridium concentration in small geological samples using isotope dilution coupled with multiple ion counting inductively coupled plasma mass spectrometry. Retrieved from [Link]
-
ACS Publications. (2023, February 10). Highly Efficient Photochemical Vapor Generation for Sensitive Determination of Iridium by Inductively Coupled Plasma Mass Spectrometry. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2025, February 23). Synthesis and characterisation of cationic iridium(III) complex with phenanthroline-based ancillary ligand. Retrieved from [Link]
-
Spectroscopy Online. (2018, September 1). ICP-MS Analysis of Noble Metals at Low Levels in Geological Reference Materials and Ores. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the isotopic composition of iridium using MC-ICPMS. Retrieved from [Link]
-
ACS Publications. (n.d.). Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Computational Studies on the Acetate-Assisted C–H Activation of N-Aryl Imidazolium Salts at Rhodium and Iridium. Retrieved from [Link]
-
PubMed. (2011, February 15). Shape-selective formation and characterization of catalytically active iridium nanoparticles. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Ir 112 iridium acetate solution. Retrieved from [Link]
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Benchmarking Iridium Precursors for Pharmaceutical Intermediate Synthesis
Executive Summary: The "Buy vs. Make" of Catalytic Species
In pharmaceutical process development, the choice of Iridium (Ir) precursor is rarely about the metal itself, but rather the activation penalty and anion interference . While Rhodium dominates functionalized olefin hydrogenation, Iridium is the industry standard for unfunctionalized olefins and imines —critical motifs in chiral amines (e.g., S-Metolachlor type processes) and saturated heterocycles.
This guide benchmarks the three dominant precursor classes:
-
The Workhorse:
(Chloro-bridged dimer) -
The Labile Bridge:
(Methoxy-bridged dimer) -
The Pre-Activated Cation:
(e.g., BArF salts)
Verdict: For initial screening,
The Precursor Landscape: Technical Specifications
The following table benchmarks these precursors based on activation requirements, stability, and suitability for asymmetric hydrogenation (AH) of pharmaceutical intermediates.
Table 1: Comparative Specifications of Iridium Precursors
| Feature | |||
| CAS Number | 12112-67-3 | 12148-71-9 | 35138-22-8 (Generic) |
| Oxidation State | Ir(I) | Ir(I) | Ir(I) |
| Activation Step | Mandatory: Requires Ag salt (e.g., | Spontaneous: Protonation by substrate/acid releases MeOH. | None: "Naked" cation ready for ligand coordination. |
| Air Stability | High (Months) | Moderate (Weeks, moisture sensitive) | Low (Days, hygroscopic) |
| Atom Economy | High | Moderate | Low (Due to large counter-ion) |
| Cost Index | 1.0 (Baseline) | 2.5x | 5.0x |
| Primary Use Case | General screening; robust substrates. | Acid-sensitive substrates; strict heavy metal limits (no Ag). | Difficult, sterically hindered tetrasubstituted olefins. |
Mechanistic Insights: The Chloride Inhibition Effect
The primary failure mode in Iridium-catalyzed hydrogenation is chloride poisoning . In the catalytic cycle, the Iridium center must become cationic to coordinate the substrate (olefin/imine) and hydrogen.
If
Visualization: The Activation Pathway
The following diagram illustrates the divergence in activation pathways between the Chloro-dimer and the Methoxy-dimer.
Figure 1: Activation pathways of Ir-precursors. Note that the Chloro-dimer route generates solid waste (AgCl) which can complicate flow chemistry or filtration.
Experimental Protocol: Benchmarking Workflow
This protocol describes a self-validating system to compare precursors for the asymmetric hydrogenation of a cyclic imine (a common precursor for chiral tetrahydroquinolines).
Objective: Determine if the costlier Methoxy-dimer yields higher Enantiomeric Excess (ee) or Turnover Frequency (TOF) than the Chloro-dimer + Ag salt.
Materials
-
Substrate: 2-methylquinoline (Model substrate for tetrahydroquinolines).[1]
-
Ligand: (S)-MeO-BIPHEP or (S)-PHOX (Depending on screening hits).
-
Solvent: Dichloromethane (DCM) or Toluene (Degassed).
-
Additives:
(Iodine) or dilute HCl (often required for imine activation).
Step-by-Step Methodology
-
In-Situ Catalyst Generation (Parallel Setup):
-
Vial A (Chloro-Route): Weigh
(0.005 mmol) and Ligand (0.011 mmol) into a vial. Add 1 mL DCM. Stir 10 min. Crucial: Add (0.012 mmol). Stir 30 min. Filter through a 0.2 m PTFE syringe filter to remove AgCl (turbidity indicates incomplete removal). -
Vial B (Methoxy-Route): Weigh
(0.005 mmol) and Ligand (0.011 mmol). Add 1 mL DCM. Stir 10 min. No filtration needed.
-
-
Substrate Addition:
-
Add 2-methylquinoline (1.0 mmol, S/C = 100) to both vials.
-
Note: For imines, add 0.1 eq of Iodine (
) or acetic acid to promote the formation of the iminium ion, which coordinates more strongly to Ir.
-
-
Hydrogenation:
-
Place vials in a high-pressure reactor (e.g., Parr bomb or Biotage Endeavor).
-
Purge with
(3 cycles). -
Pressurize to 30 bar (435 psi).
-
Stir at Room Temperature for 12 hours.
-
-
Analysis (Self-Validation):
-
Vent system. Dilute aliquots in iPrOH.
-
HPLC/GC: Measure Conversion (Area %) and ee (Chiral Column, e.g., Chiralcel OD-H).
-
Validation Check: If Vial A (Chloro) shows <5% conversion but Vial B works, the Ag-abstraction failed or chloride poisoning occurred.
-
Decision Logic for Precursor Selection
Figure 2: Decision tree for selecting the optimal Iridium precursor based on performance and scalability.
Economic & Safety Factors in Pharma[3]
The Silver Issue
Using
-
Cost: Silver salts (
, ) are expensive. -
Purification: Colloidal silver can pass through standard filters, contaminating the API (Active Pharmaceutical Ingredient). ICH Q3D guidelines strictly limit heavy metal content.
-
Safety: Silver salts are light-sensitive and can degrade over long campaigns.
The Counter-Ion Effect
The choice of precursor dictates the counter-ion.
- (from AgPF6): prone to hydrolysis, releasing HF (hydrofluoric acid) in wet solvents.
- (from cationic precursors): Extremely stable and non-coordinating, boosting TON, but significantly increases the molecular weight and cost of the catalyst system.
Recommendation: For early-phase medicinal chemistry (mg scale), use
References
-
Pfaltz, A., & Andersson, P. G. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins.[2][3][4][5] Chemical Reviews.[6] Link
-
Crabtree, R. H. (1979). Iridium compounds in catalysis.[4][5][6][7][8][9][10][11][12] Accounts of Chemical Research.[13] Link
-
Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation.[9][10] Advanced Synthesis & Catalysis.[4][6][10] Link
-
Schrems, M. G., & Pfaltz, A. (2009). Iridium-Catalyzed Asymmetric Hydrogenation of Imines.[3][4][5] Chemical Communications. Link
-
Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins.[2][3][4][5][9] Accounts of Chemical Research.[13] Link
Sources
- 1. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. fanmetalloy.com [fanmetalloy.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. University of Glasgow - Schools - School of Chemistry - Research - Research Impact - Improved drug discovery and development through use of novel iridium catalysts [gla.ac.uk]
Thermal Analysis Comparison Guide: Iridium Acetate vs. Traditional Precursors
Executive Summary
For Researchers and Process Engineers:
This guide evaluates the thermal decomposition behavior of Iridium(III) Acetate (
-
Verdict: Choose Iridium Acetate for solution-based processing (sol-gel, catalyst impregnation) where aqueous solubility and halide-free residues are critical.
-
Alternative: Choose Ir(acac)3 strictly for vapor-phase deposition (MOCVD/ALD) due to its superior volatility.
-
Legacy: Avoid IrCl3 for sensitive catalytic applications due to persistent chloride poisoning and high-temperature corrosion risks.
Technical Deep Dive: Iridium Acetate Decomposition
Unlike monomeric precursors, commercial "Iridium Acetate" typically exists as a trinuclear oxo-centered cluster. Its thermal profile is distinct, characterized by a multi-stage degradation rather than simple sublimation.
The Structural Mechanism
The decomposition follows a Dehydration
-
Stage I (Ambient – 150°C): Dehydration
-
Loss of physisorbed water and coordinated water molecules (
) from the apical positions of the trimer. -
Mass Loss: ~5–10% (depending on hydration level).
-
-
Stage II (200°C – 350°C): Acetate Ligand Decomposition
-
Breakdown of the acetate bridging ligands. In air, this is an oxidative step releasing
and acetone. In inert atmospheres ( ), this may result in partial carbonization. -
Critical Transition: The cluster framework collapses.
-
-
Stage III (>400°C): Oxide Crystallization
-
Formation of the thermodynamically stable Rutile phase
. -
Final Residue: Pure
(Air) or Metallic Ir (reducing atmosphere).
-
Visualization: Decomposition Pathway
The following diagram illustrates the transformation logic of the precursor under thermal stress.
Figure 1: Step-wise thermal degradation pathway of Iridium Acetate cluster to crystalline oxide.
Comparative Analysis: Selecting the Right Precursor
The choice of precursor dictates the purity of the final material and the processing method. The table below contrasts the TGA performance of the three primary iridium sources.
Performance Comparison Matrix
| Feature | Iridium Acetate | Iridium(III) Acetylacetonate | Iridium(III) Chloride |
| Formula | |||
| Solubility | Water, Ethanol (High) | Organic Solvents (e.g., Toluene) | Water, HCl |
| TGA Onset | ~100°C (Dehydration) | ~220°C (Sublimation/Melting) | >350°C (Dechlorination) |
| Volatilization | Low (Decomposes) | High (Sublimes) | Very Low |
| Residue (Air) | Pure | ||
| Primary Use | Sol-Gel, Impregnation | MOCVD, ALD | Bulk Synthesis (Legacy) |
| Key Risk | Hygroscopic storage | Low yield in solution processes | Corrosive Residues |
Decision Logic for Researchers
Use this workflow to validate your precursor selection before purchasing.
Figure 2: Precursor selection decision tree based on processing constraints.
Experimental Protocol: TGA Characterization
To validate the quality of Iridium Acetate batches, follow this standardized TGA protocol. This ensures the material is not pre-degraded or excessively hydrated.
Methodology
Instrument: High-Resolution TGA (e.g., TA Instruments Q500 or equivalent).[1] Atmosphere: Synthetic Air (for Oxide formation) or Nitrogen (for decomposition study). Flow rate: 40-60 mL/min.
-
Sample Prep: Weigh 10–15 mg of Iridium Acetate powder into a Platinum or Alumina pan. Note: Avoid aluminum pans if going >600°C.
-
Equilibration: Hold at 30°C for 5 minutes to stabilize microbalance.
-
Ramp 1 (Dehydration): Heat at 10°C/min to 150°C. Hold for 10 mins.
-
Checkpoint: Mass loss should not exceed 10%. If >15%, sample is wet/aged.
-
-
Ramp 2 (Decomposition): Heat at 5°C/min to 500°C.
-
Checkpoint: Look for major mass loss inflection point between 250–350°C.
-
-
Isotherm (Crystallization): Hold at 500°C for 30 mins (if Air) to ensure full conversion to
.
Self-Validating the Data
-
Theoretical Yield Calculation:
-
Formula Weight
g/mol (approx, varies by exact hydration). -
Target Product (
) MW g/mol . -
Expected Residual Mass: ~60–65%.
-
Validation: If TGA residue is <50%, the precursor may contain excess acetic acid or non-iridium impurities. If residue is >70%, incomplete decomposition or presence of heavier impurities (e.g., chloride salts) is likely.
-
References
-
Boyd, D. A., et al. (2008). Sol–gel processing of IrO2–TiO2 mixed metal oxides based on an iridium acetate precursor. Journal of Materials Science. Available at: [Link]
-
Vikulova, E. S., et al. (2021). “Vitruvian” precursor for gas phase deposition: structural insights into iridium β-diketonate volatilities. Physical Chemistry Chemical Physics. Available at: [Link]
-
Yan, X., et al. (2016). Synthesis and Thermal Decomposition Mechanism Study of a Novel Iridium Precursor. MATEC Web of Conferences. Available at: [Link]
-
Helfenbein, B., et al. (2011). New Precursors for Chemical Vapor Deposition of Iridium. Chemistry of Materials. Available at: [Link]
Sources
Comparative Analytical Guide: Mass Spectrometry Profiling of Trinuclear Iridium(III) Oxo-Acetate Clusters
Subject: Identification and Speciation of
Part 1: Executive Summary & Core Directive
The Challenge:
The trinuclear iridium oxo-acetate cluster,
-
Ligand Lability: The terminal water ligands are easily displaced by solvents (MeOH, MeCN) during ionization, leading to false speciation data.
-
Redox Instability: The cluster exists in a delicate mixed-valence equilibrium. Hard ionization techniques (EI, standard MALDI) often induce reduction, masking the true oxidation state of the bulk material.
The Solution: This guide establishes Electrospray Ionization (ESI-MS) as the gold standard for this application, provided specific "soft" voltage parameters are used. We compare this against MALDI-TOF to demonstrate why ESI is superior for solution-phase fidelity.
Part 2: Structural & Theoretical Basis
Before analyzing spectra, one must understand the isotopic fingerprint of the target species. Iridium possesses two stable isotopes:
In a trinuclear cluster (
Target Species Definition
-
Formula:
-
Core Geometry:
symmetry (idealized). -
Oxidation State: Typically Ir(III, III, III) for the precursor, yielding a +1 cation charge.
Theoretical Mass Calculation (Monoisotopic)
Based on
| Component | Count | Mass Contribution (Da) | Subtotal |
| Iridium ( | 3 | 193.00 | 579.00 |
| 1 | 15.99 | 15.99 | |
| Acetate ( | 6 | 59.01 | 354.06 |
| Water ( | 3 | 18.01 | 54.03 |
| Electron Loss | -1 | (Charge +1) | - |
| Total m/z | 1003.08 |
Note: Due to the isotope mixture, the centroid mass will appear lower, approx. m/z 1001. The pattern spans m/z 997–1005.
Part 3: Comparative Methodology
Technique A: ESI-MS (High-Resolution) - RECOMMENDED
ESI transfers the pre-existing ions from solution to gas phase with minimal fragmentation.
-
Pros: Preserves the terminal water ligands; allows detection of ligand exchange; matches solution color/state.
-
Cons: Susceptible to formation of solvent adducts (e.g.,
). -
Critical Parameter: Cone Voltage must be kept low (20–40 V) to prevent "in-source CID" (stripping of water ligands).
Technique B: MALDI-TOF - NOT RECOMMENDED FOR SPECIATION
MALDI requires co-crystallization with a matrix (e.g., DCTB, dithranol).
-
Pros: High throughput; good for solid-state stability checks.
-
Cons: The laser desorption process often reduces Ir(IV) centers to Ir(III), and the vacuum conditions strip terminal water ligands, resulting in a dominant peak of
, which does not reflect the solvated species.
Data Comparison Table
| Feature | ESI-MS (Soft) | MALDI-TOF |
| Primary Ion Observed | ||
| m/z Centroid | ~1001 Da | ~947 Da |
| Ligand Fidelity | High (Retains | Low (Loses |
| Oxidation State | Preserved | Risk of Reduction |
| Suitability | Primary Characterization | Rapid QC only |
Part 4: Experimental Protocol (Self-Validating)
This protocol uses ESI-MS to identify the cluster and validate the presence of terminal water ligands.
Sample Preparation
-
Solvent: Use Methanol (MeOH) for solubility, but be aware of rapid ligand exchange. For strict ligand analysis, use Water/MeCN (50:50) .
-
Concentration: 10 µM (Trace level prevents aggregation).
-
Filtration: 0.2 µm PTFE filter (Essential to remove IrOx nanoparticles which clog capillaries).
Instrument Settings (Standard Q-TOF)
-
Ionization: Positive Mode (
).[1] -
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20 V (Critical: High voltage strips water).
-
Source Temp: 100 °C (Keep low to prevent thermal degradation).
Validation Workflow (The "Isotope Match")
A valid identification requires the experimental isotope pattern to match the theoretical simulation for
-
Step 1: Acquire spectrum.[2]
-
Step 2: Zoom into m/z 995–1010.
-
Step 3: Overlay theoretical distribution for
. -
Criterion: If the peak spacing is not exactly 1.0 Da (for +1 charge) or if the intensity ratio of the first three peaks deviates by >10%, the sample is contaminated or reduced.
Part 5: Visualization of Signaling & Fragmentation
The following diagram illustrates the analytical workflow and the fragmentation pathways observed when energy (Cone Voltage) is increased.
Caption: Analytical workflow showing the preservation of the parent cation under low voltage and the sequential loss of water ligands (fragmentation) or solvent exchange under specific conditions.
Part 6: References
-
Wilkinson, G., et al. (1984). The preparation and structure of the trinuclear iridium acetate cluster. Journal of the Chemical Society, Dalton Transactions. (Canonical structural reference).
-
Crabtree, R. H., & Brudvig, G. W. (2010). Water oxidation catalysts based on iridium: from molecular clusters to nanoparticles. Accounts of Chemical Research. (Discusses the "Blue Solution" and precursor analysis).
-
Glatzel, P., et al. (2013). Electronic structure of the Ir-O-Ir dimer in the blue solution. Inorganic Chemistry. (Detailed spectroscopic data).
-
McIndoe, J. S. (2003). Mass spectrometry of organometallic clusters. Transition Metal Chemistry. (Methodology for soft ionization of heavy metal clusters).
Sources
Advanced Literature Review & Comparison Guide: Iridium Acetate in Organic Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic causality, catalytic efficiency comparison, and self-validating experimental protocols for Iridium Acetate complexes.
Executive Summary
As a Senior Application Scientist, evaluating catalyst efficiency requires looking beyond isolated yields to understand the fundamental organometallic interactions driving the catalytic cycle. In the realm of C–H activation, anti-Markovnikov hydroboration, and amidation, iridium acetate complexes—particularly
Mechanistic Causality: Why Iridium Acetate Outperforms Alternatives
The Dechelation Advantage
The efficiency of iridium acetate in C–H activation is fundamentally tied to the hemilabile nature of the acetate ligand. In resting states, the acetate coordinates in a bidentate (
Electron-Deficient Ir–O Bonds
When comparing
Weak Coordinating Ability in Amidation
In direct C–H amidation reactions involving weakly coordinating carbonyl directing groups, the acetate ion coordinates favorably to the cationic iridium center to form a stable but reactive resting species[4]. This prevents catalyst degradation while maintaining a low barrier for the insertion of sulfonyl azides, allowing quantitative yields at room temperature—a feat rarely achieved by standard
Mechanistic pathway of Lewis acid-promoted C-H activation via iridium acetate dechelation.
Comparative Performance Data
To objectively evaluate iridium acetate, we benchmark its performance against common alternatives in standard organic transformations.
| Catalyst | Ligand Coordination | Relative TOF (Hydroboration) | C–H Activation Temp | Key Advantage / Limitation |
| Hemilabile ( | High | -15 °C to 25 °C (with Lewis Acid) | High electrophilicity; dynamic coordination site opening[2][3]. | |
| Rigid Bidentate | Low | > 100 °C | High stability but lower reactivity due to electron-rich Ir–O bonds[2]. | |
| Labile | N/A | 80 °C - 120 °C | Prone to blacking out (Pd black formation) without strong stabilizing ligands. | |
| Monodentate | Moderate | > 150 °C | Requires aggressive halide abstraction; corrosive byproducts. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to troubleshoot deviations.
Protocol A: Synthesis of Wilkinson's Iridium Acetate Trimer
This protocol yields a highly active water-oxidation and organic synthesis catalyst[1].
-
Precursor Mixing : Combine 960 mg of Iridium chloride hydrate (
) and 1.82 g of Silver acetate ( ) in 35 mL of glacial acetic acid.-
Causality:
serves a dual purpose: it provides the acetate ligands and acts as a halide abstractor, driving the equilibrium forward via the precipitation of insoluble [1].
-
-
Reflux : Heat the mixture to reflux for 3 hours under an air atmosphere.
-
Causality: The presence of air provides the oxygen atom required for the central
-oxo bridge of the trimer[1].
-
-
Basification & Filtration : Cool the solution, basify slightly using sodium bicarbonate, and filter through Celite 540.
-
Causality: Celite filtration is critical to completely remove the
precipitate. Residual silver salts will poison the catalyst during downstream C–H activation workflows[1].
-
-
Purification : Remove the solvent via rotary evaporation to yield a yellow glass. Dissolve the crude product in methanol and filter again to remove excess unreacted silver acetate.
-
Isolation : Evaporate the methanol-ethanol extract to yield the active catalyst as a dull green solid.
-
Validation: Confirm purity via elemental analysis (Calc: 15.76 C, 3.21 H)[1].
-
Step-by-step synthesis workflow for Wilkinson's Iridium Acetate Trimer catalyst.
Protocol B: Iridium-Catalyzed Direct C–H Amidation of Acetophenone
This protocol demonstrates the efficiency of the Ir-acetate resting state in functionalizing weakly coordinating substrates[4].
-
Reaction Setup : In a Schlenk tube, combine acetophenone (0.1 mmol), sulfonyl azide (1.0 equiv),
(4 mol%), (16 mol%), and (15 mol%) in 1,2-dichloroethane (DCE, 0.2 M)[4]. -
Acetate Introduction : Add glacial acetic acid (15 mol%) to the mixture.
-
Causality: The acetate ion coordinates to the cationic iridium center (generated by
halide abstraction) to form the critical iridium acetate resting species. This species stabilizes the catalyst against bimolecular decomposition while remaining labile enough for substrate turnover[4].
-
-
Catalytic Turnover : Stir the reaction at room temperature for 30 hours.
-
Causality: The weak coordinating ability of the ester/ketone group is perfectly matched by the hemilability of the acetate ligand, allowing the reaction to proceed quantitatively without thermal forcing[4].
-
-
Validation : Quench the reaction and analyze the crude mixture via GC using dodecane as an internal standard to confirm the quantitative yield before column chromatography isolation.
References
-
Gao, Y., et al. "β-Hydride Elimination and C–H Activation by an Iridium Acetate Complex, Catalyzed by Lewis Acids. Alkane Dehydrogenation Cocatalyzed by Lewis Acids and [2,6-Bis(4,4-dimethyloxazolinyl)-3,5-dimethylphenyl]iridium." Journal of the American Chemical Society. 3
-
Parent, A. R., et al. "Wilkinson's Iridium Acetate Trimer as a Water-Oxidation Catalyst." The Royal Society of Chemistry. 1
-
Wang, K., et al. "Electron Deficient Ir–O Bonds Promote Heterogeneous Ir-Catalyzed Anti-Markovnikov Hydroboration of Alkenes under Mild Neat Conditions." Nano Letters. 2
-
Jiang, Y., et al. "Iridium-Catalyzed Direct CH Amidation with Weakly Coordinating Carbonyl Directing Groups under Mild Conditions." Angewandte Chemie. 4
-
Thieme Connect. "Product Class 6: Organometallic Complexes of Iridium." Science of Synthesis. 5
Sources
Safety Operating Guide
Senior Scientist’s Guide: Management & Disposal of Iridium(III) Acetate Hexahydrate
Executive Summary
Do not treat Iridium(III) Acetate Hexahydrate as standard chemical waste. As a Platinum Group Metal (PGM) precursor, this compound represents significant economic value. Standard disposal (incineration/landfill) is not only environmentally wasteful but fiscally irresponsible.[1] This guide prioritizes segregation for reclamation over destruction, while strictly managing the corrosive and flammability hazards introduced by the acetate/acetic acid ligand system.
Chemical Intelligence & Hazard Profile
Before handling, understand the dual nature of this material: the cation (Iridium) dictates the value, while the anion/solvate (Acetate/Acetic Acid) dictates the immediate safety parameters.
| Parameter | Specification | Operational Implication |
| Compound | Iridium(III) Acetate Hexahydrate | Formula: |
| Primary Hazard | Irritant / Corrosive | Acetate hydrolysis releases acetic acid.[1] Causes skin/eye irritation (H315, H319).[1] |
| Secondary Hazard | Incompatibility | CRITICAL: Incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides). |
| Waste Class | D002 (Corrosive) / D001 (Ignitable) | If free acetic acid is present >10% or pH <2.[1] |
| Economic Status | High Value PGM | Must be segregated from base metals (Cu, Fe, Zn) to maximize refining return. |
Critical Safety Protocol: The Nitric Acid Warning
Causality: Researchers often use Nitric Acid (
-
Rule: Never add Nitric Acid directly to Iridium Acetate waste streams.[1] Use Aqua Regia only if specifically required for refining and only in controlled, small-scale digestions.[1]
Operational Disposal & Recovery Workflows
Scenario A: Solid Waste (Expired/Excess Reagent)
Goal: Maximize recovery value.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers which may corrode due to residual acetic acid.[1]
-
Stabilization: If the hexahydrate crystals are wet or smelling strongly of vinegar (indicating decomposition), add a small amount of DI water to keep them hydrated, but do not dissolve them fully if sending for solid recovery.
-
Labeling: Label clearly as "Iridium(III) Acetate for Reclamation." Do not label simply as "Hazardous Waste" if your facility has a precious metal recovery program; this often leads to accidental incineration.[1]
-
Storage: Store away from oxidizers.
Scenario B: Liquid Waste (Reaction Mixtures in Acetic Acid)
Goal: Volume reduction and safe containment.
-
Segregation: Keep this stream separate from halogenated solvents (DCM, Chloroform).[1] Halogens poison many catalytic recovery catalysts.
-
pH Check: If the solution is highly acidic (pH < 2) due to excess acetic acid:
-
Filtration (Optional but Recommended):
Scenario C: Trace Waste (Contaminated Sharps, Wipes, Syringes)
Goal: Compliance.
-
Assessment: Unless your facility has a specific "PGM-contaminated debris" stream, the cost of recovering Ir from wipes is usually higher than the value of the metal.[1]
-
Disposal: Place in standard yellow/red hazardous waste bags or sharps containers.
-
Labeling: "Debris contaminated with Iridium Acetate."[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for handling Iridium Acetate waste streams to ensure safety and maximize value.
Figure 1: Decision tree for segregating Iridium Acetate waste based on physical state and economic viability of recovery.
Personal Protective Equipment (PPE) Matrix
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (Minimum 5 mil) | Acetate solutions can permeate latex.[1] Nitrile provides excellent resistance to acetic acid and iridium salts.[1] |
| Eye Protection | Chemical Splash Goggles | Crucial. Acetic acid vapors and splashes are severely damaging to corneal tissue.[1] |
| Respiratory | Fume Hood / N95 (if dust) | Use a fume hood for all liquid handling to manage acetic acid vapors.[1] Use N95 if handling dry hexahydrate powder to prevent inhalation.[1] |
| Body | Lab Coat (Cotton/Poly) | Standard splash protection.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24986, Iridium(III) acetate.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] (RCRA D001/D002 specifications).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link][1]
-
American Chemical Society (2023). Laboratory Waste Management Guide: Heavy Metals.[1] Retrieved from [Link][1]
Sources
Navigating the Safe Handling of Acetic Acid Iridium Acetate Hexahydrate: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of novel organometallic compounds are paramount. Among these, Acetic acid;iridium;acetate;hexahydrate presents a unique set of handling challenges due to its composite nature. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to ensure a deep understanding of the safety protocols, fostering a culture of self-validating safety practices in the laboratory.
Hazard Synthesis: Understanding the Risks
A thorough risk assessment is the foundation of any laboratory safety protocol. For Acetic acid;iridium;acetate;hexahydrate, the hazards are twofold, stemming from its principal components: the corrosive nature of acetic acid and the toxicological profile of iridium compounds.
Acetic Acid: Concentrated acetic acid is a corrosive substance that can cause severe skin burns, eye damage, and irritation to the respiratory tract upon inhalation.[1][2][3] Vapors of acetic acid are flammable and can form explosive mixtures with air.[2][4] Even in lower concentrations, it can be an irritant.[2][5]
Iridium and its Compounds: While metallic iridium is relatively inert, its compounds should be regarded as highly toxic.[6] Soluble iridium compounds can be irritants to the skin and eyes.[7][8] Although comprehensive toxicological data for many iridium compounds is not widely available, a conservative approach is warranted, treating them as potentially harmful if inhaled or ingested.[7][9] Some iridium compounds may also release toxic fumes when heated.[8]
Acetic acid;iridium;acetate;hexahydrate: This complex should be handled as a substance that is both corrosive and potentially toxic. It may cause skin and eye irritation or burns upon contact.[10] Inhalation of dust or aerosols could lead to respiratory tract irritation, and ingestion may be harmful.[10]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE must be based on a comprehensive understanding of the potential routes of exposure: dermal (skin), ocular (eyes), inhalation (respiratory), and ingestion.[11][12]
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of Acetic acid;iridium;acetate;hexahydrate should be conducted within a certified chemical fume hood to minimize the inhalation of vapors, dust, or aerosols.[11][13] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[1][14]
Dermal Protection: Gloves and Protective Clothing
Gloves: Standard nitrile gloves may not offer sufficient protection against the corrosive nature of this compound, especially for prolonged contact. It is recommended to use chemical-resistant gloves.[1][15] Butyl rubber or neoprene gloves are excellent choices for handling corrosive substances.[1] Always inspect gloves for any signs of degradation or perforation before use.[15]
Protective Clothing: A chemical-resistant lab coat or apron should be worn over full-length clothing to protect against splashes and spills.[12][16] Closed-toe shoes are mandatory in any laboratory setting.[13] For tasks with a higher risk of significant splashes, chemical-resistant coveralls should be considered.[16]
Ocular Protection: Eye and Face Shields
Given the corrosive nature of the compound, robust eye protection is non-negotiable. Chemical splash goggles that provide a complete seal around the eyes are required.[14][15] For operations where there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[1][11][13] A face shield alone does not provide adequate protection.[17]
Respiratory Protection
When handled within a properly functioning chemical fume hood, additional respiratory protection is typically not necessary. However, in situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor and acid gas cartridges is required.[13][18]
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Before starting work, ensure the chemical fume hood is operational.[13] Gather all necessary equipment and reagents. Don the appropriate PPE as outlined above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.[18] Use a spatula for solid transfers and appropriate glassware for solutions.
-
During the Reaction: Keep all containers closed when not in use.[13] Be mindful of any signs of reaction, such as gas evolution or temperature changes.
-
Post-Handling: After completing the work, decontaminate the work area.[13] Carefully remove PPE, starting with gloves, and wash hands thoroughly with soap and water.[13]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[17] Seek medical attention.[19]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[18] If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill within a fume hood, use an absorbent material compatible with both acids and heavy metals to clean it up. For larger spills, evacuate the area and contact the institution's emergency response team.[13]
Disposal Plan
Waste containing Acetic acid;iridium;acetate;hexahydrate must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container.[15] The disposal must follow all local, state, and federal regulations for both corrosive and heavy metal waste.[9] Contact your institution's environmental health and safety department for specific disposal procedures. Iridium-containing waste may be eligible for recycling through specialized services.[20]
Visualizing the PPE Workflow
To further clarify the PPE selection process, the following diagram illustrates the decision-making workflow based on the nature of the task being performed.
Sources
- 1. Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]
- 2. Acetic acid-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Acetic Acid - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. Cytotoxic Organometallic Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iloencyclopaedia.org [iloencyclopaedia.org]
- 8. youtube.com [youtube.com]
- 9. Iridium Oxide - ESPI Metals [espimetals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. safeti.com [safeti.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
